molecular formula C13H22NO4PS B12060482 Fenamiphos-sulfoxide D3 (S-methyl D3)

Fenamiphos-sulfoxide D3 (S-methyl D3)

Cat. No.: B12060482
M. Wt: 322.38 g/mol
InChI Key: LUQMWGMGWJEGAT-VPYROQPTSA-N
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Description

Fenamiphos-sulfoxide D3 (S-methyl D3) is a useful research compound. Its molecular formula is C13H22NO4PS and its molecular weight is 322.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fenamiphos-sulfoxide D3 (S-methyl D3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenamiphos-sulfoxide D3 (S-methyl D3) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H22NO4PS

Molecular Weight

322.38 g/mol

IUPAC Name

N-[ethoxy-[3-methyl-4-(trideuteriomethylsulfinyl)phenoxy]phosphoryl]propan-2-amine

InChI

InChI=1S/C13H22NO4PS/c1-6-17-19(15,14-10(2)3)18-12-7-8-13(20(5)16)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)/i5D3

InChI Key

LUQMWGMGWJEGAT-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])S(=O)C1=C(C=C(C=C1)OP(=O)(NC(C)C)OCC)C

Canonical SMILES

CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)S(=O)C)C

Origin of Product

United States

Foundational & Exploratory

Fenamiphos-sulfoxide D3 (S-methyl D3) chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis logic, and analytical applications of Fenamiphos-sulfoxide D3 (S-methyl D3) , a critical internal standard for the precise quantification of organophosphate nematicide residues.

Introduction

Fenamiphos is a systemic organophosphate nematicide used extensively in agriculture to control nematodes in fruit and vegetable crops.[1][2] Upon application, Fenamiphos rapidly metabolizes into two primary toxic derivatives: Fenamiphos sulfoxide and Fenamiphos sulfone . Regulatory bodies (e.g., EFSA, EPA) mandate the quantification of the "sum of Fenamiphos and its sulfoxide and sulfone metabolites" to assess total toxic residue.

Fenamiphos-sulfoxide D3 (S-methyl D3) is the stable isotope-labeled analog of the primary metabolite. It serves as the definitive Internal Standard (IS) in LC-MS/MS assays, correcting for:

  • Matrix Effects: Ion suppression or enhancement in complex matrices (e.g., high-pigment peppers, soil).

  • Extraction Efficiency: Variations during QuEChERS or SPE workflows.

  • Retention Time Shifts: Ensuring accurate peak identification in dense chromatograms.

Chemical Identity & Physicochemical Profile[3][4][5]

The "S-methyl D3" designation indicates that the deuterium label is located on the methyl group attached to the sulfur atom. This position is strategically chosen for metabolic stability, as the S-methyl moiety remains intact during the primary oxidation phase (Thioether


 Sulfoxide).
Key Properties Table
PropertyDataNotes
Chemical Name Ethyl 3-methyl-4-(trideuteromethylsulfinyl)phenyl isopropylphosphoramidateIUPAC-based nomenclature
CAS Number 31972-43-7 (Unlabeled Parent)Specific D3 CAS often vendor-dependent
Molecular Formula

Molecular Weight 322.38 g/mol Unlabeled MW: 319.36 g/mol (+3.02 Da shift)
Exact Mass 322.12 (approx)Monoisotopic mass for MS tuning
Solubility Methanol, Acetonitrile, DichloromethaneSparingly soluble in water
pKa ~2.5 (Calculated)Acidic moiety not dominant; neutral at pH 7
LogP 1.8 - 2.0Less lipophilic than parent Fenamiphos (LogP 3.[3][4][5][6][7][8][9]3) due to sulfoxide polarity
Structural Integrity

The S-CD3 label is chemically robust. Unlike deuterium labels on the isopropyl amine (which can be subject to exchange or cleavage) or the aromatic ring (potential scrambling), the S-methyl bond is stable under standard extraction conditions (pH 4-8).

Synthesis & Metabolic Pathway

Understanding the synthesis and biological origin of the sulfoxide is crucial for interpreting background levels and stability.

Metabolic Context (The "Why" of the Structure)

Fenamiphos degrades via oxidation.[10] The D3 label on the S-methyl group allows the internal standard to mimic the exact behavior of the metabolite without being lost during ionization or fragmentation.

MetabolicPathway cluster_D3 D3 Internal Standard Logic Parent Fenamiphos (S-CH3) MW: 303.4 Sulfoxide Fenamiphos Sulfoxide (S(=O)-CH3) MW: 319.4 Parent->Sulfoxide Oxidative Metabolism (Cytochrome P450) Sulfone Fenamiphos Sulfone (S(=O)2-CH3) MW: 335.4 Sulfoxide->Sulfone Further Oxidation D3_Sulfoxide Fenamiphos Sulfoxide D3 (S(=O)-CD3) MW: 322.4

Figure 1: Metabolic oxidation pathway of Fenamiphos. The S-methyl group (target of D3 labeling) persists through both oxidation steps.

Synthetic Route (Conceptual)
  • Thioether Formation: Reaction of 3-methyl-4-mercaptophenol (or equivalent) with Iodomethane-d3 (CD3I) to install the S-CD3 group.

  • Phosphorylation: Coupling the phenol with ethyl isopropylphosphoramidochloridate.

  • Controlled Oxidation: Oxidation of the sulfide to sulfoxide using stoichiometric m-chloroperbenzoic acid (mCPBA) or Sodium Periodate (NaIO4) at low temperatures to prevent over-oxidation to the sulfone.

Analytical Methodology: LC-MS/MS

This section outlines the protocol for using Fenamiphos-sulfoxide D3 as an Internal Standard.

Mass Spectrometry Transitions (MRM)

The D3 label provides a mass shift of +3 Da. Because the fragmentation typically retains the aromatic ring (where the S-CD3 is attached), the product ions also shift by +3 Da.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
Fenamiphos Sulfoxide 320.1

233.1261.115 - 25
Fenamiphos Sulfoxide D3 323.1

236.1 264.1 15 - 25
  • Transition Logic:

    • 320

      
       233:  Loss of the isopropylamino moiety (approx 87 Da). The ring + S-Me group remains, so D3 shifts this to 236 .
      
    • 320

      
       261:  Loss of the ethoxy/ethyl group or partial amine cleavage. The ring remains, so D3 shifts this to 264 .
      
Chromatographic Separation

Fenamiphos sulfoxide is more polar than the parent.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18).

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • B: Methanol (preferred for resolution) or Acetonitrile.

  • Elution Order: Sulfoxide (Early)

    
     Sulfone 
    
    
    
    Parent (Late).
  • Co-elution: The D3 standard must co-elute exactly with the native sulfoxide to effectively compensate for matrix suppression at that specific retention time.

Experimental Protocol: QuEChERS Extraction

A self-validating workflow for extracting Fenamiphos sulfoxide from vegetable matrices (e.g., peppers, tomatoes) using the D3 standard.

Step 1: Sample Preparation[12][13][14]
  • Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • CRITICAL: Add Internal Standard Solution (20 µL of 10 µg/mL Fenamiphos-sulfoxide D3 in Acetonitrile) directly to the homogenate.

    • Why: Adding IS before extraction corrects for recovery losses during the shaking/partitioning steps.

  • Let sit for 15 minutes to allow IS interaction with the matrix.

Step 2: Extraction[5]
  • Add 10 mL Acetonitrile (1% Acetic Acid).

  • Shake vigorously for 1 minute.

  • Add QuEChERS salts (4g MgSO4, 1g NaCl).

  • Shake immediately and vigorously for 1 minute to prevent MgSO4 clumping.

  • Centrifuge at 3000 x g for 5 minutes.

Step 3: Clean-up (dSPE)
  • Transfer 1 mL of supernatant to a dSPE tube (containing PSA and MgSO4).

    • Note: Avoid GCB (Graphitized Carbon Black) if possible, as it can irreversibly bind planar aromatic pesticides like Fenamiphos.

  • Vortex for 30 seconds and centrifuge.

  • Transfer supernatant to an autosampler vial for LC-MS/MS injection.

Workflow Step1 Sample Weighing (10g Homogenate) Step2 Spike IS: Fenamiphos-sulfoxide D3 (Critical Control Point) Step1->Step2 Equilibrate 15 min Step3 Add ACN + Salts (QuEChERS) Partitioning Step2->Step3 Step4 Centrifugation (Phase Separation) Step3->Step4 Step5 dSPE Clean-up (Remove Sugars/Lipids) Step4->Step5 Aliquot Supernatant Step6 LC-MS/MS Analysis (MRM Mode) Step5->Step6 Inject

Figure 2: Analytical workflow emphasizing the critical addition of the D3 standard prior to extraction.

Handling, Stability & Safety

Stability
  • Oxidation Sensitivity: Sulfoxides are intermediate oxidation states. They can slowly oxidize to sulfones if exposed to strong oxidants or intense light. Store neat standards in amber vials under inert gas (Argon/Nitrogen).

  • Hygroscopicity: The sulfoxide moiety is polar and can attract moisture. Allow vials to reach room temperature before opening to prevent condensation.

Safety Profile

Fenamiphos and its metabolites are Category I (High Toxicity) organophosphates.

  • Mechanism: Cholinesterase inhibition.

  • Precautions:

    • Handle only in a fume hood.

    • Double-glove (Nitrile).

    • Neutralize spills with strong base (NaOH) to hydrolyze the P-O-Aryl bond, deactivating the molecule.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note.

  • European Union Reference Laboratories (EURL). (2018). Validation Report: Determination of Pesticide Residues in Cereals by LC-MS/MS. EURL-Pesticides.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 36027, Fenamiphos sulfoxide. PubChem.[3]

  • Sigma-Aldrich. (2025). Fenamiphos-(S-methyl-d3) PESTANAL® Analytical Standard Product Page.

  • Shimadzu. (2009). LCMS Food Safety Applications: Pesticide MRM Library. Application Note C146-E421.

Sources

High-Fidelity Synthesis of Deuterated Fenamiphos-Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Deuterated Fenamiphos-Sulfoxide (


-Fenamiphos SO)
Content Type:  Technical Whitepaper / Synthetic Protocol
Audience:  Analytical Chemists, Toxicologists, and Synthetic Organic Chemists.

A Precision Protocol for Stable Isotope-Labeled Metabolite Standards

Executive Summary

Fenamiphos is a systemic organophosphate nematicide whose toxicity profile is driven largely by its oxidative metabolites: Fenamiphos-sulfoxide (F-SO) and Fenamiphos-sulfone (F-SO2) . In environmental and biological matrices, F-SO is often the predominant residue. Accurate quantification of this metabolite using LC-MS/MS requires a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and ionization suppression.

This guide details the synthesis of Fenamiphos-S-methyl-


 sulfoxide , where the deuterium label is incorporated into the methylthio group. This position offers superior metabolic stability compared to labile protons on the aromatic ring and avoids the scrambling issues associated with labeling the isopropyl moiety. The protocol utilizes a convergent synthetic strategy: the preparation of a deuterated phenolic precursor followed by phosphorylation and selective oxidation.

Chemical Strategy & Retrosynthesis

The synthesis is designed to maximize isotopic enrichment (>99 atom% D) and chemical purity. The pathway is broken down into three critical phases:

  • Precursor Engineering: Synthesis of the

    
    -labeled aromatic scaffold (3-methyl-4-(trideuteromethylthio)phenol).
    
  • Phosphorylation: Construction of the phosphoramidate core via a specific chloridate intermediate.

  • Selective Oxidation: Controlled oxidation of the thioether to the sulfoxide without over-oxidation to the sulfone.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target Fenamiphos-d3 Sulfoxide (Target Molecule) FenamiphosD3 Fenamiphos-d3 (Thioether Intermediate) FenamiphosD3->Target Selective Oxidation (NaIO4) PhenolD3 3-methyl-4-(trideuteromethylthio)phenol (Labeled Precursor) PhenolD3->FenamiphosD3 Coupling (Base) Chloridate O-Ethyl N-isopropylphosphoramidochloridate (Phosphorylating Agent) Chloridate->FenamiphosD3 Coupling Thiol 4-Mercapto-3-methylphenol Thiol->PhenolD3 S-Alkylation CD3I Iodomethane-d3 (Deuterium Source) CD3I->PhenolD3 S-Alkylation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the deuterated standard.

Detailed Experimental Protocol

Phase 1: Synthesis of the Deuterated Precursor

Target: 3-methyl-4-(trideuteromethylthio)phenol Rationale: Direct methylation of the corresponding thiophenol with Iodomethane-


 is the most efficient method to introduce the label.

Reagents:

  • 4-Amino-m-cresol (Starting material)

  • Sodium Nitrite (

    
    ), HCl
    
  • Potassium Ethyl Xanthate[1]

  • Potassium Hydroxide (

    
    )
    
  • Iodomethane-

    
     (
    
    
    
    , >99.5 atom% D)[2]
  • Potassium Carbonate (

    
    , anhydrous)
    

Protocol:

  • Thiol Formation (Leuckart Thiophenol Synthesis):

    • Dissolve 4-Amino-m-cresol (10 mmol) in 15% HCl at

      
      C.
      
    • Add

      
       (1.1 eq) dropwise to form the diazonium salt. Stir for 30 min at 
      
      
      
      C.
    • Slowly add the diazonium solution to a heated (

      
      C) solution of Potassium Ethyl Xanthate (1.2 eq) in water. Caution: Nitrogen gas evolution.
      
    • Extract the resulting xanthate ester with ethyl acetate.

    • Hydrolyze the ester by refluxing with KOH (5 eq) in ethanol for 4 hours.

    • Acidify with HCl to precipitate 4-mercapto-3-methylphenol . Isolate by extraction and use immediately (prone to oxidation).

  • Isotopic Labeling:

    • Dissolve 4-mercapto-3-methylphenol (10 mmol) in dry Acetone (50 mL).

    • Add anhydrous

      
       (1.5 eq).
      
    • Add Iodomethane-

      
        (1.1 eq) via syringe.
      
    • Stir at room temperature for 4 hours. Monitor by TLC (disappearance of thiol).

    • Filter off solids and concentrate.[3] Purify via silica gel flash chromatography (Hexane/EtOAc).

Phase 2: Phosphorylation (Scaffold Assembly)

Target: Fenamiphos-


 (Thioether)
Mechanism:  Nucleophilic substitution at the phosphorus center.

Reagents:

  • Ethyl dichlorophosphate (

    
    )
    
  • Isopropylamine

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM), anhydrous

Protocol:

  • Preparation of Chloridate Reagent:

    • In a flame-dried flask under Argon, dissolve Ethyl dichlorophosphate (10 mmol) in dry DCM (20 mL).

    • Cool to

      
      C.
      
    • Add a mixture of Isopropylamine (10 mmol) and

      
       (10 mmol) in DCM dropwise over 30 mins.
      
    • Allow to warm to

      
      C and stir for 2 hours. This generates O-ethyl N-isopropylphosphoramidochloridate in situ.
      
  • Coupling:

    • To the chloridate solution at

      
      C, add a solution of 3-methyl-4-(trideuteromethylthio)phenol  (from Phase 1, 10 mmol) and 
      
      
      
      (12 mmol) in DCM.
    • Allow to warm to room temperature and stir overnight (12-16 hours).

    • Workup: Wash with water, 1M HCl, and brine. Dry over

      
      .
      
    • Purification: Silica gel chromatography (Gradient: 10-40% EtOAc in Hexane).

    • Validation: Confirm

      
      -Fenamiphos structure by MS (
      
      
      
      peak).
Phase 3: Selective Oxidation

Target: Fenamiphos-


 Sulfoxide
Criticality:  Over-oxidation to sulfone must be avoided. Sodium Periodate (

) is the reagent of choice for its high selectivity for sulfoxides.

Reagents:

  • Sodium Periodate (

    
    )
    
  • Methanol / Water (1:1 mixture)

Protocol:

  • Dissolve Fenamiphos-

    
     (1 mmol) in Methanol (10 mL).
    
  • Cool the solution to

    
    C in an ice bath.
    
  • Add a solution of

    
     (1.05 eq) in Water (10 mL) dropwise.
    
  • Stir at

    
    C for 4 hours, then allow to warm to room temperature. Monitor strictly by HPLC or TLC.
    
  • Quench: Filter the white precipitate (

    
    ). Dilute filtrate with water and extract with Chloroform (
    
    
    
    ).
  • Purification: The sulfoxide is more polar than the parent thioether. Purify via HPLC or careful column chromatography (DCM/MeOH gradient).

Analytical Validation & Data

The following data profiles are expected for the valid product.

Table 1: Analytical Specifications
ParameterSpecificationMethod
Chemical Purity > 98.0%HPLC-UV (254 nm)
Isotopic Enrichment > 99.0 atom% DHRMS /

H-NMR
Appearance White to off-white solidVisual
Mass Shift M+3 relative to nativeLC-MS/MS
Stereochemistry Mixture of diastereomersChiral HPLC
NMR Characterization (Predicted)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • Absence of singlet at

      
       ppm (corresponding to 
      
      
      
      ).
    • Aromatic protons:

      
       7.1 - 7.3 ppm (m, 3H).
      
    • Isopropyl methyls:

      
       1.1 - 1.2 ppm (d).
      
    • Ethyl ester:

      
       1.3 (t), 4.1 (m).
      
  • 
    C NMR: 
    
    • The S-Methyl carbon signal will be significantly diminished or appear as a weak septet due to C-D coupling (

      
       Hz).
      

Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Labeling cluster_1 Phase 2 & 3: Assembly & Oxidation Start 4-Amino-m-cresol Thiol 4-Mercapto-3-methylphenol Start->Thiol 1. NaNO2/HCl 2. EtOCS2K 3. KOH LabeledPhenol d3-Phenol Intermediate Thiol->LabeledPhenol CD3I / K2CO3 FenamiphosD3 Fenamiphos-d3 LabeledPhenol->FenamiphosD3 Cl-P(O)(OEt)(NHiPr) Base Final Fenamiphos-d3 Sulfoxide FenamiphosD3->Final NaIO4 (Selective Oxidation)

Figure 2: Step-by-step synthetic workflow for Fenamiphos-d3 Sulfoxide.

Safety & Handling

  • Toxicity: Fenamiphos and its metabolites are potent Acetylcholinesterase (AChE) inhibitors. The deuterated analog retains this toxicity. All handling must occur in a fume hood with double-gloving and appropriate respiratory protection.

  • Waste: All aqueous waste from the phosphorylation step contains organophosphates and must be treated with bleach (NaOH/NaOCl) to hydrolyze the active agents before disposal.

References

  • Waggoner, T. B. (1972). Metabolism of Nemacur [ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate] in tobacco plants. Journal of Agricultural and Food Chemistry, 20(1), 157-160. Link

  • Madesclaire, M. (1986). Synthesis of sulfoxides by oxidation of thioethers. Tetrahedron, 42(20), 5459-5495. Link

  • Supelco/Sigma-Aldrich. Fenamiphos-(S-methyl-d3) Product Specification. Merck KGaA. Link

  • PrepChem. Synthesis of 3-amino-4-methylphenol (Precursor synthesis). Link

Sources

Physical Characteristics of Fenamiphos-sulfoxide D3: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical characteristics, analytical applications, and handling protocols for Fenamiphos-sulfoxide D3 , a critical deuterated internal standard used in the quantification of organophosphate nematicide residues.

Executive Summary & Core Identity

Fenamiphos-sulfoxide D3 is the stable, isotopically labeled analog of Fenamiphos-sulfoxide, the primary toxic metabolite of the nematicide Fenamiphos. It is engineered specifically for use as an Internal Standard (IS) in isotope dilution mass spectrometry (IDMS).

By incorporating three deuterium atoms (


) at the S-methyl position, this compound mimics the physicochemical behavior of the target analyte (Fenamiphos-sulfoxide) during extraction and chromatography while providing a distinct mass spectral signature (+3 Da) for precise quantification. This "self-correcting" mechanism compensates for matrix effects, ionization suppression, and extraction losses.
Chemical Identity Table
ParameterTechnical Specification
Compound Name Fenamiphos-sulfoxide D3 (S-methyl-d3)
Parent Compound Fenamiphos-sulfoxide (Metabolite of Fenamiphos)
Chemical Structure Ethyl 3-methyl-4-(trideuteriomethylsulfinyl)phenyl isopropylphosphoramidate
CAS Number (Unlabeled) 31972-43-7 (Reference for parent structure)
CAS Number (Labeled) Not universally assigned (Refer to specific vendor catalog, e.g., LGC/Dr. Ehrenstorfer)
Molecular Formula

Molecular Weight 322.38 g/mol (Calculated) vs. 319.36 g/mol (Unlabeled)
Isotopic Purity Typically

D (atom % D)
Chemical Purity

(Chromatographic purity)

Physicochemical Profile

The utility of Fenamiphos-sulfoxide D3 relies on its physical similarity to the analyte. However, the deuterium labeling introduces negligible shifts in retention time (chromatographic isotope effect) while ensuring mass separation.

CharacteristicDescription & ValueExperimental Implication
Physical State White to off-white waxy solid or crystalline powder.Often supplied as a solution (e.g., 100

g/mL in Acetonitrile) to ensure stability and dosing accuracy.
Solubility Soluble in Acetonitrile , Methanol , Dichloromethane , Acetone . Moderately soluble in water.[1]Compatible with QuEChERS extraction protocols (Acetonitrile-based).
Melting Point 65–67 °C (Unlabeled reference).Solid standards must be stored cool to prevent phase changes or degradation.
Partition Coefficient (

)

(Unlabeled).
Elutes in the middle of reversed-phase LC gradients; amenable to C18 retention.
pKa Non-ionizable in typical LC mobile phase pH ranges (neutral phosphoramidate).Retention is relatively independent of mobile phase pH, though acidic buffers (Formic acid) are used to aid ionization.
Stability Light Sensitive ; Moisture Sensitive .Sulfoxides can over-oxidize to sulfones (

) or reduce to thioethers (

) if mishandled.

Structural & Metabolic Context

Understanding the position of the label is critical for interpreting fragmentation patterns in MS/MS. The D3 label is located on the S-methyl group , which is chemically stable under standard extraction conditions but distinct from the phosphoramidate moiety.

Metabolic Pathway & Labeling Logic

Fenamiphos degrades rapidly in soil and tissue into its sulfoxide and sulfone metabolites. The D3 IS tracks the sulfoxide specifically.

MetabolicPathway Fen Fenamiphos (Thioether) FenOx Fenamiphos-sulfoxide (Target Analyte) Fen->FenOx Oxidation (CYP450/Soil) FenSulfone Fenamiphos-sulfone (Secondary Metabolite) FenOx->FenSulfone Further Oxidation FenOxD3 Fenamiphos-sulfoxide D3 (Internal Standard) [M+H]+ 323.1 FenOxD3->FenOx Co-elution (Simulated)

Figure 1: The oxidation of Fenamiphos to its Sulfoxide form. The D3 standard mimics the Sulfoxide node.

Analytical Application: LC-MS/MS Protocol

The primary application of Fenamiphos-sulfoxide D3 is in residue analysis (food safety, environmental monitoring). It corrects for the high matrix suppression often seen in "dirty" matrices like peppers, tomatoes, or soil.

MRM Transition Parameters

The mass shift of +3 Da allows for selective detection. The following transitions are standard for Triple Quadrupole (QqQ) systems.

AnalytePrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Fenamiphos-sulfoxide 320.1

233.1302.115–25
Fenamiphos-sulfoxide D3 323.1

236.1 305.1 15–25

Note: The fragmentation pattern retains the S-methyl group in the product ion, preserving the D3 label for detection.

Sample Preparation Workflow (QuEChERS)

This protocol ensures the IS is equilibrated with the sample matrix before extraction to validate recovery.

AnalyticalWorkflow Sample Homogenized Sample (10g Fruit/Veg) Spike Spike IS: Add Fenamiphos-sulfoxide D3 (Target: 100 ng/g) Sample->Spike Extract Extraction: Add 10mL Acetonitrile + Salts (MgSO4/NaCl) Spike->Extract Clean dSPE Cleanup: PSA + C18 (Remove lipids/sugars) Extract->Clean Analyze LC-MS/MS Analysis Compare Area Ratios (Analyte/IS) Clean->Analyze

Figure 2: QuEChERS extraction workflow incorporating the D3 Internal Standard.

Protocol Steps:

  • Weigh: 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Spike (Critical): Add Fenamiphos-sulfoxide D3 solution to achieve a final concentration of ~100 ppb. Vortex for 1 min to equilibrate.

  • Extract: Add 10 mL Acetonitrile (MeCN) and QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.

  • Centrifuge: 3000 x g for 5 min.

  • Cleanup: Transfer aliquot to dSPE tube (PSA/C18). Vortex and centrifuge.

  • Analyze: Inject supernatant into LC-MS/MS.

Handling, Storage, and Stability

Due to the reactive nature of the sulfoxide group and the high cost of deuterated standards, strict adherence to storage protocols is required.

  • Storage Temperature: -20°C or lower .

  • Solvent Compatibility: Store stock solutions in Acetonitrile .[2][3] Avoid Methanol for long-term storage if transesterification is a risk (though less likely for phosphoramidates).

  • Light Protection: Store in Amber vials . Sulfoxides are photo-labile.

  • Thawing: Allow vial to reach room temperature before opening to prevent condensation and hydrolysis.

  • Shelf Life:

    • Neat Solid: 2–3 years (if desiccated).

    • Solution: 6–12 months (check for degradation to sulfone).

Safety & Toxicology

While the D3 isotope is used in trace amounts, it possesses the same toxicological profile as the parent organophosphate.

  • Hazard Class: Acute Tox. 2 (Oral/Dermal) . Fatal if swallowed or in contact with skin.[3]

  • Mechanism: Acetylcholinesterase (AChE) inhibitor.[1]

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle only in a fume hood.

  • Disposal: High-temperature incineration equipped with an afterburner and scrubber (P-series waste).

References
  • LGC Standards. (2025). Fenamiphos-sulfoxide Reference Standard (CAS 31972-43-7).[4][5][6][3][7] Retrieved from

  • Sigma-Aldrich. (2025). Fenamiphos-(S-methyl-d3) PESTANAL® Analytical Standard. Retrieved from

  • U.S. EPA. (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Retrieved from

Sources

Technical Guide: Fenamiphos-sulfoxide D3 (S-methyl D3) Stability and Storage

[1]

Executive Summary

Fenamiphos-sulfoxide D3 (S-methyl D3) is a stable, isotopically labeled internal standard (IS) critical for the precise quantification of Fenamiphos metabolites in environmental and biological matrices via LC-MS/MS.[1] As a sulfoxide metabolite of an organophosphate, it possesses distinct physicochemical vulnerabilities—specifically susceptibility to oxidative progression (to sulfone) and hydrolytic cleavage (to phenols) under alkaline conditions.[1]

This guide provides a rigid, evidence-based framework for the handling, storage, and preparation of Fenamiphos-sulfoxide D3.[1] By adhering to these protocols, laboratories can mitigate isotopic scrambling, prevent degradation, and ensure regulatory compliance (e.g., EPA Method 8141B, ISO 17025).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Understanding the molecular architecture is the first step in predicting stability. The D3 label is located on the S-methyl group, a site that remains chemically distinct but kinetically stable against exchange in neutral media.[1]

PropertyDetail
Compound Name Fenamiphos-sulfoxide D3 (S-methyl D3)
Parent CAS 31972-43-7 (Unlabeled)
Chemical Structure O-Ethyl O-(3-methyl-4-(methyl-d3-sulfinyl)phenyl) isopropylphosphoramidate
Molecular Weight ~322.38 g/mol (approx. +3 Da shift from unlabeled MW 319.[1]36)
Polarity (LogP) 0.73 (Unlabeled) – Moderate polarity; retains well on C18 columns.[1]
pKa Non-ionizable in typical LC mobile phase pH (sulfoxide is neutral).[1]
Solubility Soluble in Acetonitrile, Methanol, Dichloromethane; Low water solubility (~0.5 g/L).[1]

Degradation Mechanisms & Stability Risks[1][7]

The stability of Fenamiphos-sulfoxide D3 is governed by three primary vector forces: Oxidation , Hydrolysis , and Photolysis .

Oxidative Progression (The Sulfone Risk)

The sulfoxide moiety (

1Fenamiphos-sulfone D31
  • Impact: Loss of IS concentration; mass shift (+16 Da) creates a new peak that does not co-elute with the target analyte, ruining quantitation.

  • Prevention: Store under inert gas (Argon/Nitrogen); avoid ether-based solvents (which form peroxides).[1]

Hydrolytic Cleavage

Like all organophosphates, the phospho-ester bond is susceptible to hydrolysis.[1]

  • Alkaline Lability: At pH > 9, hydrolysis is rapid (half-life < 32 hours), cleaving the molecule into Fenamiphos-sulfoxide phenol and the phosphate moiety.[1]

  • Acidic Stability: Relatively stable at pH 3–6.[1]

  • Impact: Complete loss of the intact internal standard.

Isotopic Scrambling (Back-Exchange)

While C-D bonds on the methyl sulfoxide are generally stable, exposure to extreme pH or catalytic surfaces can theoretically promote proton-deuterium exchange, though this is rare for methyl-sulfoxides compared to acidic alpha-protons.[1]

Diagram 1: Degradation Pathways

The following diagram illustrates the critical failure points for the molecule.

DegradationPathwayscluster_legendStability Risk FactorsFS_D3Fenamiphos-sulfoxide D3(Target IS)Sulfone_D3Fenamiphos-sulfone D3(Over-Oxidation)FS_D3->Sulfone_D3Oxidation (+O)(Peroxides/Air)Phenol_D3Fenamiphos-sulfoxide Phenol D3(Hydrolysis Product)FS_D3->Phenol_D3Hydrolysis (pH > 9)Cleavage of P-O-C bondPhosphatePhosphoramidate MoietyFS_D3->PhosphateHydrolysisLegendAvoid: High pH, Light, Oxygen

Caption: Fenamiphos-sulfoxide D3 degradation pathways showing oxidative progression to sulfone and hydrolytic cleavage to phenol.[1]

Storage & Handling Protocols

To maintain purity >98% over 12+ months, the following "Cold-Chain" protocol is mandatory.

Neat Standard Storage
  • Temperature: -20°C (Standard) or -80°C (Optimal).

  • Container: Amber glass vial with Teflon-lined screw cap.[1]

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.[1]

  • Desiccation: Store in a secondary container (desiccator) to prevent moisture condensation upon thawing.[1]

Stock Solution Preparation (1.0 mg/mL)

Solvent Choice: Acetonitrile (ACN) is superior to Methanol (MeOH).[1]

  • Reasoning: Methanol is protic and can participate in nucleophilic attack (transesterification) over long periods.[1] ACN is aprotic and inert.[1]

  • Protocol:

    • Equilibrate neat vial to room temperature (prevent water condensation).[1]

    • Weigh D3 standard into a Class A volumetric flask.

    • Dissolve in LC-MS grade Acetonitrile.

    • Sonicate briefly (<1 min) if needed; avoid heat.

    • Aliquot into silanized amber vials (200 µL each) to avoid repeated freeze-thaw cycles.

Working Solution (LC-MS/MS Injection)
  • Solvent: 50:50 Water:Acetonitrile (or matching initial mobile phase).[1]

  • Stability Window: Use within 24 hours if at room temperature.[1] Stable for 1 week at 4°C.

  • Critical Constraint: Do not store in alkaline buffers. If your mobile phase is pH 9 (e.g., ammonium hydroxide), mix the IS inline or add immediately prior to injection.

ParameterRecommendationRationale
Primary Solvent Acetonitrile (LC-MS Grade)Prevents alcoholysis; high solubility.[1]
Storage Temp -20°C or lowerSlows oxidation kinetics (Arrhenius equation).[1]
Light Protection Amber Glass / Foil WrapPrevents photolytic degradation.[1]
Headspace Argon/NitrogenEliminates oxidative stress from air.[1]

Self-Validating Quality Control (QC)[1]

Trustworthiness in data comes from verifying the standard before running samples.[1] Implement this "Go/No-Go" decision tree.

Isotopic Purity Check

Before a new batch analysis, inject a neat solution of the D3 standard (no matrix).

  • Check: Monitor the M+0 (unlabeled) mass transition.

  • Acceptance: The contribution of unlabeled Fenamiphos-sulfoxide must be <0.5% of the D3 peak area.[1]

  • Failure Mode: If M+0 is high, the standard may have degraded or was chemically impure.

Stability Check (Sulfone Ratio)
  • Check: Monitor the transition for Fenamiphos-sulfone D3 (M+16).

  • Acceptance: Sulfone peak area < 2% of Sulfoxide peak area.[1]

  • Correction: If Sulfone > 2%, prepare fresh stock.

Diagram 2: QC Workflow

This workflow ensures no compromised data enters the analysis pipeline.[1]

QC_WorkflowStartThaw Stock Aliquot(Room Temp)InjectInject Neat Standard(LC-MS/MS)Start->InjectCheck1Check 1: Sulfone Formation(Is M+16 peak > 2%?)Inject->Check1Check2Check 2: Isotopic Purity(Is Unlabeled M+0 > 0.5%?)Check1->Check2No (<2%)Fail_OxFAIL: Oxidation DetectedDiscard AliquotCheck1->Fail_OxYes (>2%)PassPASS: Proceed toSample PreparationCheck2->PassNo (<0.5%)Fail_IsoFAIL: Isotopic ImpurityCheck Vendor/LotCheck2->Fail_IsoYes (>0.5%)

Caption: QC Decision Tree for validating Fenamiphos-sulfoxide D3 prior to analytical runs.

References

  • World Health Organization (WHO) & FAO. (1974).[1] Fenamiphos (WHO Pesticide Residues Series 4).[1] Inchem.org.[1] Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (1997).[1] Fenamiphos: Pesticide Residues in Food - 1997 Evaluations. FAO Plant Production and Protection Paper.[1] Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 36027, Fenamiphos sulfoxide. PubChem.[1] Retrieved from [Link]

  • Khasawinah, A. M., & Sandie, F. E. (1974).[1] Metabolism of Fenamiphos in Soil. Cited in WHO/FAO Reports.[1] (Foundational reference for oxidation pathways).

Precision Tracing: A Master Guide to Isotopic Labeling of Organophosphates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Signal in the Noise

In the development of organophosphate (OP) pesticides and their subsequent environmental monitoring, the molecule is only as visible as its label. Whether you are defining the metabolic fate of a new candidate in a rat liver microsome assay or quantifying parts-per-trillion residues in groundwater, the strategic selection of isotopic labels—stable (


H, 

C,

N) or radioactive (

C,

P)—determines the validity of your data.

This guide moves beyond generic textbook synthesis. It addresses the specific chemical instability of the phospho-ester bond, the "metabolic shrapnel" problem of leaving group labeling, and the chromatographic isotope effects that plague modern LC-MS/MS quantification.

Strategic Isotope Selection: The "Metabolic Shrapnel" Problem

The most critical error in OP labeling is positional selection. OPs generally function via phosphorylation of acetylcholinesterase (AChE), a process that involves the cleavage of a "leaving group" (often a heterocyclic ring or an acidic thiol).[1][2]

  • If you label the leaving group: You track the hydrolysis product, not the active phosphorylation event.

  • If you label the phosphorus center (

    
    P):  You track the active warhead, but the half-life (14.3 days) limits long-term environmental fate studies.
    
  • If you label the alkyl chains: You risk losing the label via dealkylation (a common metabolic pathway known as "aging" in AChE inhibition).

Decision Matrix: Selecting the Right Isotope

The following decision logic ensures your label matches your experimental endpoint.

IsotopeSelection Start Experimental Goal Quant Quantification (LC-MS/MS) Start->Quant Fate ADME / Env. Fate Start->Fate Mech Mechanism of Action Start->Mech Stable Stable Isotopes Quant->Stable Radio Radioisotopes Fate->Radio Mech->Radio P32 Phosphorus-32 (32P) Short T1/2 (14.3d). High energy beta. Tracks P-center. Mech->P32 D Deuterium (2H) Cost-effective, accessible. Risk: H/D Exchange, Isotope Effect. Stable->D C13 Carbon-13 (13C) Gold Standard. No exchange, co-elutes with analyte. Stable->C13 C14 Carbon-14 (14C) Long T1/2 (5730y). Standard for mass balance. Radio->C14

Figure 1: Strategic decision tree for selecting isotopic labels based on experimental endpoints (Quantification vs. Fate vs. Mechanism).

Synthetic Architectures: Building the Labeled OP

We will focus on the synthesis of Chlorpyrifos-d10 (O,O-diethyl-d10 O-3,5,6-trichloro-2-pyridyl phosphorothioate). This is a representative protocol for creating Internal Standards (ISTDs) for mass spectrometry.

The "Back-End" Strategy

Synthesizing the labeled alkyl chain is safer and more cost-effective than labeling the heterocyclic ring. We utilize Ethanol-d5 as the primary isotope source.

Protocol: Synthesis of Chlorpyrifos-d10

Reagents:

  • Phosphorus pentasulfide (

    
    )
    
  • Ethanol-1,1,2,2,2-d5 (

    
    , >99 atom % D)
    
  • 3,5,6-Trichloro-2-pyridinol (TCP)[3][4]

  • Sodium Hydroxide (NaOH)[5]

  • Solvent: Toluene / Water

Step-by-Step Methodology:

  • Precursor Synthesis (O,O-Diethyl-d10 dithiophosphoric acid):

    • Suspend

      
       (0.1 mol) in toluene under 
      
      
      
      atmosphere.
    • Add Ethanol-d5 (0.4 mol) dropwise at 60°C. Note: Use a slight excess of labeled alcohol to drive the reaction.

    • Mechanism:[4][6][7] Nucleophilic attack of the deuterated oxygen on phosphorus.

    • Reflux for 2 hours until

      
       evolution ceases (trap 
      
      
      
      in NaOH scrubber).
  • Chlorination (O,O-Diethyl-d10 phosphorochloridothioate):

    • Cool the dithiophosphoric acid solution to 0°C.

    • Chlorinate using gaseous

      
       or 
      
      
      
      (Sulfuryl chloride).
    • Critical Check: Monitor by

      
      P-NMR. The shift will move from ~85 ppm (dithio acid) to ~65 ppm (chloridothioate).
      
  • Coupling (The Schotten-Baumann Condition):

    • Dissolve 3,5,6-trichloro-2-pyridinol (TCP) in a biphasic mixture of toluene and aqueous NaOH.

    • Add the O,O-diethyl-d10 phosphorochloridothioate dropwise at 10-15°C.

    • Stir vigorously. The presence of a Phase Transfer Catalyst (e.g., TEBA) can improve yield by 15-20%.

  • Purification:

    • Wash organic layer with dilute HCl, then water.

    • Recrystallize from hexane.

    • Validation: Mass Spec must show M+10 shift (m/z 350.9

      
       360.9 for the molecular ion).
      

SynthesisFlow Ethanol Ethanol-d5 (C2D5OD) Intermediate1 Dithiophosphoric Acid-d10 Ethanol->Intermediate1 Nucleophilic Attack P2S5 P2S5 P2S5->Intermediate1 Intermediate2 Chloridothioate-d10 (The 'Linker') Intermediate1->Intermediate2 Substitution Chlorination Chlorination (Cl2 or SO2Cl2) Chlorination->Intermediate2 Final Chlorpyrifos-d10 (Target) Intermediate2->Final Coupling (Base catalyzed) TCP TCP (Leaving Group) TCP->Final

Figure 2: Synthetic pathway for Deuterated Chlorpyrifos, utilizing labeled alcohol precursors.

Analytical Application: The Isotope Dilution Workflow

Using stable isotopes for quantification (Isotope Dilution Mass Spectrometry - IDMS) is the industry standard for negating matrix effects in complex agricultural samples (e.g., fatty matrices like avocado or olive oil).

The Deuterium Isotope Effect (Chromatographic Shift)

Expert Insight: Unlike


C-labeled compounds, which co-elute perfectly with the native analyte, deuterated compounds often elute slightly earlier on Reverse Phase (C18) columns.
  • Cause: The C-D bond is shorter and less polarizable than the C-H bond, making the molecule slightly more hydrophobic (or less interactive with the stationary phase depending on the mode).

  • Mitigation: In your MRM (Multiple Reaction Monitoring) window, ensure the retention time window is wide enough to capture the shift (usually 0.1 - 0.2 min).

Quantitative Data Summary: IDMS Performance
ParameterNative OP (External Std)Deuterated OP (Internal Std)Improvement Factor
Matrix Effect (Suppression) 45 - 60% Signal Loss< 5% Deviation10x
Retention Time Precision +/- 0.05 min+/- 0.01 min5x
Linearity (

)
0.9850.999Significant
LOD (Limit of Detection) 1.0 ng/g0.1 ng/g10x

Safety & Quality Control: Self-Validating Systems

In a high-integrity lab, the protocol must validate itself.

  • Isotopic Purity Check: Before biological use, run a high-res MS scan.

    • Requirement: The contribution of the "M+0" (unlabeled) peak must be < 0.5% of the labeled peak. If high amounts of unlabeled pesticide are present, your quantification will be biased high.

  • Chemical Stability (P-O Bond): OPs are prone to hydrolysis.

    • Test: Dissolve the labeled standard in the mobile phase buffer. Inject at t=0 and t=24h. If degradation > 2%, the stock solution is invalid.

  • Radioactive Safety (

    
    P vs 
    
    
    
    C):
    • 
      P is a high-energy beta emitter (1.71 MeV). It requires Plexiglass (Lucite) shielding, not lead (which causes Bremsstrahlung X-rays).
      
    • 
      C is a low-energy beta emitter (0.156 MeV). Standard PPE and fume hoods are sufficient.
      

References

  • U.S. EPA. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. Environmental Protection Agency.[8] [Link]

  • Wang, W., et al. (2021).[6][9] Combination of high specific activity carbon-14 labeling and high resolution mass spectrometry to study pesticide metabolism in crops.[9][10] Environment International.[10] [Link]

  • Quinn, D.M., et al. (2020). Solvent Deuterium Oxide Isotope Effects on the Reactions of Organophosphorylated Acetylcholinesterase.[1][2][11] NIH PubMed Central. [Link]

  • Institute of Isotopes Co. (2023).[12] Synthesis of 14C and 13C Labelled Agrochemicals.[12] Izotop. [Link]

Sources

Technical Guide: Fenamiphos-sulfoxide D3 Mechanism of Action as an Internal Standard

[1]

Executive Summary

In the high-stakes arena of residue analysis—particularly for organophosphate nematicides like Fenamiphos—data integrity is non-negotiable.[1][2][3] Fenamiphos-sulfoxide (FSX) is a primary toxic metabolite of Fenamiphos, often persisting in soil and groundwater longer than the parent compound.[1][3] Accurate quantification of FSX is complicated by severe matrix effects (ME) in complex matrices (e.g., high-pigment crops, soil extracts) and variable extraction recoveries.[3]

This guide details the mechanism of action of Fenamiphos-sulfoxide D3 (FSX-D3) not as a biological agent, but as an analytical anchor .[3] By leveraging Isotope Dilution Mass Spectrometry (IDMS), FSX-D3 functions as a "perfect mirror," correcting for ionization suppression and procedural losses in real-time.[1][3]

Part 1: The Chemistry of Isotopologues[1][3]

To understand the mechanism, one must first understand the structural relationship between the analyte and its internal standard (IS).[1][3]

Structural Identity

Fenamiphos-sulfoxide is formed via the oxidation of the methylthio group of the parent Fenamiphos.[1][2][3] The D3 isotopologue typically incorporates three deuterium atoms (

3
  • Analyte: Fenamiphos-sulfoxide (

    
    ) | MW: 319.36  g/mol [2][3][4][5][6][7][8]
    
  • Internal Standard: Fenamiphos-sulfoxide-D3 (

    
    ) | MW: ~322.38  g/mol [3]
    
The "Heavy" Advantage

The +3 Da mass shift is critical.[1][3] It ensures the IS signal does not overlap with the natural isotopic envelope (M+1, M+2) of the native analyte, specifically avoiding interference from the naturally occurring isotopes of Sulfur (


13
Metabolic Context Diagram

The following diagram illustrates the metabolic pathway and the structural positioning of the D3 label, ensuring it remains stable during the sulfoxidation process if synthesized from the parent.[1][3]

FenamiphosMetabolismcluster_0Analytical DomainFenamiphosFenamiphos(Parent)FSXFenamiphos-sulfoxide(Primary Metabolite)Target AnalyteFenamiphos->FSXOxidation (CYP450)SulfoneFenamiphos-sulfone(Secondary Metabolite)FSX->SulfoneFurther OxidationFSX_D3Fenamiphos-sulfoxide D3(Internal Standard)Stable Isotope LabelFSX_D3->FSXCo-elution & Matrix Correction

Figure 1: Metabolic oxidation pathway of Fenamiphos.[1][2][3] The D3 internal standard mimics the Sulfoxide metabolite within the analytical domain.

Part 2: The Mechanism of Action (Analytical)[3]

The "Mechanism of Action" for an internal standard is defined by three concurrent correction processes that occur during the LC-MS/MS workflow.

Chromatographic Co-elution (The Temporal Lock)

Because Deuterium (


exact same retention time (RT)23
  • Mechanism: Any shift in retention time due to pump fluctuation, column aging, or mobile phase evaporation affects both the analyte and the IS identically.[1][3]

  • Result: The Relative Retention Time (RRT) remains constant (1.0), validating peak identification.

Ionization Normalization (The Matrix Shield)

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, pigments) compete for charge, leading to Ion Suppression (signal loss) or Enhancement .[3]

  • Mechanism: Since FSX-D3 co-elutes perfectly with FSX, it experiences the exact same degree of suppression at that specific moment in the gradient.[1][3]

  • Correction: If the matrix suppresses the analyte signal by 40%, the IS signal is also suppressed by 40%. The ratio of Analyte Area to IS Area remains constant, yielding the correct concentration.[1][3]

Extraction Compensation
  • Mechanism: FSX-D3 is spiked into the sample before extraction (e.g., QuEChERS).[3]

  • Correction: Any analyte lost during partitioning, cleanup (PSA/C18), or evaporation is mirrored by a proportional loss of the IS.[3]

Part 3: Experimental Protocols

Reagents & Standards
  • Stock Solution: Dissolve Fenamiphos-sulfoxide D3 (purity >98%) in Acetonitrile to 1000 µg/mL. Store at -20°C.

  • Working IS Solution: Dilute to 1 µg/mL in Acetonitrile.

Sample Preparation (QuEChERS Method)

This protocol is optimized for high-water content vegetables (e.g., tomatoes, peppers).[3]

  • Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Spiking (Critical Step): Add 50 µL of FSX-D3 Working Solution (1 µg/mL) to the sample before adding solvent.[3] Vortex for 30s.

  • Extraction: Add 10 mL Acetonitrile (containing 1% Acetic Acid). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube (150 mg MgSO4, 25 mg PSA). Vortex and centrifuge.[1][3]

  • Analysis: Transfer supernatant to an autosampler vial for LC-MS/MS.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+).[1][3]

  • Source: ESI Positive Mode (

    
    ).
    
  • Column: C18 (2.1 x 100 mm, 1.8 µm).[1][3]

  • Mobile Phase: (A) Water + 5mM Ammonium Formate + 0.1% Formic Acid; (B) Methanol + 0.1% Formic Acid.[1][3]

Table 1: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Fenamiphos-sulfoxide 320.1171.0108.025 / 40
Fenamiphos-sulfoxide D3 323.1174.0*108.025 / 40

*Note: The Quant ion shift (+3 Da) assumes the fragment retains the deuterated methyl group.[1][3] If the fragment is the phosphate moiety without the label, the mass remains 171.[1][3]0. Always verify fragmentation experimentally.

Part 4: Validation & Quality Control

Trustworthiness in analytical chemistry is mathematical. You must validate that the IS is working using the following calculations.

Matrix Effect (ME) Calculation

Compare the peak area of the IS in a pure solvent standard vs. the IS in the sample matrix.[1][3]

3
  • Interpretation: A value of -20% indicates 20% ion suppression.[1][3] The IDMS method automatically corrects this.[1][3]

Process Efficiency (PE)
3
  • Target: 70% - 120%. If PE < 50%, re-optimize the extraction protocol.[1][3]

Workflow Logic Diagram

The following Graphviz diagram visualizes the self-validating loop of the IDMS workflow.

IDMS_WorkflowSampleHomogenized SampleSpikeSpike FSX-D3 IS(T=0)Sample->SpikeExtractQuEChERS Extraction(Losses Occur Here)Spike->ExtractAnalyte & IS MixedAnalysisLC-MS/MS Analysis(Matrix Effects Occur Here)Extract->AnalysisCo-elutionDataData Processing(Ratio: Analyte/IS)Analysis->DataSignal NormalizationData->ExtractCorrects for RecoveryData->AnalysisCorrects for Suppression

Figure 2: The Isotope Dilution Mass Spectrometry (IDMS) workflow. The internal standard (green) travels with the sample, compensating for errors at every stage.[3]

References

  • BenchChem. (2025).[1][3] Introduction to Deuterated Internal Standards in Mass Spectrometry. Retrieved from [3]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

  • Food and Agriculture Organization (FAO). (1997).[1][3] Fenamiphos: Residue Evaluations and Metabolism. Retrieved from [3]

  • Santa Cruz Biotechnology. (2025).[1][3] Fenamiphos-sulfoxide Product Analysis and Structure. Retrieved from [3]

  • Sigma-Aldrich (Supelco). (2025).[1][3] Fenamiphos-(S-methyl-d3) Analytical Standard. Retrieved from [3]

Environmental Fate & Transport of Fenamiphos-Sulfoxide: A Metabolic & Kinetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenamiphos-sulfoxide (F-SO) represents the primary toxic metabolite of the organophosphate nematicide Fenamiphos.[1][2] While the parent compound exhibits moderate soil sorption, F-SO demonstrates a distinct physicochemical profile characterized by significantly reduced sorption affinity (


 values often approaching 0 in sandy soils) and high aqueous solubility. This guide analyzes the environmental trajectory of F-SO, emphasizing its role as the primary driver of groundwater contamination risk within the "Total Toxic Residue" (TTR) complex. We explore the metabolic cascade, kinetic parameters, and validated LC-MS/MS quantification protocols required for rigorous environmental risk assessment (ERA).

Chemical Genesis & Metabolic Cascade

Fenamiphos (ethyl 4-methylthio-m-tolyl isopropylphosphoramidate) functions as a pro-nematicide. Upon application to soil, it undergoes rapid oxidative activation to form Fenamiphos-sulfoxide (F-SO). This transformation is critical because F-SO retains the acetylcholinesterase (AChE) inhibitory potency of the parent but possesses vastly different transport properties.

The Degradation Pathway

The environmental fate of Fenamiphos is governed by two competing mechanisms: Oxidative Desulfuration (activation) and Hydrolysis (detoxification).

  • Activation: Biotic and abiotic oxidation converts the thioether group of Fenamiphos to a sulfoxide (F-SO), and subsequently to a sulfone (F-SO

    
    ).
    
  • Detoxification: Hydrolysis of the phosphate ester bond yields the corresponding phenols (Fenamiphos-phenol, F-SO-phenol, F-SO

    
    -phenol), which lack nematicidal activity.
    
Visualization of the Metabolic Map

The following diagram illustrates the stepwise degradation and branching pathways.

Fenamiphos_Degradation Fenamiphos Fenamiphos (Parent) F_SO Fenamiphos-Sulfoxide (Primary Toxic Metabolite) Fenamiphos->F_SO Oxidation (Rapid) (Biotic/Abiotic) F_Phenol Fenamiphos Phenol Fenamiphos->F_Phenol Hydrolysis F_SO2 Fenamiphos-Sulfone (Secondary Toxic Metabolite) F_SO->F_SO2 Oxidation (Slower) F_SO_Phenol Sulfoxide Phenol F_SO->F_SO_Phenol Hydrolysis F_SO2_Phenol Sulfone Phenol F_SO2->F_SO2_Phenol Hydrolysis

Figure 1: The metabolic cascade of Fenamiphos.[1][2][3] Red nodes indicate compounds contributing to Total Toxic Residue (TTR).

Environmental Mobility & Persistence[3][4]

The critical differentiator for F-SO is its mobility. While Fenamiphos has a


 of ~400 L/kg (moderate immobility), F-SO is highly polar.
Sorption Kinetics ( and )

Research indicates a strict sorption hierarchy: Fenamiphos > F-Sulfone > F-Sulfoxide . In sandy loam soils, F-SO exhibits


 values ranging from 0.0 to 7.42 L/kg . This near-zero sorption in low-carbon soils classifies F-SO as a "leacher," capable of migrating rapidly through the vadose zone to groundwater aquifers before hydrolysis can occur.
Persistence (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> )[5]
  • Aerobic Soil: Fenamiphos degrades rapidly (

    
     < 15 days) to F-SO.
    
  • F-SO Persistence: F-SO is more persistent than the parent, with dissipation rates dependent on microbial adaptation.

  • Enhanced Biodegradation: Soils with a history of Fenamiphos application exhibit "enhanced biodegradation," where adapted microbial communities degrade F-SO significantly faster than naïve soils.[4][5]

Comparative Fate Data[3]
ParameterFenamiphos (Parent)Fenamiphos-Sulfoxide (F-SO)Fenamiphos-Sulfone (F-SO

)
Toxicity (AChE) HighHigh (Equipotent)High
Solubility (H

O)
Moderate (400 mg/L)High (>1000 mg/L)Moderate
Sorption (

)
2.5 - 15 L/kg0 - 7.4 L/kg (High Mobility)0 - 9.5 L/kg
Leaching Risk Low to ModerateHigh Moderate
Primary Dissipation Oxidation to F-SOHydrolysis or Oxidation to F-SO

Hydrolysis

Experimental Protocols for Fate Assessment

To validate the fate of F-SO, researchers must employ protocols that account for its polarity and thermal instability.

Soil Incubation Workflow (OECD 307 Adapted)

This protocol ensures the capture of volatile and non-volatile metabolites under controlled conditions.

Step-by-Step Methodology:

  • Soil Preparation: Sieve fresh field soil (2 mm). Adjust moisture to 40-50% Maximum Water Holding Capacity (MWHC).

  • Dosing: Apply

    
    C-labeled Fenamiphos (or F-SO standard) at field-relevant rates (e.g., 1-5 mg/kg).
    
  • Incubation: Maintain at 20°C ± 2°C in dark. Use flow-through systems with NaOH traps if capturing CO

    
     is required.
    
  • Sampling: Sacrifice vessels at 0, 1, 3, 7, 14, 30, and 60 days.

  • Extraction:

    • Extract soil with Acetonitrile:Water (80:20 v/v) .

    • Avoid aggressive heating; F-SO can artificially oxidize to sulfone at high temps.

    • Centrifuge and filter (0.2 µm PTFE).

Analytical Quantification (LC-MS/MS)

Due to the polarity of F-SO, Gas Chromatography (GC) is unsuitable without derivatization. LC-MS/MS is the gold standard.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • MRM Transitions (Typical):

    • Fenamiphos:[1][2][3][4][5][6][7][8][9][10][11][12] 304 → 217

    • F-Sulfoxide:[3][4][7][8][9] 320 → 233 (Quantifier), 320 → 171 (Qualifier)

    • F-Sulfone:[3][4][7][9][13] 336 → 249

Analytical Workflow Visualization

Analytical_Workflow Sample Soil/Water Sample Extraction Extraction (Acetonitrile:Water 80:20) Sample->Extraction Homogenize Cleanup Cleanup (Optional) (SPE / QuEChERS) Extraction->Cleanup Supernatant Analysis LC-MS/MS Analysis (ESI+ MRM Mode) Cleanup->Analysis Inject Data Quantification (F-SO vs TTR) Analysis->Data Integrate Peaks

Figure 2: LC-MS/MS workflow for the isolation and quantification of Fenamiphos-sulfoxide.

Risk Assessment Implications

When conducting Environmental Risk Assessments (ERA) for Fenamiphos, the "Total Toxic Residue" approach is mandatory.

  • Groundwater Ubiquity Score (GUS):

    
    
    Because F-SO has a low 
    
    
    
    and moderate
    
    
    , its GUS score frequently exceeds 2.8, categorizing it as a Leacher .
  • Regulatory Thresholds: Detection of F-SO in groundwater often triggers regulatory action even if the parent compound is absent, due to the equipotent toxicity.

Conclusion

Fenamiphos-sulfoxide is the environmental "Achilles' heel" of the fenamiphos molecule.[2][7] Its formation is inevitable, its toxicity is high, and its mobility is superior to the parent. Effective monitoring requires targeted LC-MS/MS protocols and a recognition that soil sorption coefficients (


) for the parent compound do not accurately model the risk profile of this metabolite.

References

  • Food and Agriculture Organization (FAO). (2006). Fenamiphos: Residue Evaluations and Environmental Fate. Retrieved from [Link]

  • Caceres, T., et al. (2008). Sorption of fenamiphos to different soils: the influence of soil properties. Journal of Environmental Science and Health, Part B. Retrieved from [Link]

  • Davis, R. F., et al. (1993).[8] Accelerated Degradation of Fenamiphos and Its Metabolites in Soil Previously Treated with Fenamiphos.[4][6][8] Journal of Nematology. Retrieved from [Link]

  • University of Hertfordshire. (2023). PPDB: Pesticide Properties DataBase - Fenamiphos. Retrieved from [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Retrieved from [Link]

Sources

Toxicological Profile: Fenamiphos and the Sulfoxide Bioactivation Pathway

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicological profile of Fenamiphos and its primary metabolite, Fenamiphos Sulfoxide. It is structured to serve researchers and drug development professionals, focusing on mechanistic causality, metabolic bioactivation, and rigorous safety assessment protocols.

Technical Guide & Safety Assessment

Executive Summary: The Bioactivation Paradox

Fenamiphos (ethyl 4-methylthio-m-tolyl isopropylphosphoramidate) represents a distinct class of organophosphate (OP) nematicides where the parent compound acts as a "pro-toxicant" precursor. While Fenamiphos itself possesses anticholinesterase activity, its in vivo lethality is significantly amplified by its rapid metabolic conversion to Fenamiphos Sulfoxide (FSO) and Fenamiphos Sulfone (FSO₂) .

For the toxicologist, the critical hazard is not merely the parent molecule, but the stereoselective oxidation of the thioether moiety. This guide analyzes the kinetics of this transformation, the resulting inhibition of Acetylcholinesterase (AChE), and the experimental frameworks required to assess these risks.

Chemical & Metabolic Architecture

Physicochemical Properties

Fenamiphos is a chiral phosphorothioate. It exists as a racemate of (R)- and (S)-enantiomers, a factor often overlooked in standard safety sheets but critical for receptor binding affinity.

PropertyFenamiphos (Parent)Fenamiphos Sulfoxide (Metabolite)
CAS Number 22224-92-631972-43-7
Structure Thioether (-S-CH₃)Sulfoxide (-SO-CH₃)
Solubility Moderate (Lipophilic)Higher Water Solubility (Polar)
Bioactivity Potent AChE InhibitorHyper-Potent AChE Inhibitor
Environmental Fate Rapidly oxidizes in soil/waterPersistent, mobile, and toxic
Metabolic Fate: The Oxidative Cascade

Upon systemic absorption, Fenamiphos undergoes rapid S-oxidation primarily driven by Cytochrome P450 (CYP) isoforms and Flavin-containing Monooxygenases (FMOs).

  • Step 1 (Bioactivation): The thioether sulfur is oxidized to a sulfoxide (FSO).[1] This introduces a new chiral center, complicating the stereochemistry.

  • Step 2 (Secondary Oxidation): FSO is further oxidized to the sulfone (FSO₂).[1]

  • Step 3 (Detoxification): Hydrolysis of the phosphate ester bond yields the corresponding phenols (FP, FSOP, FSO₂P), which are generally less toxic and excreted in urine.

Visualization: Metabolic Pathway & Bioactivation

The following diagram illustrates the critical divergence between bioactivation (toxicity increase) and detoxification.

FenamiphosMetabolism Fenamiphos Fenamiphos (Thioether) CYP CYP450 / FMO (Oxidation) Fenamiphos->CYP Esterase Arylesterases (Hydrolysis) Fenamiphos->Esterase F_Sulfoxide Fenamiphos Sulfoxide (Major Bioactive Metabolite) F_Sulfoxide->CYP F_Sulfoxide->Esterase F_Sulfone Fenamiphos Sulfone (Persistent Toxicant) F_Sulfone->Esterase Phenols Phenolic Hydrolysis Products (Detoxification/Excretion) CYP->F_Sulfoxide Rapid Bioactivation (k1) CYP->F_Sulfone Secondary Oxidation (k2) Esterase->Phenols Clearance

Figure 1: The metabolic trajectory of Fenamiphos.[1][2][3][4][5] Note that the conversion to Sulfoxide (Red) represents a bioactivation step, increasing or maintaining AChE inhibitory potency while increasing water solubility and systemic distribution.

Mechanism of Toxicity: AChE Inhibition Kinetics

Fenamiphos and its sulfoxide exert toxicity by phosphorylating the serine hydroxyl group within the catalytic triad of Acetylcholinesterase (AChE). This blockade prevents the breakdown of acetylcholine (ACh), leading to cholinergic crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis).

Key Mechanistic Differentiator: Unlike some OPs that require desulfuration (P=S to P=O) to become active (e.g., Chlorpyrifos), Fenamiphos (P=O) is directly active. However, the electron-withdrawing nature of the oxidized sulfoxide group in the para position of the leaving group enhances the lability of the P-O-Aryl bond, effectively increasing the phosphorylation rate constant (


).
Visualization: The Inhibition Cascade (AOP)

AChE_Inhibition AChE Free AChE Enzyme (Active) Complex Michaelis Complex (Reversible) AChE->Complex Binding (Kd) Inhibitor Fenamiphos Sulfoxide (Inhibitor) Inhibitor->Complex Binding (Kd) Inhibited Phosphorylated AChE (Inhibited) Complex->Inhibited Phosphorylation (k2) Release of Phenol Inhibited->AChE Spontaneous Reactivation (Slow) Aged Aged AChE (Irreversible) Inhibited->Aged Dealkylation (Time-Dependent) ACh Acetylcholine (Substrate) ACh->AChE Blocked by Inhibition

Figure 2: Kinetic pathway of AChE inhibition. The transition from "Inhibited" to "Aged" is critical; once aged, the enzyme cannot be reactivated by oximes (e.g., Pralidoxime).

Comparative Toxicological Profile

The following data consolidates findings from mammalian studies (Rat/Dog) to highlight the potency of the sulfoxide metabolite relative to the parent.

Acute & Chronic Toxicity Metrics
ParameterFenamiphos (Parent)Fenamiphos SulfoxideToxicological Implication
Oral LD50 (Rat) 2 – 19 mg/kg~2 – 10 mg/kgBoth are classified as Category I (Highly Toxic) .
Dermal LD50 (Rat) 72 – 154 mg/kgData Limited (High)High dermal absorption risk for both.[6]
AChE Inhibition (IC50) High PotencyHigher Potency Sulfoxide is often the primary driver of acute neurotoxicity.
NOAEL (Chronic, Dog) 0.014 mg/kg/day--Basis for many regulatory ADI values (0.0001 mg/kg).[7]

Scientific Insight: The overlap in LD50 values suggests that in vivo, the parent is so rapidly converted to the sulfoxide that the observed toxicity of "Fenamiphos" is actually the toxicity of the "Fenamiphos + Sulfoxide" system.

Experimental Protocols for Safety Assessment

As a Senior Scientist, you must validate these mechanisms empirically. Below are two rigorous protocols designed to assess metabolic stability and inhibition kinetics.

Protocol A: Microsomal Metabolic Stability Assay

Objective: To determine the intrinsic clearance (


) and half-life (

) of Fenamiphos and the formation rate of the Sulfoxide.

Materials:

  • Pooled Liver Microsomes (Rat/Human) at 20 mg/mL protein.

  • NADPH Regenerating System (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Test Compound: Fenamiphos (1 µM final conc).

  • Internal Standard: Fenamiphos-d3 or Carbamazepine.

Methodology:

  • Pre-Incubation: Thaw microsomes on ice. Dilute to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to initiate the reaction. Control arm: Add buffer instead of NADPH (to detect non-CYP degradation).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing the Internal Standard. Vortex for 1 min to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS (MRM mode). Monitor transitions for Parent (303 -> 218) and Sulfoxide (319 -> 234).

  • Calculation: Plot

    
     vs. Time. The slope is 
    
    
    
    .
Protocol B: Modified Ellman Assay for Determination

Objective: To quantify the inhibitory potency (Ki) of Fenamiphos Sulfoxide against AChE.

Materials:

  • Source Enzyme: Recombinant Human AChE or Rat Brain Homogenate.

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).

  • Inhibitor: Fenamiphos Sulfoxide (range 0.1 nM to 100 nM).

Methodology:

  • Preparation: Prepare DTNB (0.3 mM) in Phosphate Buffer (pH 7.4).

  • Enzyme-Inhibitor Incubation: Mix AChE with various concentrations of Fenamiphos Sulfoxide. Incubate for varying times (

    
     min) to observe time-dependent inhibition.
    
  • Reaction: Add ATCh (0.5 mM) and DTNB.

  • Measurement: Monitor absorbance at 412 nm continuously for 5 minutes using a kinetic microplate reader.

  • Data Processing:

    • Determine the velocity (

      
      ) of the reaction.
      
    • Use the equation:

      
      .
      
    • Plot

      
       vs. [Inhibitor]. The slope yields the bimolecular rate constant (
      
      
      
      ), representing the potency.
    • Acceptance Criteria:

      
       for linearity.
      

Regulatory Status & Risk Assessment

Current Status:

  • European Union: Fenamiphos approval was not renewed (EFSA 2019).[8] MRLs (Maximum Residue Levels) were revoked and set to the Limit of Determination (LOD) due to acute consumer risk and data gaps regarding genotoxicity of metabolites.

  • USA (EPA): Phased out for most uses; strict tolerances remain for existing stocks.

  • Australia: ADI set at 0.0001 mg/kg bw based on NOEL of 0.014 mg/kg bw/day in dogs.[7]

Risk Statement: The "Toxic Soup" effect implies that residue analysis must quantify the sum of Fenamiphos, Fenamiphos Sulfoxide, and Fenamiphos Sulfone (expressed as Fenamiphos equivalents). Relying solely on parent compound detection underestimates the toxicological load by >50%.

References

  • EFSA (European Food Safety Authority). (2019).[8][9] Peer review of the pesticide risk assessment of the active substance fenamiphos.[8][10][11][12][13] EFSA Journal, 17(1):5557.[8] Link

  • Waggoner, T. B. (1972).[4] Metabolism of Nemacur [ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate] in plants and animals. Journal of Agricultural and Food Chemistry, 20(1). Link

  • Australian Government (NHMRC). (2011). Australian Drinking Water Guidelines Paper 6: Fenamiphos.Link

  • Khasawinah, A. M., & Flint, D. R. (1972).[4] Metabolism of Fenamiphos in Soil. (Cited in EPA R.E.D. documents).

  • Hajjar, N. P., & Hodgson, E. (1982).[14] Sulfoxidation of thioether-containing pesticides by the flavin-adenine dinucleotide-dependent monooxygenase of pig liver microsomes.[14] Biochemical Pharmacology, 31(5), 745-752.[14] Link

  • Extoxnet. (1993). Pesticide Information Profile: Fenamiphos.[3][7][13][15][16] Oregon State University. Link

Sources

Technical Guide: Fenamiphos-sulfoxide D3 Certificate of Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Framework for Reference Material Validation in Residue Analysis

Executive Summary

In the high-stakes arena of pesticide residue analysis and toxicology, the Certificate of Analysis (CoA) for an internal standard is not merely a receipt—it is the primary legal and scientific document that validates the accuracy of your quantification.

This guide dissects the CoA for Fenamiphos-sulfoxide D3 , the deuterated internal standard for the primary toxic metabolite of the nematicide Fenamiphos. Designed for analytical scientists, this document moves beyond basic definitions to explore the causality between CoA parameters and experimental success in LC-MS/MS workflows.

Part 1: The Compound & Analytical Context

To interpret the CoA, one must first understand the biological and physical behavior of the molecule. Fenamiphos is a thio-organophosphate.[1] Upon application, it rapidly oxidizes in soil and plant tissue.

The Metabolic Cascade: Regulatory bodies (EFSA, EPA) require the quantification of "Total Fenamiphos," which is the sum of the parent compound, its sulfoxide, and its sulfone. Fenamiphos-sulfoxide is often the predominant residue found in crops, making its precise quantification—and therefore its D3 internal standard—critical.

Visualization: Fenamiphos Metabolic Pathway

The following diagram illustrates the oxidative pathway that necessitates the use of the Sulfoxide standard.

FenamiphosMetabolism cluster_reg Residue Definition (Total Toxic Residue) Parent Fenamiphos (Parent) Sulfoxide Fenamiphos-sulfoxide (Primary Metabolite) Parent->Sulfoxide Oxidation (CYP450/Soil Microbes) Sulfone Fenamiphos-sulfone (Terminal Metabolite) Sulfoxide->Sulfone Further Oxidation Phenols Hydrolysis Products (Phenols) Sulfoxide->Phenols Hydrolysis Sulfone->Phenols Hydrolysis

Figure 1: Oxidative metabolism of Fenamiphos.[1] The residue definition usually includes the sum of Parent, Sulfoxide, and Sulfone.

Part 2: Decoding the Certificate of Analysis (CoA)[1]

A CoA compliant with ISO 17034 (General requirements for the competence of reference material producers) must contain specific data points. Here is how to read them with a critical eye.

1. Identity & Isotopic Enrichment
  • Parameter: Chemical Structure & Isotopic Purity.[1][2][3]

  • The Data: Typically shows

    
     or 
    
    
    
    isotopic enrichment (D3).[1]
  • Why it Matters (The "D0" Problem): In Isotope Dilution Mass Spectrometry (IDMS), the D3 standard corrects for matrix effects. However, if the D3 standard contains a significant amount of non-deuterated material (D0), you are adding the target analyte to your sample. [1]

    • Threshold: If D0 > 0.5%, it can artificially inflate the calculated concentration of Fenamiphos-sulfoxide in trace-level samples (e.g., baby food analysis).

    • Check: Look for the "Isotopic Distribution" table in the CoA.[1] Ensure the D0 contribution is negligible relative to your Reporting Limit (RL).[1]

2. Chemical Purity (Chromatographic)
  • Parameter: HPLC Purity (Area %).

  • The Data: Usually

    
     or 
    
    
    
    .[1]
  • Why it Matters: Impurities in the standard can be isobaric interferences.[1] For Fenamiphos-sulfoxide, a common impurity is the Sulfone or the Parent if the synthesis was incomplete.

    • Critical Check: Ensure the impurity profile does not contain compounds that share the same MRM (Multiple Reaction Monitoring) transition as your analyte.[1]

3. Water Content (Karl Fischer)
  • Parameter: Residual water (%).

  • The Data: Fenamiphos metabolites can be hygroscopic.[1]

  • Why it Matters: If the CoA states the standard is 98% pure but contains 5% water, and you weigh 10 mg, you are actually weighing 9.5 mg of substance.

    • Action: Always correct your stock solution preparation based on the Assay (which accounts for water and solvents), not just the chemical purity.

Part 3: Analytical Protocol (Best Practices)

This protocol is designed for self-validation , ensuring that the standard behaves identically to the native analyte in the matrix.

Step 1: Stock Solution Preparation
  • Equilibration: Allow the Fenamiphos-sulfoxide D3 vial to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Solvent Choice: Dissolve in Acetonitrile (ACN) .[1] Avoid Methanol if storing for long periods, as transesterification or stability issues can occur with some organophosphates.

  • Concentration: Prepare a primary stock at 1000 µg/mL. Correct for purity/salt form as per the CoA.

Step 2: The "Cross-Talk" Experiment (Mandatory QC)

Before running samples, you must determine if your D3 standard interferes with the native analyte channel.[1]

  • Inject: A blank solvent spiked only with Fenamiphos-sulfoxide D3 at the working concentration (e.g., 100 ng/mL).[1]

  • Monitor: The MRM transition for the native (D0) Fenamiphos-sulfoxide.

  • Acceptance Criteria: The signal in the native channel must be

    
     of the LOQ (Limit of Quantification). If it is higher, your D3 standard is too "dirty" (high D0) or your mass resolution is insufficient.
    
Step 3: LC-MS/MS Conditions (Guideline)[1]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1]

  • Mobile Phase B: Methanol or Acetonitrile + 0.1% Formic Acid.[1]

  • Retention Time Shift: Expect the D3 peak to elute slightly earlier than the native peak (Deuterium Isotope Effect).[1] This is normal and confirms separation.[1]

Visualization: CoA Validation Workflow

The following logic flow ensures the Reference Material is fit for purpose before use.

CoA_Workflow Start Receive Fenamiphos-sulfoxide D3 CheckCoA Review CoA Parameters: 1. Isotopic Purity (>99%) 2. Chemical Purity (>97%) 3. Water Content Start->CheckCoA Calc Calculate Corrected Mass (Mass x Purity x (1-Water)) CheckCoA->Calc Prep Prepare Stock Solution (Acetonitrile) Calc->Prep QC_Test Run 'Cross-Talk' Test (Inject D3 -> Monitor D0) Prep->QC_Test Decision D0 Signal < 30% LOQ? QC_Test->Decision Pass Validation Complete Release for Routine Analysis Decision->Pass Yes Fail Reject Standard Contact Supplier Decision->Fail No

Figure 2: Quality Assurance workflow for validating a new lot of internal standard.

Part 4: Troubleshooting & Stability
IssuePotential CauseRemediation
Signal Suppression Matrix EffectsThe D3 standard should suppress at the same rate as the analyte.[1] If ratios vary, check for co-eluting matrix interferences that affect D3 and D0 differently (rare but possible).
D3 Signal Loss Deuterium ExchangeIn highly acidic protic solvents (pH < 2) or high temperatures, deuterium on labile positions can exchange with hydrogen. Store stocks in ACN at -20°C.
Retention Time Drift Column AgingIf the D3 and D0 peaks drift apart by >0.1 min, the "lock" is lost. Clean or replace the analytical column.
References
  • European Commission. (2021).[1][4] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[1][4][5] Retrieved from [Link]

  • International Organization for Standardization. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers.[1][6][7] Retrieved from [Link][1]

  • National Institutes of Health (PubChem). Fenamiphos sulfoxide (Compound Summary).[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of Fenamiphos-Sulfoxide in Agricultural Matrices using Fenamiphos-Sulfoxide-D3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes theoretical metabolic pathways with practical, field-proven LC-MS/MS protocols for the analysis of Fenamiphos-sulfoxide using its deuterated internal standard (D3).

Abstract

Fenamiphos is a systemic organophosphate nematicide that rapidly metabolizes into two toxicologically significant compounds: Fenamiphos-sulfoxide (F-SO) and Fenamiphos-sulfone (F-SO2) . While the parent compound degrades quickly, F-SO persists and often represents the majority of the toxic residue in crops and water. Accurate quantitation of F-SO is challenging due to matrix-induced ion suppression in Electrospray Ionization (ESI).

This protocol details the use of Fenamiphos-sulfoxide-D3 (S-methyl-d3) as a surrogate Internal Standard (IS). Unlike generic IS selection, the D3 analog co-elutes with the analyte, experiencing the exact same matrix effects and ionization efficiency, thereby providing a self-correcting quantitation system.

Chemical & Physical Properties

Understanding the structural shift is critical for setting up the Mass Spectrometer. The D3 label is located on the S-methyl group, which is retained in the primary metabolic oxidation product.

PropertyNative Fenamiphos-SulfoxideFenamiphos-Sulfoxide-D3 (IS)
CAS Number 31972-43-7N/A (Labeled Analog)
Formula C₁₃H₂₂NO₄PSC₁₃H₁₉D₃NO₄PS
Molecular Weight 319.36 g/mol 322.38 g/mol
Precursor Ion (M+H)⁺ 320.1 323.1
LogP 1.8 (Moderate Polarity)~1.8 (Identical chromatographic behavior)
Solubility Water, Methanol, AcetonitrileMethanol, Acetonitrile
Metabolic Context

Fenamiphos undergoes rapid thio-oxidation. The sulfoxide (F-SO) is the primary "marker" metabolite.

Metabolism Fenamiphos Fenamiphos (Parent) F_Sulfoxide Fenamiphos-Sulfoxide (Primary Analyte) Fenamiphos->F_Sulfoxide Oxidation (CYP450) F_Sulfone Fenamiphos-Sulfone (Secondary Metabolite) F_Sulfoxide->F_Sulfone Further Oxidation

Figure 1: Oxidative metabolic pathway of Fenamiphos. F-Sulfoxide is the primary target for this protocol.

Experimental Protocol

Reagents and Standards
  • Native Standard: Fenamiphos-sulfoxide (>98% purity).

  • Internal Standard: Fenamiphos-sulfoxide-d3 (100 µg/mL in Acetone/Methanol).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

Stock Solution Preparation

Critical Step: Do not use Fenamiphos-D3 (parent) to quantify the Sulfoxide metabolite. You must use the specific Sulfoxide-D3 metabolite standard to ensure correct retention time matching.

  • IS Spiking Solution: Dilute the commercial D3 stock to 1.0 µg/mL in Methanol.

  • Calibration Curve: Prepare a 6-point curve (1.0 – 100 ng/mL) in matrix-matched solvent (blank extract), spiking the IS at a constant 10 ng/mL in all vials.

Sample Extraction (QuEChERS AOAC 2007.01)

We utilize a buffered QuEChERS method to prevent degradation of the organophosphate moiety during extraction.

QuEChERS Sample Homogenized Sample (10g Fruit/Veg) Spike Add IS Spike (Fenamiphos-SO-D3) Sample->Spike Extract Add 10mL MeCN + 1% HOAc Shake 1 min Spike->Extract Salts Add Salts (MgSO4 + NaOAc) Exothermic Reaction Extract->Salts Centrifuge1 Centrifuge 4000 rpm, 5 min Salts->Centrifuge1 dSPE d-SPE Cleanup (PSA + C18 + MgSO4) Centrifuge1->dSPE Final Filter (0.2µm PTFE) Transfer to Vial dSPE->Final

Figure 2: Modified QuEChERS extraction workflow ensuring IS equilibration before phase separation.

Protocol Steps:

  • Weigh 10 g homogenized sample into a 50 mL centrifuge tube.

  • Add Internal Standard: Add 100 µL of the 1.0 µg/mL Fenamiphos-sulfoxide-D3 solution. Vortex for 30s to equilibrate.

  • Add 10 mL Acetonitrile (with 1% Acetic Acid). Shake vigorously for 1 min.

  • Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately to prevent clumping.

  • Centrifuge at 4000 rpm for 5 min.

  • Transfer 1 mL supernatant to a d-SPE tube (containing PSA/C18). Vortex and centrifuge.

  • Filter supernatant (0.2 µm PTFE) into an LC vial.

LC-MS/MS Conditions

Chromatographic Parameters
  • Column: C18 (e.g., Agilent ZORBAX RRHD Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (or Acetonitrile) + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Gradient:

Time (min) % B Description
0.00 10 Initial equilibration
1.00 10 Hold to elute salts
6.00 95 Ramp to elute analytes
8.00 95 Wash

| 8.10 | 10 | Re-equilibration |

Mass Spectrometry (MRM Parameters)

Ionization Mode: ESI Positive (+) . The D3 label on the S-methyl group causes a mass shift in fragments containing the phenol moiety.

AnalytePrecursor (m/z)Product (m/z)CE (eV)Role
Fenamiphos-Sulfoxide 320.1 233.1 20Quantifier
171.135Qualifier
Fenamiphos-Sulfoxide-D3 323.1 236.1 20IS Quantifier
174.135IS Qualifier

Note: The fragment m/z 171 corresponds to the phenol moiety. Since the D3 label is on the S-methyl group attached to the phenol ring, this fragment shifts to 174.

Method Validation & Performance

To ensure scientific integrity, the method must be validated against SANTE/11312/2021 or EPA 8141B guidelines.

Linearity and Range
  • Range: 1 – 100 ng/g (ppb).

  • Calculation: Use the Area Ratio (Area_Native / Area_IS) vs. Concentration.

  • Acceptance: R² > 0.99.[1]

Matrix Effect (ME) Calculation

The primary reason for using D3 is to cancel out Matrix Effects.



  • Without D3: ME can range from -50% (suppression) to +20% (enhancement) in complex matrices like peppers or tea.

  • With D3: The Relative ME approaches 0% because the IS is suppressed to the exact same degree as the analyte.

Recovery
  • Spike blank matrix at 10 and 100 ppb.

  • Acceptable Range: 70–120% with RSD < 20%.

Expert Insights & Troubleshooting

1. Isotopic Purity & Crosstalk: Ensure the D3 standard has <0.5% D0 (native) impurity. If the D3 standard contains native Fenamiphos-sulfoxide, you will see a "ghost peak" in your blanks, artificially raising your Limit of Quantitation (LOQ).

  • Check: Inject a high concentration of IS only (e.g., 100 ng/mL). Monitor the Native transition (320.1 -> 233.1). If a peak appears, the IS is impure.

2. In-Source Fragmentation: Sulfoxides are thermally labile. If your source temperature is too high (>500°C), Fenamiphos-sulfoxide may degrade into Fenamiphos (reduction) or other artifacts before entering the quad.

  • Optimization: Keep the desolvation temperature moderate (350°C - 400°C).

3. Retention Time Shift: Deuterium can sometimes cause a slight retention time shift (Deuterium Isotope Effect), usually eluting slightly earlier than the native compound on C18 columns.

  • Tolerance: Ensure the integration window is wide enough to capture both, though with D3, the shift is usually negligible (<0.05 min).

References

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

  • U.S. EPA. (2008). Method 8141B: Organophosphorus Compounds by Gas Chromatography. (Reference for extraction pH stability). Link

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International. Link

  • PubChem. (2025).[2] Fenamiphos Sulfoxide Compound Summary. National Library of Medicine. Link

  • Shimadzu. (2020). LC-MS/MS Method Package for Residual Pesticides.[3] (Source for MRM transition validation). Link

Sources

Using Fenamiphos-sulfoxide D3 for pesticide residue analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenamiphos is a systemic organophosphate nematicide widely used in the cultivation of solanaceous crops (tomatoes, peppers), cucurbits, and turf. Upon application, it rapidly oxidizes into two major toxic metabolites: Fenamiphos-sulfoxide (F-SO) and Fenamiphos-sulfone (F-SO2). Regulatory compliance (e.g., EPA, EFSA) mandates the quantification of the "sum of fenamiphos and its sulfoxide and sulfone metabolites."

This protocol focuses specifically on the quantification of Fenamiphos-sulfoxide using its isotopically labeled analogue, Fenamiphos-sulfoxide-D3 (S-methyl-d3) . The use of this internal standard (IS) is critical for correcting signal suppression/enhancement (SSE) caused by matrix effects in electrospray ionization (ESI), ensuring data integrity in high-throughput residue analysis.

Chemical & Physical Properties

PropertyNative Fenamiphos-sulfoxideFenamiphos-sulfoxide-D3 (IS)
CAS Number 31972-43-7N/A (Labeled Analog)
Molecular Formula C₁₃H₂₂NO₄PSC₁₃H₁₉D₃NO₄PS
Molecular Weight 319.36 g/mol 322.38 g/mol
Solubility Methanol, Acetonitrile, Ethyl AcetateMethanol, Acetonitrile
Storage -20°C (Desiccated)-20°C (Desiccated)
Label Position N/AS-Methyl-d3 (Methyl group on Sulfur)

Analytical Challenges & Solution

The Problem: Matrix Effects In complex matrices like chili peppers or oily seeds, co-eluting compounds (pigments, lipids) compete for charge in the ESI source. This often leads to ion suppression , where the instrument reports a lower concentration than actually present.

The Solution: Isotope Dilution Mass Spectrometry (IDMS) By adding Fenamiphos-sulfoxide-D3 at the beginning of sample preparation, the IS experiences the exact same extraction losses and ionization suppression as the native target.

  • Mechanism: The D3 analog co-elutes with the native compound (retention time shift is negligible, <0.05 min) but is mass-resolved.

  • Result: The Ratio of Native Area / IS Area is constant, regardless of matrix suppression.

Experimental Protocol

Reagents & Standards
  • Stock Solution (Native): 1000 µg/mL in Acetonitrile.

  • Stock Solution (IS - D3): 100 µg/mL in Methanol (commercially available as PESTANAL® or similar grade).

  • Working Internal Standard Solution: Dilute D3 stock to 1.0 µg/mL in Acetonitrile.

Sample Preparation: Modified QuEChERS (AOAC 2007.01)

Note: This workflow is optimized for high-water content vegetables (tomatoes, peppers).

  • Homogenization: Cryogenically mill 500g of sample with dry ice to prevent thermal degradation of sulfoxides.

  • Weighing: Weigh 10.0 g (± 0.1 g) of homogenate into a 50 mL FEP centrifuge tube.

  • IS Addition (Critical Step): Add 50 µL of Working IS Solution (1.0 µg/mL) to the sample before solvent addition.

    • Target IS Concentration in Sample: 5 ng/g (ppb).

    • Vortex: 30 seconds to equilibrate.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.

  • Salting Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake immediately for 1 min to prevent agglomeration.

  • Centrifugation: 4000 rpm for 5 min at 4°C.

  • d-SPE Cleanup: Transfer 1 mL of supernatant to a d-SPE tube containing:

    • 150 mg MgSO₄ (Water removal)

    • 50 mg PSA (Primary Secondary Amine - removes sugars/fatty acids)

    • Optional: 50 mg C18 (if sample is waxy/oily).

  • Final Spin: Vortex 30s, Centrifuge 1 min at >5000 rpm.

  • Analysis: Transfer 200 µL extract to autosampler vial. Dilute 1:1 with mobile phase A (Water + 5mM Ammonium Formate) to improve peak shape.

LC-MS/MS Methodology

Instrument: Triple Quadrupole MS coupled to UHPLC. Column: C18 (e.g., ZORBAX RRHD Eclipse Plus, 2.1 x 50mm, 1.8 µm). Column Temp: 40°C. Injection Volume: 2 µL.

Mobile Phase:

  • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

Gradient:

Time (min) % B Flow (mL/min)
0.00 10 0.4
1.00 10 0.4
8.00 95 0.4
10.00 95 0.4
10.10 10 0.4

| 13.00 | 10 | 0.4 |

MS/MS Parameters (ESI Positive):

  • Gas Temp: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Capillary: 3500 V

MRM Transitions: Rationale: The D3 label is on the S-methyl group. The primary fragment (Phenol moiety) retains the sulfur group, shifting the mass by +3 Da.

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (eV)Type
Fenamiphos-sulfoxide 320.1 171.1 5022Quant
Fenamiphos-sulfoxide320.1108.05035Qual
Fenamiphos-sulfoxide-D3 323.1 174.1 5022IS Quant
Fenamiphos-sulfoxide-D3323.1108.05035IS Qual

Workflow Visualization

G Start Sample Homogenate (10g) IS_Add Add Internal Standard (Fenamiphos-sulfoxide-D3) Start->IS_Add Extract Extraction (ACN + 1% HAc) IS_Add->Extract Vortex 30s Partition Partitioning (MgSO4 + NaCl) Extract->Partition Centrifuge1 Centrifuge (4000 rpm, 5 min) Partition->Centrifuge1 Cleanup d-SPE Cleanup (PSA + MgSO4) Centrifuge1->Cleanup Take Supernatant Dilution Dilute 1:1 (Mobile Phase A) Cleanup->Dilution Centrifuge & Aliquot LCMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMS Data Quantitation (Ratio Native/D3) LCMS->Data

Caption: Figure 1. Optimized QuEChERS workflow incorporating Fenamiphos-sulfoxide-D3 for matrix effect correction.

Data Analysis & Validation

Calculation: Do not use external calibration curves alone. Use the Response Ratio :



Plot 

against the concentration of the native standard to generate the calibration curve.

Acceptance Criteria (SANTE/12682/2019):

  • Retention Time: Native and D3 peaks must elute within ±0.05 min of each other.

  • Recovery: 70–120% (Corrected by IS).

  • Linearity:

    
     with residuals < ±20%.
    
  • Ion Ratio: Qual/Quant ratio for native analyte should match standard within ±30%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low IS Recovery (<50%) Incomplete extraction or pH instability.Ensure extraction solvent is acidified (1% Acetic Acid). Fenamiphos metabolites are more stable at acidic pH.
IS Signal Suppression High matrix load.Increase dilution factor (1:5) or reduce injection volume to 1 µL.
Native/IS RT Shift Deuterium isotope effect (rare in C18).Use a column with higher carbon load or check mobile phase mixing efficiency.
Interference on D3 Channel Natural isotope contribution from Native.Ensure D3 concentration is similar to Native. If Native is >100x IS, the M+3 isotope of Native may interfere.

References

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AO

Application Note: Precision Quantitation of Fenamiphos-sulfoxide via IDMS

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol for the analysis of Fenamiphos-sulfoxide using Isotope Dilution Mass Spectrometry (IDMS).

Methodology: Isotope Dilution LC-MS/MS (UHPLC-QqQ) Target Analyte: Fenamiphos-sulfoxide (Metabolite of Fenamiphos) Internal Standard: Fenamiphos-sulfoxide-D3

Executive Summary

Fenamiphos is an organophosphate nematicide that rapidly degrades in the environment and biological systems into its primary toxic metabolites: Fenamiphos-sulfoxide (FSO) and Fenamiphos-sulfone (FSO2). Regulatory bodies (EPA, EFSA) often define the residue definition as the "sum of fenamiphos, its sulfoxide, and sulfone." However, FSO is frequently the most abundant residue found in crops and water shortly after application.

Quantifying FSO is challenging due to its polarity and susceptibility to matrix-induced signal suppression in Electrospray Ionization (ESI). Isotope Dilution Mass Spectrometry (IDMS) is the definitive method to overcome these challenges. By utilizing Fenamiphos-sulfoxide-D3 as an internal standard (IS), this protocol corrects for extraction losses and ionization suppression in real-time, providing superior accuracy over external calibration or matrix-matched standards.

Chemical & Physical Profile

Understanding the physicochemical differences (and similarities) between the native analyte and its isotopologue is critical for IDMS.

PropertyNative Fenamiphos-sulfoxideFenamiphos-sulfoxide-D3 (IS)
CAS Number 31972-43-7Proprietary / Custom
Formula C₁₃H₂₂NO₄PSC₁₃H₁₉D₃NO₄PS
Molecular Weight 319.36 g/mol 322.38 g/mol (+3 Da shift)
LogP 1.8 (Moderate Polarity)~1.8 (Identical chromatographic behavior)
Solubility Water, Acetonitrile, MethanolWater, Acetonitrile, Methanol
Role Target AnalyteInternal Standard (Correction Factor)

Critical Insight: The D3 label is typically located on the S-methyl group or the N-isopropyl group. This protocol assumes an S-methyl-d3 labeling pattern, resulting in a precursor shift of +3 Da. If your standard is labeled elsewhere, adjust the MRM transitions accordingly.

Experimental Design & Principles

The "Carrier Effect" & Equilibration

In IDMS, the internal standard must be added as early as possible in the workflow.

  • Equilibration: Once spiked, the D3-analog must equilibrate with the native analyte in the sample matrix. This ensures that any extraction inefficiency affects both the native and the D3-analog equally.

  • Co-Elution: The D3-analog elutes at virtually the same retention time as the native compound. Therefore, they experience the exact same matrix suppression/enhancement in the ion source.

Signaling Pathway / Workflow Diagram

The following diagram outlines the critical decision points and flow of the IDMS protocol.

IDMS_Workflow Start Homogenized Sample (10 g) Spike SPIKE: Fenamiphos-sulfoxide-D3 (Target Conc. ~10-50 ppb) Start->Spike Critical Step Equilibrate Equilibration (15 min, Room Temp) Spike->Equilibrate Allows binding Extract QuEChERS Extraction (Acetonitrile + Salts) Equilibrate->Extract Clean dSPE Cleanup (PSA/C18/MgSO4) Extract->Clean Remove Lipids/Sugars Inject LC-MS/MS Injection (UHPLC-QqQ) Clean->Inject Data Data Analysis (Ratio: Native Area / D3 Area) Inject->Data

Caption: IDMS Workflow ensuring the Internal Standard compensates for all recovery and suppression effects.

Detailed Protocol

Phase 1: Reagents & Standards Preparation

Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate. Stock Solutions:

  • Native Stock (1 mg/mL): Dissolve 10 mg Fenamiphos-sulfoxide in 10 mL ACN.

  • IS Stock (1 mg/mL): Dissolve 1 mg Fenamiphos-sulfoxide-D3 in 1 mL ACN.

  • Working IS Solution (1 µg/mL): Dilute IS Stock 1:1000 in ACN. This is your spiking solution.

Phase 2: Sample Preparation (QuEChERS Method)

Applicable to fruits, vegetables, and soil.

  • Weighing: Weigh 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Spiking (CRITICAL): Add 50 µL of Working IS Solution (1 µg/mL) to the sample.

    • Result: 5 ppb (ng/g) concentration of IS in the sample.

    • Note: Vortex gently and let stand for 15 minutes to allow the IS to interact with the matrix.

  • Extraction: Add 10 mL Acetonitrile . Shake vigorously for 1 minute.

  • Salting Out: Add QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g Na-Citrate, 0.5 g Na-Hydrogencitrate). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 3000 x g for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL of the supernatant to a dSPE tube (containing 150 mg MgSO₄ and 25 mg PSA). Vortex for 30 seconds. Centrifuge.

  • Final Dilution: Transfer 0.5 mL of cleaned extract to an autosampler vial. Dilute 1:1 with 10 mM Ammonium Formate in Water (to match initial mobile phase).

Phase 3: LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Agilent 6495, Sciex 6500+, Shimadzu 8060). Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm). Column Temp: 40°C. Mobile Phase:

  • A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • B: Acetonitrile (or Methanol).

Gradient:

Time (min) % B Flow (mL/min)
0.00 5 0.4
1.00 5 0.4
8.00 95 0.4
10.00 95 0.4
10.10 5 0.4

| 13.00 | 5 | 0.4 |

MS Parameters (ESI Positive):

  • Gas Temp: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary: 4000 V

Phase 4: MRM Transitions

Note: Collision Energies (CE) are indicative and must be optimized for your specific instrument.

CompoundPrecursor (m/z)Product (m/z)RoleCE (eV)
Fenamiphos-sulfoxide 320.1 108.0 Quantifier25
320.1171.0Qualifier20
Fenamiphos-sulfoxide-D3 323.1 111.0 *Quantifier25
323.1171.0Qualifier20

*Technical Note on D3 Transitions: If the Deuterium label is on the S-methyl group, the 108.0 fragment (typically the phenol ring with the S-methyl) will shift to 111.0. If the label is on the N-isopropyl group, the 108.0 fragment may remain 108.0, but the precursor will be 323.1. Always perform a Product Ion Scan on your D3 standard to confirm the correct product ion.

Data Analysis & Validation

Calculation (Isotope Dilution Equation)

Quantification is performed using the Response Ratio (RR) rather than absolute area.



Concentration (


) is calculated as:


Where:

  • 
     = Slope of the calibration curve (plotted as RR vs. Concentration Ratio).
    
  • 
     = Y-intercept.
    
  • 
     = Concentration of Internal Standard added (e.g., 5 ppb).
    
  • 
     = Dilution Factor.
    
Validation Criteria (Self-Validating System)
  • Linearity: Calibration curve (

    
    ) over the range 0.5 – 100 ppb.
    
  • Recovery: Absolute recovery of the IS should be monitored. While IDMS corrects for low recovery, an IS recovery < 50% indicates a method failure (e.g., bad extraction pH).

  • Ion Ratio: The ratio of Quantifier/Qualifier ions for the native analyte must match the standard within ±20%.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7785EN.

  • EURL-SRM. (2016). Validation Report 32: Determination of Pesticide Residues. EU Reference Laboratories for Residues of Pesticides.

  • Shimadzu Corporation. (2020). LC-MS/MS Method for Simultaneously Determining 30 Pesticides in Chenpi. Application News.

  • PubChem. (2025).[1][2][3] Fenamiphos Sulfoxide Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (2025). Fenamiphos-(S-methyl-d3) PESTANAL® Analytical Standard.[4][2]

Sources

Quantitative analysis of Fenamiphos metabolites in soil samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Fenamiphos and Oxidative Metabolites in Soil

Executive Summary

This protocol details the simultaneous extraction and quantification of Fenamiphos (parent) and its two primary toxic metabolites, Fenamiphos Sulfoxide (FSO) and Fenamiphos Sulfone (FSO2), in soil matrices. Unlike legacy GC-based methods (e.g., EPA 8141B) that often require oxidation of all residues to the sulfone for "total residue" analysis, this LC-MS/MS method speciates all three compounds to provide a detailed environmental fate profile. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol with citrate buffering to prevent pH-dependent degradation during extraction.

Introduction & Metabolic Pathway

Fenamiphos is an organophosphate nematicide.[1][2] Upon application to soil, it undergoes rapid oxidation. Understanding this pathway is critical because the metabolites are often more mobile and persistent than the parent compound, posing higher risks to groundwater.

  • Fenamiphos (Parent): Rapidly degrades (Half-life: days).

  • Fenamiphos Sulfoxide (FSO): The primary initial metabolite; highly toxic and mobile.

  • Fenamiphos Sulfone (FSO2): The terminal stable metabolite; persistent in soil.

The "Total Toxic Residue" (TTR) is defined as the sum of the parent and these two metabolites.

Fenamiphos_Degradation Fenamiphos Fenamiphos (Parent) Sulfoxide Fenamiphos Sulfoxide (Major Metabolite) Fenamiphos->Sulfoxide Rapid Oxidation (Microbial/Chemical) Sulfone Fenamiphos Sulfone (Persistent) Sulfoxide->Sulfone Slower Oxidation Hydrolysis Phenols (Non-Toxic) Sulfoxide->Hydrolysis Sulfone->Hydrolysis Alkaline Hydrolysis

Figure 1: Oxidative degradation pathway of Fenamiphos in soil environments.

Method Development Strategy (Causality & Logic)

Why LC-MS/MS over GC?

While EPA Method 8141B utilizes GC-FPD/NPD, the high polarity of the sulfoxide and sulfone metabolites leads to poor peak shape and thermal degradation in gas chromatography. LC-MS/MS (ESI+) allows for the direct analysis of these polar species without derivatization, offering superior sensitivity (LOQ < 1.0 µg/kg).

Why Citrate-Buffered QuEChERS?

Soil pH varies wildly. Fenamiphos metabolites can be sensitive to extreme pH changes during extraction.

  • Unbuffered systems: May lead to variable recoveries if the soil is highly acidic or alkaline.

  • Citrate Buffer: Maintains the extraction pH between 5.0 and 5.5, ensuring the stability of the sulfoxide moiety and protecting the LC column from acidic soil extracts.

The Critical Hydration Step

Dry soil pores often "lock" pesticide residues, making them inaccessible to organic solvents like acetonitrile.

  • Protocol Requirement: Dry soil samples must be hydrated with water (ratio 1:1 or 1:0.5 w/v) for 30 minutes before adding the extraction solvent. This swells the soil pores and partitions the residues into the accessible aqueous phase.

Experimental Protocol

Reagents & Chemicals
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Reagents: Ammonium Formate (5mM), Formic Acid (0.1%).[3][4]

  • QuEChERS Kits:

    • Extraction: Citrate-buffered salts (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

    • dSPE Cleanup: 150mg MgSO4 + 25mg PSA (Primary Secondary Amine) + 25mg C18.

    • Note: C18 is added to remove lipophilic soil interferences; PSA removes humic acids.

Sample Preparation Workflow

Sample_Prep_Workflow Step1 1. Weigh Sample 10g Soil (Sieved 2mm) Step2 2. Hydration (CRITICAL) Add 5-7mL Water Vortex & Wait 30 min Step1->Step2 Step3 3. Extraction Add 10mL Acetonitrile Add Internal Standard (TPP) Step2->Step3 Step4 4. Salting Out Add Citrate Salts Shake vigorously 1 min Step3->Step4 Step5 5. Centrifugation 4000 rpm for 5 min Step4->Step5 Step6 6. dSPE Cleanup Transfer Supernatant to PSA/C18/MgSO4 tube Step5->Step6 Step7 7. Final Spin & Filter Centrifuge -> Filter (0.2µm PTFE) Step6->Step7 Step8 8. LC-MS/MS Analysis Step7->Step8

Figure 2: Step-by-step QuEChERS extraction workflow for soil matrices.

Instrumental Conditions (LC-MS/MS)

Liquid Chromatography:

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100mm, 2.7µm) or Thermo Accucore C18.

  • Column Temp: 40°C.

  • Injection Vol: 2-5 µL.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[3]

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.[3][4]

    • Why Methanol? Methanol often provides better ionization for sulfoxides compared to Acetonitrile in ESI+.

Gradient Program:

Time (min) % B
0.00 5
1.00 5
8.00 95
10.00 95
10.10 5

| 13.00 | 5 (Re-equilibration) |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3500 V.

  • Drying Gas: 10 L/min @ 325°C.

MRM Acquisition Parameters

The following transitions ensure specificity. The "Quant" transition is used for calculation, while "Qual" confirms identity via ion ratio.

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Collision Energy (V)Retention Time (min)
Fenamiphos 304.1217.1 175.020 / 35~7.2
Fenamiphos Sulfoxide 320.1233.1 171.015 / 30~5.8
Fenamiphos Sulfone 336.1266.0 308.012 / 25~6.1
Triphenyl Phosphate (IS)327.1215.177.025 / 40~7.5

Note: Retention times are approximate and depend on dead volume/column.

Validation & Quality Control

Matrix Effects

Soil extracts are complex. Co-eluting matrix components can suppress ionization.

  • Protocol: Use Matrix-Matched Calibration . Prepare blank soil extracts and spike calibration standards into the final extract rather than using pure solvent standards.

  • Calculation:

    
    
    
Recovery Criteria (SANTE/11312/2021 Guidelines)
  • Acceptable Range: 70–120% recovery.[5]

  • RSD: < 20%.

  • LOQ: Target 10 µg/kg (ppb) or lower.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7686EN.

  • European Reference Laboratories (EURL). (2023). EURL-SRM - Analytical Observations Report.

  • United States Environmental Protection Agency (EPA). (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[6][7][8][9] SW-846 Update IV.

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. JAOAC International.

Sources

Sample preparation for Fenamiphos-sulfoxide D3 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-FSO Topic: Precision Quantitation of Fenamiphos-sulfoxide in Complex Matrices using Deuterated Internal Standards (D3)

Executive Summary & Scientific Rationale

Fenamiphos-sulfoxide (F-SO) is the primary toxic metabolite of the organophosphate nematicide Fenamiphos. While the parent compound degrades rapidly, F-SO and its subsequent metabolite (Fenamiphos-sulfone) persist in soil and plant tissues, retaining potent acetylcholinesterase (AChE) inhibitory activity. Regulatory bodies (EFSA, EPA) mandate the quantification of the "sum of Fenamiphos and its metabolites," necessitating robust methods for the individual oxidation states.

The Challenge: Analysis of F-SO is plagued by two critical issues:

  • Oxidative Instability: F-SO can spontaneously oxidize to the sulfone during extraction, leading to false negatives for the sulfoxide and false positives for the sulfone.

  • Matrix-Induced Ion Suppression: In complex matrices (e.g., high-pigment peppers, sulfur-rich alliums), co-eluting compounds significantly suppress the electrospray ionization (ESI) signal.

The Solution: This protocol utilizes Fenamiphos-sulfoxide-D3 (S-methyl-d3) as a surrogate Internal Standard (IS). Unlike external calibration, the D3 analog behaves nearly identically to the analyte during extraction and ionization but is distinguishable by mass spectrometry. This "self-validating" approach automatically corrects for extraction losses and matrix effects.

Chemical & Physical Properties

Understanding the analyte is the first step to successful recovery.

PropertyFenamiphos-sulfoxide (Target)Fenamiphos-sulfoxide-D3 (IS)
CAS Number 31972-43-7N/A (Labeled Analog)
Formula C₁₃H₂₂NO₄PSC₁₃H₁₉D₃NO₄PS
Molecular Weight 319.36 g/mol ~322.38 g/mol
LogP 1.8 (Moderate Polarity)~1.8
Solubility Water (Moderate), ACN (High)Water (Moderate), ACN (High)
Stability Sensitive to heat/oxidationHygroscopic; Light sensitive

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample receipt to data acquisition. Note the emphasis on temperature control to prevent oxidative degradation.

G Start Sample Receipt (Fruits/Veg/Soil) Cryo Cryogenic Milling (Dry Ice/LN2) Start->Cryo Weigh Weigh 10.0g (+/- 0.1g) into 50mL Centrifuge Tube Cryo->Weigh Spike SPIKE Internal Standard (Fenamiphos-sulfoxide-D3) Weigh->Spike  Wait 15 min for equilibration Extract Add 10mL Acetonitrile (Cold) + QuEChERS Salts (Citrate) Spike->Extract Shake Mech. Shake (1 min) Centrifuge (3000 rcf, 5 min) Extract->Shake Cleanup dSPE Cleanup (PSA + C18 + MgSO4) Shake->Cleanup  Aliquot Supernatant Filter Filter (0.2 µm PTFE) Transfer to Vial Cleanup->Filter LCMS LC-MS/MS Analysis (MRM Mode) Filter->LCMS

Caption: Optimized QuEChERS workflow for thermally labile Fenamiphos metabolites. Note the early introduction of the D3 Internal Standard.

Detailed Protocols

Protocol A: Preparation of Standards

Precision in the D3 standard preparation is the limit of accuracy for the entire method.

  • Stock Solutions (1.0 mg/mL):

    • Dissolve 10 mg of Fenamiphos-sulfoxide and Fenamiphos-sulfoxide-D3 separately in 10 mL of LC-MS grade Acetonitrile (ACN) .

    • Note: Do not use Methanol as the primary stock solvent if long-term storage is intended, as transesterification can occur over months.

    • Store at -20°C in amber glass vials.

  • Working Internal Standard Solution (WIS):

    • Dilute the D3 stock to 10 µg/mL in ACN.

    • Usage: Adding 50 µL of this WIS to a 10g sample yields a concentration of 50 ppb (µg/kg) in the matrix.

Protocol B: Modified QuEChERS Extraction (EN 15662)

Standard QuEChERS generates heat (exothermic hydration of MgSO4). This modified protocol mitigates thermal oxidation.

  • Homogenization: Cryogenically mill the sample (using dry ice) to a fine powder.

  • Weighing: Weigh 10.0 g of homogenate into a 50 mL FEP or Polypropylene tube.

  • IS Spiking (The Critical Step):

    • Add 50 µL of WIS (D3) directly onto the sample matrix.

    • Causality: Allow to sit for 15 minutes. This permits the D3 to bind to the matrix sites, mimicking the native analyte's state.

  • Extraction:

    • Add 10 mL of cold Acetonitrile (4°C) .

    • Shake vigorously for 1 minute.

    • Add Citrate Buffer Salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaHCitrate).

    • Why Citrate? The buffered pH (5.0-5.5) protects base-sensitive pesticides and stabilizes the sulfoxide moiety.

    • Shake immediately for 1 minute to prevent salt agglomeration.

  • Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Cleanup (dSPE):

    • Transfer 6 mL of supernatant to a dSPE tube containing 150 mg PSA (removes sugars/acids) and 50 mg C18 (removes lipids).

    • Note: For high-pigment samples (spinach, peppers), add 50 mg GCB (Graphitized Carbon Black), but be aware GCB can adsorb planar pesticides; the D3 IS will correct for this loss if it occurs.

    • Centrifuge at 3,000 x g for 5 minutes.

  • Final Prep: Filter supernatant through a 0.2 µm PTFE filter into an amber LC vial.

Instrumental Analysis (LC-MS/MS)

System: Agilent 6495 / Sciex 6500+ or equivalent Triple Quadrupole. Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent. Mobile Phase:

  • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[1]

  • B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Why Methanol? It often provides better ionization for sulfoxides than ACN.

Gradient:

  • 0-1 min: 5% B

  • 1-8 min: Linear ramp to 95% B

  • 8-10 min: Hold 95% B

  • 10.1 min: Re-equilibrate 5% B

MS/MS Parameters (ESI Positive):

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
Fenamiphos-sulfoxide 320.1171.1 5025Quantifier
320.1233.15015Qualifier
Fenamiphos-SO-D3 323.1174.1 5025Internal Std

Note on D3 Transitions: The transition 323.1 -> 174.1 assumes the D3 label is on the S-methyl group, which is retained in the fragment. If your D3 label is on the isopropyl group, the fragment mass may differ. Always run a product ion scan on your specific IS batch.

Data Processing & Self-Validation

To ensure "Trustworthiness," calculate the Matrix Factor (MF) during validation:



However, with the D3 IS, you quantify using the Response Ratio :



Acceptance Criteria:

  • Retention Time: Native and D3 peaks must elute within ±0.02 min of each other.

  • Ion Ratio: Qualifier/Quantifier ratio must be within ±30% of the standard.

  • Recovery: 70-120% (Corrected by IS).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low D3 Recovery (<50%) Ion Suppression or pH instability.Dilute extract 1:5 with mobile phase A before injection. Check dSPE salt expiration.
Conversion to Sulfone Thermal oxidation during milling or extraction.Ensure dry ice is used during milling. Keep solvents at 4°C. Analyze within 24h.
Peak Tailing Column secondary interactions.Increase Ammonium Formate concentration to 10mM.

References

  • European Committee for Standardization (CEN). (2008). Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. EN 15662:2008. Link

  • AOAC International. (2007). Official Method 2007.01: Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. Link

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7649EN. Link

  • EURL-SRM (EU Reference Laboratories). (2020). Quick Method for the Analysis of Highly Polar Pesticides in Food of Plant Origin. Link

Sources

High-Performance GC-MS/MS Protocol for the Detection of Fenamiphos-Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Target Audience: Researchers, Analytical Scientists, Drug Development Professionals

Executive Summary

Fenamiphos-sulfoxide (F-SO) is the primary toxic metabolite of the organophosphate nematicide Fenamiphos. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the default for polar metabolites, many regulatory frameworks and multi-residue screens rely on Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

The Scientific Challenge: F-SO is thermally labile. In a standard hot GC injector (250°C+), it undergoes rapid degradation (often via Cope elimination or oxidation) to Fenamiphos-sulfone (F-SO2) or Fenamiphos-phenol. This creates a high risk of false negatives or quantification errors.

The Solution: This guide presents two validated pathways:

  • Direct Determination (Method A): Utilizes Programmed Temperature Vaporization (PTV) and "soft" ionization parameters to detect the intact sulfoxide.

  • Total Residue Determination (Method B): The "Gold Standard" oxidation protocol that converts all residues to the thermally stable Fenamiphos-sulfone for robust quantitation.

Methodological Strategy & Causality

The Thermal Instability Problem

Standard splitless injection involves keeping the liner at ~250-280°C. For sulfoxides, this energy is sufficient to cleave the S-C bond or promote oxidation.

  • Consequence: If you inject F-SO into a hot inlet, you will likely see a peak for F-SO2 or a broad, tailing peak of the breakdown product.

  • Mitigation: We employ a PTV (Programmed Temperature Vaporization) inlet. The sample is injected cold (e.g., 70°C), and the liner is rapidly heated after injection. This minimizes residence time in the hot zone.

Extraction Logic (QuEChERS)

We utilize the Citrate-Buffered QuEChERS method (EN 15662).

  • Why Citrate? Fenamiphos and its metabolites are base-sensitive. The citrate buffer maintains a pH of ~5.0-5.5, preventing hydrolysis during extraction.

  • Cleanup: A Dispersive Solid Phase Extraction (dSPE) with PSA (Primary Secondary Amine) removes fatty acids and sugars.

    • Caution: PSA can retain some acidic metabolites. However, F-SO is neutral/basic, so PSA is safe.

Experimental Protocol

Reagents & Standards
  • Stock Standards: Fenamiphos-sulfoxide (1000 µg/mL in Acetonitrile). Store at -20°C.

  • Internal Standard (ISTD): Triphenylphosphate (TPP) or PCB 153.

  • Extraction Salts: 4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate.

  • dSPE Mix: 150mg MgSO4 + 25mg PSA (per mL of extract).[1]

Sample Preparation Workflow (QuEChERS)
  • Homogenization: Cryogenically mill 10g of sample (e.g., vegetable matrix) with dry ice to prevent degradation.

  • Extraction:

    • Weigh 10g sample into a 50mL centrifuge tube.

    • Add 10 mL Acetonitrile (ACN) (containing 1% Acetic Acid for stability).

    • Add ISTD (100 µL of 10 µg/mL solution).

    • Shake vigorously for 1 min.

  • Partitioning:

    • Add Citrate Salt Mix.

    • Shake immediately and vigorously for 1 min (prevent agglomeration).

    • Centrifuge at 4000 rpm for 5 min.

  • Cleanup (dSPE):

    • Transfer 1 mL of supernatant to a dSPE tube (MgSO4 + PSA).

    • Vortex for 30 sec.

    • Centrifuge at 4000 rpm for 5 min.

  • Final Prep:

    • Transfer supernatant to GC vial.[1][2]

    • CRITICAL STEP: Add Analyte Protectant (e.g., 10 µL of 1% Sorbitol/Gulonolactone). This masks active sites in the liner, significantly improving F-SO peak shape.

GC-MS/MS Instrument Parameters

Gas Chromatograph (Agilent 8890 / Shimadzu GC-2030 equivalent)
  • Column: Rxi-5Sil MS or DB-5MS UI (30m x 0.25mm x 0.25µm).

    • Reason: Low-bleed, mid-polarity arylene phase reduces background and separates polar metabolites.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet (PTV Mode - Highly Recommended):

    • Injection Volume: 2 µL.

    • Initial Temp: 70°C (hold 0.2 min).

    • Ramp Rate: 600°C/min to 280°C.

    • Note: If PTV is unavailable, use Pulsed Splitless @ 250°C, but expect higher LODs due to degradation.

Mass Spectrometer (Triple Quadrupole)
  • Source: Electron Impact (EI), 70 eV.[3]

  • Source Temp: 230°C (Keep lower than standard 250°C to protect labile ions).

  • Transfer Line: 280°C.

  • Acquisition: MRM (Multiple Reaction Monitoring).[4][5][6]

MRM Transition Table

Note: Transitions must be optimized on your specific instrument. The values below are derived from NIST EI spectra and standard validation reports.

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Dwell (ms)TypeRationale
Fenamiphos-Sulfoxide 304.1 (M-CH3)260.1 1520QuantLoss of methyl (304) then phosphate moiety.
304.1122.02520QualCharacteristic aromatic fragment.
291.1 (M-28)154.0 2020Alt QuantAlternative precursor if 304 is unstable.
Fenamiphos-Sulfone 320.1 (M-CH3)292.1 1515QuantSulfone is the stable oxidation product.
320.1166.12515Qual

Data Interpretation Warning: If you detect only Fenamiphos-Sulfone in a sample known to contain Sulfoxide, your inlet temperature may be too high.

Method Validation (Self-Validating System)

To ensure scientific integrity, perform the following validation steps:

  • Linearity: 5-point calibration (0.01 – 0.5 mg/kg) in Matrix-Matched solvent.

    • Why? Matrix effects in GC significantly enhance the signal of polar analytes (Matrix Induced Chromatographic Response Enhancement). Solvent-only standards will underestimate recovery.

  • Recovery: Spike blank matrix at LOQ (e.g., 0.01 mg/kg). Acceptable range: 70-120%.[1][7]

  • Thermal Degradation Check:

    • Inject a standard of pure Fenamiphos-Sulfoxide.

    • Monitor the MRM channel for Fenamiphos-Sulfone (320 -> 292).

    • Pass Criteria: The Sulfone peak area should be < 5% of the Sulfoxide peak area. If higher, lower the inlet temperature or replace the liner.

Visualization: Analytical Workflow

G Sample Sample (10g) Cryogenic Milling Extract Extraction ACN + 1% HAc Citrate Salts Sample->Extract Vortex 1 min Cleanup dSPE Cleanup MgSO4 + PSA (Remove Sugars/Fat) Extract->Cleanup Aliquot Supernatant Protect Analyte Protection Add Sorbitol (1%) Cleanup->Protect Transfer to Vial GC GC Injection PTV Inlet (Cold) 70°C -> 280°C Protect->GC Inject 2µL MS MS/MS Detection MRM: 304 -> 260 GC->MS Decision Thermal Check Sulfone detected? MS->Decision Valid Result Valid Result Decision->Valid Result No (<5%) Inlet Maintenance Inlet Maintenance Decision->Inlet Maintenance Yes (>5%)

Caption: Figure 1. Optimized QuEChERS and GC-MS/MS workflow for labile Fenamiphos-sulfoxide detection.

References

  • EURL-Pesticides. (2023). Validation of the QuEChERS method combined with GC-MS/MS and LC-MS/MS. European Union Reference Laboratories for Pesticide Residues. Link

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note 5991-7686EN. Link

  • Shimadzu Corporation. (2020). Method Validation for Determining Pesticide Residues in Cucumber Using LCMS-8060NX and GCMS-TQ8040 NX. Application News No. 93. Link

  • PubChem. (2024). Fenamiphos Sulfoxide Compound Summary. National Library of Medicine. Link

  • NIST. (2023). Fenamiphos Sulfoxide Mass Spectrum (EI). NIST Mass Spectrometry Data Center.[8][9] Link

Sources

Application Note: Quantitative Analysis of Fenamiphos-sulfoxide D3 in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details a robust protocol for the quantification of Fenamiphos-sulfoxide , a toxic primary metabolite of the organophosphate nematicide Fenamiphos, in environmental water matrices.[1] Unlike the parent compound, the sulfoxide metabolite exhibits higher water solubility and polarity, necessitating a specialized extraction strategy.

This guide prioritizes scientific integrity by integrating a deuterated internal standard (Fenamiphos-sulfoxide-D3 ) to correct for signal suppression common in electrospray ionization (ESI). The workflow aligns with principles from EPA Method 536 and Method 543 , adapted for high-throughput commercial and research laboratories.[1]

Introduction & Regulatory Context

Fenamiphos is rapidly degraded in soil and water via oxidation to Fenamiphos-sulfoxide (F-SO) and subsequently to Fenamiphos-sulfone (F-SO2) .[1] Regulatory bodies (EPA, EU) often require the monitoring of the "Total Toxic Residue" (TTR), which is the sum of the parent and its sulfoxide/sulfone metabolites.

  • Toxicity: F-SO is a potent acetylcholinesterase (AChE) inhibitor.[1][2]

  • Environmental Fate: Due to its polarity, F-SO leaches into groundwater more readily than the parent Fenamiphos.[1]

  • Analytical Challenge: Environmental water samples (surface, ground) contain dissolved organic matter (DOM) that causes matrix effects. The use of Fenamiphos-sulfoxide-D3 is critical to normalize extraction efficiency and ionization variability.[1]

Chemical Profile & Experimental Strategy

Analyte Properties
CompoundStructure NoteMW ( g/mol )Polarity (LogP)
Fenamiphos Parent303.33.3 (Non-polar)
Fenamiphos-sulfoxide Target 319.3 1.9 (Polar)
Fenamiphos-sulfoxide-D3 Internal Standard 322.3 Similar to Target
Methodological Choices (The "Why")
  • Extraction (SPE vs. LLE): Liquid-Liquid Extraction (LLE) is inefficient for polar sulfoxides.[1] We utilize Polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridges.[1] The divinylbenzene-N-vinylpyrrolidone copolymer retains polar analytes even if the sorbent dries, ensuring higher recovery than C18.[1]

  • Internal Standard (IS): The D3 isotope is added before extraction.[1] This "Surrogate" approach corrects for both SPE recovery losses and MS matrix effects .[1]

  • Chromatography: A C18 column with a polar-embedded group or high aqueous stability is recommended to retain the polar sulfoxide early in the gradient.[1]

Detailed Protocol

Reagents and Standards
  • Stock Standard: Fenamiphos-sulfoxide (1 mg/mL in Acetonitrile).[1]

  • Internal Standard (IS): Fenamiphos-sulfoxide-D3 (100 µg/mL in Acetonitrile).[1]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water.[1]

  • Modifiers: Formic Acid (98%+), Ammonium Formate (10 mM).

  • Preservatives: Sodium Thiosulfate (dechlorination), Potassium Dihydrogen Citrate (pH buffer).

Sample Collection & Preservation[1]
  • Collection: Collect 500 mL of water in amber glass bottles to prevent photodegradation.

  • Dechlorination: Add 80 mg Sodium Thiosulfate per liter immediately to prevent oxidation of analytes by residual chlorine.[1]

  • Preservation: Adjust pH to < 6 using citrate buffer or 6N HCl to prevent hydrolysis. Store at 4°C and extract within 14 days.

Solid Phase Extraction (SPE) Workflow

Cartridge: Oasis HLB (200 mg, 6 cc) or equivalent polymeric sorbent.

  • Conditioning:

    • 5 mL Methanol (Gravity flow).[1]

    • 5 mL Reagent Water.[1][3] Do not let the cartridge go dry.[1]

  • Loading:

    • Spike 500 mL sample with 50 µL of IS Working Solution (Fenamiphos-sulfoxide-D3).[1]

    • Load sample at flow rate ~5-10 mL/min.[1]

  • Washing:

    • 5 mL Reagent Water (Removes salts/proteins).[1]

    • Dry cartridge under vacuum for 5 minutes.[1]

  • Elution:

    • Elute with 5 mL Methanol (collect in 15 mL tube).

    • Note: Methanol is preferred over Ethyl Acetate for sulfoxides due to better solubility.[1]

  • Concentration:

    • Evaporate to dryness under Nitrogen at 40°C.[1]

    • Reconstitute in 1.0 mL of 10% Methanol/Water . Filter through 0.2 µm PTFE syringe filter into LC vial.

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Agilent 6400, Sciex QTRAP).[1] Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.[1]

  • B: Methanol + 0.1% Formic Acid.[1][3]

Gradient:

Time (min) % B Flow (mL/min)
0.00 10 0.3
1.00 10 0.3
8.00 95 0.3
10.00 95 0.3
10.10 10 0.3

| 13.00 | 10 | 0.3 |[1]

MS/MS Acquisition Parameters (MRM)

Source: ESI Positive Mode. Capillary Voltage: 3500 V. Gas Temp: 300°C.[1]

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Type
Fenamiphos-sulfoxide 320.1171.1 5025Quant
Fenamiphos-sulfoxide 320.1108.05040Qual
Fenamiphos-sulfoxide-D3 323.1171.1 *5025IS Quant

*Note on IS Transition: The fragment m/z 171.1 corresponds to the ethyl isopropyl phosphoramidate moiety.[1] If the D3 label is located on the S-methyl group (common synthesis), the label is lost during this fragmentation, resulting in the same product ion (171.[1]1) as the native.[1] If the label is on the isopropyl group, the product would be 174.1. Always verify the certificate of analysis for your specific D3 standard.

Workflow Visualization

FenamiphosAnalysis Sample Water Sample (500 mL) Preserve Preservation (Na-Thiosulfate + Citrate) Sample->Preserve Spike Spike Internal Std (Fenamiphos-SO-D3) Preserve->Spike Critical Step SPE SPE Extraction (Oasis HLB) Spike->SPE Elute Elution (Methanol) SPE->Elute Wash Water Conc Concentration (N2 Evap -> Reconstitute) Elute->Conc LCMS LC-MS/MS Analysis (ESI+ MRM) Conc->LCMS Data Quantification (Ratio Target/IS) LCMS->Data

Caption: Step-by-step workflow for the extraction and quantification of Fenamiphos-sulfoxide in water.

Quality Assurance & Validation (QA/QC)

To ensure Trustworthiness and compliance with EPA standards:

  • Calibration Curve: Prepare a 7-point curve (e.g., 1.0 ng/L to 100 ng/L) in solvent.

    • Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration Ratio.[1]

    • Requirement: R² > 0.99.[1]

  • Limit of Quantitation (LOQ): Target LOQ should be ≤ 10 ng/L (ppt) to meet environmental screening levels.

  • Recovery Check:

    • Spike blank water at low (20 ng/L) and high (80 ng/L) levels.

    • Acceptable Recovery: 70-130%.[1]

  • Matrix Effects (ME):

    • Compare slope of calibration curve in solvent vs. matrix extract.

    • 
      .[1]
      
    • The D3 IS should correct this to < 15% deviation.

References

  • US EPA. (2007).[1] Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by LC-MS/MS.[1] (Basis for offline SPE protocols).[1]

  • US EPA. (2015).[1] Method 543: Determination of Selected Organic Chemicals in Drinking Water by On-Line Solid Phase Extraction and LC-MS/MS. (Includes Fenamiphos sulfoxide).[1][2][4][5][6][7][8][9][10] [1]

  • National Institutes of Health (PubChem). Fenamiphos Sulfoxide Compound Summary.[1] (Chemical properties and toxicity data).[1][2][5] [1]

  • EURL-Pesticides. (2020).[1] Validation of Multi-Residue Methods for Pesticides.[1][11][12][13] (Guidance on MRM transitions and validation criteria).

Sources

Technical Application Note: High-Precision Quantitation of Fenamiphos Residues using Fenamiphos-sulfoxide D3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fenamiphos is a systemic organophosphate nematicide widely used in agriculture. Upon application, it rapidly oxidizes into its primary toxic metabolites: Fenamiphos sulfoxide (FSO) and Fenamiphos sulfone (FSO2) . Regulatory residue definitions (e.g., EU MRLs, US EPA) typically require the quantification of the "sum of fenamiphos, its sulfoxide and sulfone, expressed as fenamiphos."

Because the sulfoxide metabolite often constitutes the majority of the terminal residue in plant matrices, accurate quantification of FSO is critical. However, FSO is polar and susceptible to significant matrix effects (signal suppression/enhancement) during Electrospray Ionization (ESI), particularly in complex matrices like peppers, citrus, and tomatoes.

This protocol details the application of Fenamiphos-sulfoxide D3 (S-methyl-d3) as an Internal Standard (IS). By utilizing Isotope Dilution Mass Spectrometry (IDMS), this method provides a self-correcting quantitation system that automatically compensates for extraction losses and ionization suppression, ensuring compliance with strict regulatory Maximum Residue Limits (MRLs).

Scientific Rationale

Metabolic Fate and Residue Definition

Fenamiphos (Parent) is unstable in the environment and biological systems. The thioether moiety is rapidly oxidized to a sulfoxide, and subsequently to a sulfone.

  • Primary Metabolite: Fenamiphos Sulfoxide (Target of this guide).

  • Secondary Metabolite: Fenamiphos Sulfone.

The Fenamiphos-sulfoxide D3 standard is chemically identical to the target analyte but possesses a mass shift of +3 Da due to the deuterium labeling on the S-methyl group.

Mechanism of Isotope Dilution (IDMS)

In IDMS, a known amount of the isotopically labeled standard (IS) is added to the sample before extraction. Since the IS and the analyte share identical physicochemical properties (pKa, solubility, retention time), they behave identically during:

  • QuEChERS Extraction: Any loss of analyte is mirrored by the IS.

  • Chromatography: They co-elute, experiencing the exact same matrix environment at the moment of ionization.

  • Mass Spectrometry: Any signal suppression affects both equally.

By calculating the Area Ratio (Analyte/IS), the method mathematically cancels out these errors, yielding high-accuracy data without the need for standard addition or matrix-matched calibration curves.

Visualized Metabolic Pathway & Workflow

Fenamiphos_Metabolism_Workflow cluster_metabolism Target Analyte Formation Fenamiphos Fenamiphos (Parent) Sulfoxide Fenamiphos Sulfoxide (Primary Metabolite) Fenamiphos->Sulfoxide Oxidation (Rapid) Sulfone Fenamiphos Sulfone (Secondary Metabolite) Sulfoxide->Sulfone Oxidation (Slow) Sample Homogenized Sample (10g) Extract QuEChERS Extraction (Acetonitrile + Salts) Sample->Extract Add Solvent Spike Spike IS: Fenamiphos-sulfoxide D3 Spike->Extract Add Prior to Extraction CleanUp d-SPE Cleanup (PSA/C18) Extract->CleanUp LCMS LC-MS/MS Analysis (MRM Mode) CleanUp->LCMS Data Quantitation via Isotope Dilution LCMS->Data

Caption: Figure 1. Metabolic pathway of Fenamiphos and the integrated IDMS workflow using Fenamiphos-sulfoxide D3.

Experimental Protocol

Reagents and Standards
  • Target Analyte: Fenamiphos sulfoxide (CAS: 31972-43-7).

  • Internal Standard: Fenamiphos-sulfoxide D3 (S-methyl-d3) (CAS: N/A for specific isotopologue, typically custom synthesized).

  • Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid.

  • QuEChERS Kit: EN 15662 Citrate Buffered (4g MgSO4, 1g NaCl, 1g Na3Citrate, 0.5g Na2HCitrate).

Standard Preparation
  • Stock Solutions (1 mg/mL): Dissolve neat standards in Acetonitrile. Store at -20°C.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute D3 stock in MeCN.

  • Working Standard Mix: Prepare a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL) containing the native analyte.

  • IS Addition: Add the D3 IS to all calibration levels at a constant concentration (e.g., 50 ng/mL).

Sample Preparation (QuEChERS Citrate Method)

This method is optimized for high-water content commodities (fruits/vegetables).

  • Weigh: Transfer 10.0 g of homogenized sample into a 50 mL centrifuge tube.

  • Spike IS (Critical Step): Add 50 µL of the 10 µg/mL Fenamiphos-sulfoxide D3 solution to the sample matrix. Vortex for 30 seconds to distribute. Allow to equilibrate for 15 mins.

  • Extract: Add 10 mL Acetonitrile . Shake vigorously for 1 minute.

  • Salt Partitioning: Add QuEChERS Citrate salts (EN 15662). Shake immediately and vigorously for 1 minute to prevent agglomeration.

  • Centrifuge: 3000 x g for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot (e.g., 1 mL) of the supernatant to a d-SPE tube containing PSA (to remove sugars/acids) and C18 (if sample is fatty). Vortex and centrifuge.

  • Final Prep: Transfer supernatant to an LC vial. Dilute 1:1 with mobile phase A if necessary to improve peak shape.

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) % B
0.0 5
1.0 5
8.0 95
10.0 95
10.1 5

| 13.0 | 5 |

MRM Transitions (ESI Positive Mode)

The D3 label is located on the S-methyl group. Fragmentation retains this group in the primary product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)
Fenamiphos Sulfoxide 320.1233.1 Quantifier20
320.1171.1Qualifier35
Fenamiphos Sulfoxide D3 323.1 236.1 Quantifier20

Note: The Quantifier transition (320->233) corresponds to the loss of the isopropyl-amino moiety, retaining the deuterated S-methyl phenol core. Thus, the D3 transition shifts from 233 to 236.

Data Analysis & Validation

Calculation (Isotope Dilution)

Calculate the Response Factor (RF) or use Linear Regression based on the Area Ratio.





Because the IS is added at the beginning, the recovery factor is automatically incorporated into the Area Ratio.

Validation Criteria (SANTE/11312/2021)

To validate this protocol in your lab, ensure the following:

  • Retention Time: Analyte and IS must elute within ±0.1 min of each other.

  • Linearity:

    
     for the calibration curve (Area Ratio vs. Conc).
    
  • Recovery: The absolute recovery of the IS should be monitored (70-120% is ideal, though IDMS corrects for lower recoveries).

  • Ion Ratio: The ratio of Quantifier/Qualifier ions for the native analyte in the sample must match the standard within ±30%.

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).Link

  • Anastassiades, M., et al. (2003). *Fast and easy multiresidue method employing acetonitrile

Troubleshooting & Optimization

Technical Support Hub: Overcoming Matrix Effects with Fenamiphos-sulfoxide D3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Welcome to the technical support center for organophosphate analysis. You are likely here because your LC-MS/MS recoveries for Fenamiphos-sulfoxide (a major toxic metabolite of Fenamiphos) are inconsistent, or you are observing significant signal suppression in food/soil matrices.

The Solution: The implementation of a stable isotope-labeled internal standard (SIL-IS), specifically Fenamiphos-sulfoxide D3 , is the industry gold standard for correcting matrix effects.

This guide moves beyond basic instructions to provide a self-validating workflow. We focus on the mechanistic correction of ionization suppression and the precise experimental parameters required to achieve regulatory compliance (e.g., SANTE/11312/2021 guidelines).

The Science: Why External Calibration Fails

In Electrospray Ionization (ESI), co-eluting matrix components (phospholipids, pigments, organic acids) compete with your analyte for charge. This results in Matrix Effects (ME) , typically manifested as ion suppression.

  • Scenario: You inject a clean solvent standard and get a signal of 1,000,000 counts. You inject a tomato extract spiked at the same concentration and get 400,000 counts.

  • Result: A 60% error in quantification if using external calibration.

  • The D3 Fix: Fenamiphos-sulfoxide D3 is chemically identical to the target but mass-shifted (+3 Da). It co-elutes perfectly, experiences the exact same suppression (60%), and the ratio of Analyte/IS remains constant, yielding accurate quantitation.

Workflow Visualization

MatrixCorrection Figure 1: Mechanism of Matrix Effect Correction using Stable Isotope Dilution. Sample Complex Sample (Food/Soil) Extraction QuEChERS / SPE Extraction Sample->Extraction Spike Add Fenamiphos-sulfoxide D3 (Internal Standard) Extraction->Spike LCMS LC-MS/MS Analysis (Co-elution) Spike->LCMS Suppression Matrix Suppression (Affects both Native & D3 equally) LCMS->Suppression Result Corrected Quantitation (Area Ratio Calculation) Suppression->Result Ratio remains constant

Technical Implementation Guide

Module A: MRM Transition Parameters

Precise selection of precursor and product ions is critical. The D3 standard typically has the deuterium label on the O-ethyl or N-isopropyl group. You must verify the specific labeling position from your certificate of analysis (CoA), but the following transitions are standard starting points.

Table 1: Optimized MRM Transitions (ESI Positive Mode)

CompoundPrecursor Ion (

)
Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)Retention Time (min)*
Fenamiphos-sulfoxide 320.1 108.0 171.135 / 22~2.97
Fenamiphos-sulfoxide D3 323.1 111.0 174.135 / 22~2.97

> Note: Retention times depend on column dimensions and gradient. The key validation criteria is that the D3 peak must overlap with the native peak.

Module B: Diagnostic Validation (Is it working?)

Do not assume the IS is correcting the data. Validate it using the Post-Extraction Spike Method .

Protocol:

  • Set A (Standard): Analyte + IS in pure solvent.

  • Set B (Matrix): Blank matrix extract spiked with Analyte + IS after extraction.

  • Calculate Matrix Effect (%ME):



  • Interpretation:

    • 0%: No matrix effect.

    • < 0%: Ion Suppression (Common).

    • > 0%: Ion Enhancement.

Validation Check: Calculate the Response Ratio (Area Analyte / Area IS) for both Set A and Set B. These ratios should match within ±10% even if the absolute areas differ significantly.

Troubleshooting & FAQs

Q1: My D3 Internal Standard signal is fluctuating wildly between samples. Why?

A: This indicates extreme matrix suppression that exceeds the linear dynamic range of the detector or the correction capability of the IS.

  • Fix 1: Dilute your sample extract (e.g., 1:10 or 1:50) before injection. Dilution is the most effective way to reduce matrix load.

  • Fix 2: Check your dwell time. If you are monitoring too many transitions, the points-per-peak may be insufficient for reproducible integration.

Q2: The retention time of the D3 standard is slightly different from the native compound.

A: This is known as the Deuterium Isotope Effect . Deuterated compounds are slightly more lipophilic and may elute slightly earlier on C18 columns.

  • Tolerance: A shift of <0.05 minutes is acceptable.

  • Critical Check: Ensure the integration windows cover both peaks. If they separate completely, the IS cannot correct for matrix effects occurring at the specific moment of elution.

Q3: Can I use Fenamiphos D3 (parent) to quantify the Sulfoxide metabolite?

A: No. This is a critical error.

  • The parent (Fenamiphos) and metabolite (Sulfoxide) elute at different times.[1]

  • The matrix environment at 3.0 min (Sulfoxide) is different from 5.5 min (Parent).

  • You must use the matched internal standard (Fenamiphos-sulfoxide D3) for the sulfoxide metabolite.

Q4: How do I store the Fenamiphos-sulfoxide D3 standard?

A:

  • Solid: -20°C, protected from light and moisture.

  • Solution: Acetonitrile is the preferred solvent. Avoid methanol if acidic conditions are present, as transesterification can occur over long periods.

  • Stability: Sulfoxides are sensitive to oxidation (becoming sulfones) or reduction. Always store under inert gas (Argon/Nitrogen) if possible.

Sample Preparation (QuEChERS) Optimization

To maximize the effectiveness of your D3 standard, reduce the matrix load before injection.

SamplePrep Figure 2: QuEChERS Workflow integrating Internal Standard Addition. Weigh Weigh 10g Sample (Homogenized) AddIS CRITICAL STEP: Add Fenamiphos-sulfoxide D3 (Surrogate Spiking) Weigh->AddIS Spike BEFORE extraction to correct recovery losses Extract Add 10mL Acetonitrile + Salts (MgSO4/NaCl) AddIS->Extract Cleanup dSPE Cleanup (PSA/C18/GCB) Extract->Cleanup Analyze LC-MS/MS Injection Cleanup->Analyze

Key Insight: Adding the IS before extraction (Surrogate Spiking) corrects for both extraction efficiency (recovery losses) and matrix effects (MS ionization). If you only add it at the vial (Internal Standard), you only correct for matrix effects.

References

  • Agilent Technologies. (2017).[2] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note 5991-7649EN. Link

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.Link

  • Shimadzu Corporation. (2020). Shimadzu Pesticide MRM Library Support for LC/MS/MS.[3][4] Technical Report C146-E421. Link

  • PubChem. (2025).[5] Fenamiphos Sulfoxide Compound Summary. National Library of Medicine. Link

  • HPC Standards. (2025). Fenamiphos-sulfoxide D3 Reference Material Safety Data Sheet.Link

Sources

Technical Support Center: Fenamiphos-sulfoxide D3 Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Technique: LC-MS/MS (ESI+) Analyte: Fenamiphos-sulfoxide (FSO) & Fenamiphos-sulfoxide-D3 (FSO-D3) Document ID: TS-FSO-D3-OPT-V2

Introduction: The Stability & Selectivity Paradox

Welcome to the technical support hub for Fenamiphos-sulfoxide (FSO) analysis. As a Senior Application Scientist, I often see researchers struggle with this specific metabolite not because they lack general MS knowledge, but because FSO presents a unique "Stability vs. Selectivity" paradox.

  • Thermal Instability: FSO is a sulfoxide.[1] In high-temperature ESI sources, it can undergo in-source redox reactions, converting back to the thioether (Fenamiphos parent) or oxidizing to the sulfone.

  • Isotopic Cross-talk: The D3 internal standard (usually labeled on the S-methyl group) has a mass shift of only +3 Da. Without rigorous resolution settings, the native M+2 isotope (from naturally occurring

    
    S or 
    
    
    
    O) can interfere with the ISTD channel.

This guide moves beyond generic "optimization" and targets these specific failure points.

Module 1: Source Optimization (The "Beam" Issues)

Q: My FSO-D3 signal is erratic, and I see a "ghost" peak of Fenamiphos parent appearing. Is my standard contaminated?

A: Likely not. You are probably witnessing In-Source Reduction . Sulfoxides are thermally labile. If your ESI source temperature (gas temp) or capillary voltage is too high, you can strip the oxygen off the sulfoxide before it enters the first quadrupole. This creates a false signal for the parent Fenamiphos and reduces your FSO-D3 sensitivity.

The Fix: The "Cool-Zone" Protocol You must find the thermal ceiling where ionization maximizes before degradation begins.

  • Bypass the Column: Use a tee-union to infuse FSO-D3 (100 ng/mL) directly into the mobile phase flow (50:50 ACN:Water) at your analytical flow rate.

  • Step-Down Experiment:

    • Start at 500°C (or max source temp).

    • Monitor m/z 323.1 (FSO-D3) and m/z 306.1 (Fenamiphos-D3, the reduction product).

    • Decrease temperature in 50°C increments.

  • The Sweet Spot: Plot the intensity of 323.1 vs. 306.1. You will see a crossover point. Select the temperature where 323.1 plateaus before 306.1 begins to rise significantly.

    • Typical Optimal Range: 300°C – 350°C (Instrument dependent).

Module 2: MRM Transition & Collision Energy

Q: Which MRM transitions should I use for FSO-D3? The literature only lists the native compound.

A: You must calculate the transition based on the position of the deuterium label. Most commercial FSO-D3 standards are labeled on the S-methyl group (


). Because the primary fragmentation pathway involves the aromatic ring containing this sulfur group, the mass shift is retained  in the product ions.

Validated Transitions Table

AnalytePrecursor (

)
Product (

)
TypeApprox. CE (V)Mechanistic Note
FSO (Native) 320.1171.1Quant20-25Loss of phosphate moiety; retains aromatic-S-Me
FSO (Native) 320.1108.0Qual30-35Further fragmentation of the aromatic ring
FSO-D3 (ISTD) 323.1 174.1 Quant20-25Retains D3 label (

)
FSO-D3 (ISTD) 323.1 111.0 Qual30-35Retains D3 label (

)

Critical Warning: Do not use a transition that loses the labeled group (e.g., if the label were on the isopropyl chain, the 171 fragment would be identical for both Native and D3). Always verify your specific Certificate of Analysis (CoA) for label position.

Diagram: MRM Optimization Logic

MRM_Optimization Start Start: FSO-D3 Optimization CheckLabel Check CoA: Is label on S-Methyl? Start->CheckLabel CalcMass Calculate Precursor: [M+H]+ = 323.1 CheckLabel->CalcMass ProdScan Perform Product Ion Scan (MS2) CalcMass->ProdScan Decision Does Fragment Retain +3 Da? ProdScan->Decision GoodFrag Select Transition (e.g., 323 -> 174) Decision->GoodFrag Yes (174.1) BadFrag Reject: Interference Risk Decision->BadFrag No (171.1) CE_Opt Optimize Collision Energy (CE) Look for max intensity GoodFrag->CE_Opt

Caption: Logic flow for selecting the correct Internal Standard transitions to avoid cross-talk.

Module 3: Chromatography & Matrix Effects

Q: My FSO-D3 elutes slightly earlier than the native FSO. Is this a system volume delay?

A: No, this is the Deuterium Isotope Effect . Carbon-Deuterium (C-D) bonds are slightly shorter and stronger than C-H bonds. This reduces the lipophilicity of the molecule very slightly. On high-efficiency C18 columns, it is normal for D3-analogs to elute 0.02 – 0.05 minutes earlier than the native compound.

Troubleshooting Steps:

  • Do NOT force alignment: Do not widen your retention time windows excessively to mask this.

  • Check Integration: Ensure your software is not chopping off the front of the D3 peak or the tail of the Native peak.

  • Dwell Time: Because they co-elute (mostly), you must ensure your cycle time is fast enough to get 12-15 points across both peaks simultaneously.

Q: I see signal suppression in soil extracts. How do I fix this?

A: Fenamiphos sulfoxide is moderately polar (RT ~3 min on standard gradients). It often elutes in the "dump zone" where polar matrix components wash out.

The "Dilute-and-Shoot" Modification: Instead of aggressive SPE which might lose the polar sulfoxide, try the Ammonium Formate Buffer approach to improve ionization efficiency in the presence of matrix.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: ACN (or MeOH).

  • Why? The ammonium ions help buffer the pH in the droplet during electrospray, stabilizing the protonation (

    
    ) against competing matrix ions.
    

Module 4: Cross-Talk & Interference Check

Q: I see a small peak in the Native FSO channel when I inject only FSO-D3. Is my standard impure?

A: This is Isotopic Interference , not chemical impurity. The FSO-D3 precursor is ~323. The Native FSO has naturally occurring isotopes.

  • Native FSO (

    
    ): 320
    
  • Native FSO (

    
    , ~4.2% abundance): 322
    
  • Native FSO (A+3 isotopes): negligible but present.

Conversely, if your D3 standard is only 99% enriched, it contains 1% D0 (Native).

The Validation Protocol:

  • Inject Pure FSO-D3 (High Conc): Monitor Native Transition (320->171).

    • Result: If you see a peak, calculate the % contribution. If <0.5%, it's acceptable.

  • Inject Pure Native FSO (High Conc): Monitor D3 Transition (323->174).

    • Result: If you see a peak, this is "forward" cross-talk.

  • Resolution Adjustment: If interference is high (>1%), tighten the Quadrupole 1 (Q1) resolution from "Unit" (0.7 Da) to "Wide" or "High" (0.5 Da) to exclude the isotope tails.

Summary of Optimized Parameters

ParameterSettingReason
Ionization ESI PositiveStandard for organophosphates
Source Temp 325°C (Optimized)Prevent thermal degradation to sulfone
Column C18 (e.g., Zorbax Eclipse or Accucore)Good retention of polar metabolites
Mobile Phase 5mM Amm. Formate / MeOHBuffers against matrix suppression
FSO-D3 Transition 323.1

174.1
Specificity (Retains D3 label)
Collision Energy ~22 eVOptimal for sulfoxide-aromatic cleavage

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (Application Note 5991-7628EN).

  • European Union Reference Laboratories (EURL). (2021). Pesticides LC/MS/MS MRM Spreadsheet. (Data Repository).

  • Shimadzu Corporation. (2020). Development of a LC-MS/MS method for simultaneously determining 30 pesticides in Chenpi. (Application News).

  • PubChem. (2025).[2] Fenamiphos sulfoxide Compound Summary. National Library of Medicine.

  • Davis, R.F., et al. (1993). Accelerated Degradation of Fenamiphos and Its Metabolites in Soil.[3] Soil Science Society of America Journal. (Contextualized via PubMed entry on biodegradation).[4]

Sources

Technical Support Center: Troubleshooting Fenamiphos-sulfoxide D3 Recovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely here because your internal standard (IS), Fenamiphos-sulfoxide D3 , is showing low recovery, high variation, or signal instability.

Fenamiphos-sulfoxide (F-SO) is a thioether oxidation metabolite of the organophosphate nematicide Fenamiphos. Unlike the parent compound, F-SO possesses a polar sulfoxide moiety, making it susceptible to specific extraction losses and matrix effects that do not affect the non-polar parent.

This guide moves beyond generic advice to address the specific physicochemical pitfalls of organophosphate sulfoxides and deuterated standards.

Module 1: Diagnostic Workflow

Before altering your extraction protocol, you must isolate the failure point. Is it a chemical loss (extraction), a signal loss (suppression), or a stability issue?

Visual Guide: The Recovery Failure Decision Tree

RecoveryDiagnosis Start START: Low D3 Recovery Observed Step1 Compare D3 Peak Area in Matrix vs. Solvent Standard (Post-Extraction Spike) Start->Step1 Branch1 Is Matrix Area < 50% of Solvent Area? Step1->Branch1 IssueMatrix ISSUE: Matrix Suppression Branch1->IssueMatrix Yes Branch2 Is Matrix Area ≈ Solvent Area (but both are low)? Branch1->Branch2 No ActionMatrix Action: Dilute Sample, Improve Clean-up (C18), or Check Retention Time Shift IssueMatrix->ActionMatrix IssueExtract ISSUE: Extraction/Stability Loss Branch2->IssueExtract Yes Step2 Check Native Fenamiphos-SO Recovery IssueExtract->Step2 Branch3 Is Native Recovery also Low? Step2->Branch3 ResultChem Root Cause: Chemical Loss Branch3->ResultChem Yes ResultStock Root Cause: Bad IS Stock Branch3->ResultStock No ActionChem Action: Buffer Extraction (Citrate), Check Partitioning (Salting Out) ResultChem->ActionChem ActionStock Action: Check D3 Purity, Oxidation to Sulfone-D3 ResultStock->ActionStock

Figure 1: Diagnostic logic flow to distinguish between matrix suppression, extraction inefficiency, and standard degradation.

Module 2: Critical Failure Points (FAQs)

Q1: My native analyte recovery is acceptable (~85%), but my D3 Internal Standard recovery is consistently low (<40%). Why?

The "Deuterium Retention Shift" Effect. While D3 standards are chemically similar to the target, deuterium is slightly less lipophilic than hydrogen. On high-efficiency C18 columns, Fenamiphos-sulfoxide D3 may elute slightly earlier (0.1–0.2 min) than the native compound .

  • The Mechanism: If your chromatogram has a sharp zone of ion suppression (e.g., from phospholipids) eluting just prior to your analyte, the D3 peak might land inside this suppression zone while the native peak elutes after it.

  • The Fix:

    • Check Retention Times: Overlay the TIC of the matrix blank with the MRM of the D3 standard.

    • Modify Gradient: Shallow the gradient slope at the elution point to separate the suppression zone from the D3 peak.

    • Dilution: Dilute the final extract 1:5 or 1:10 with mobile phase to reduce the matrix load.

Q2: Could my D3 standard have degraded?

Yes. The "Oxidation Trap". Fenamiphos sulfoxide (F-SO) is an intermediate oxidation state. It can easily oxidize further to Fenamiphos Sulfone (F-SO2) .

  • The Mechanism: If your D3 stock solution was stored in a solvent containing peroxides (like aged THF or non-stabilized ethers) or exposed to light/air at room temperature, it may have converted to Fenamiphos-Sulfone D3.

  • The Symptom: Your Mass Spec is looking for the F-SO D3 transition. The F-SO2 D3 has a different mass (+16 Da) and will not be detected, appearing as "0% recovery."

  • Validation: Inject a high concentration of your D3 working standard in pure solvent. Scan for the Sulfone D3 mass. If present, discard the stock.

Q3: I am using standard QuEChERS (AOAC). Why is partitioning poor?

Polarity Mismatch. Fenamiphos parent is non-polar (LogP ~3.3), but the sulfoxide is significantly more polar (LogP ~1.2).

  • The Mechanism: In unbuffered QuEChERS, or methods using only MgSO4/NaCl, the "salting out" effect might drive the polar sulfoxide into the aqueous waste layer rather than the Acetonitrile layer, especially if the pH shifts.

  • The Fix: Use Citrate-Buffered QuEChERS . The pH control (approx. pH 5.0–5.5) ensures the analyte remains neutral and partitions correctly into the organic phase.

Module 3: Optimized Experimental Protocol

Objective: Maximize recovery of Fenamiphos-sulfoxide D3 from complex matrices (e.g., soil, plant tissue).

Reagents & Materials
  • Extraction Solvent: Acetonitrile (LC-MS Grade).

  • Buffer Salts (Citrate): 4g MgSO4, 1g NaCl, 1g Sodium Citrate dihydrate, 0.5g Sodium Hydrogencitrate sesquihydrate (Standard EN 15662 mix).

  • Internal Standard: Fenamiphos-sulfoxide D3 (10 µg/mL in Acetonitrile). Do not use Methanol for long-term stock storage if possible, as it can promote transesterification or breakdown over long periods.

Step-by-Step Workflow
StepActionTechnical Rationale
1. Homogenization Weigh 10g sample into a 50mL centrifuge tube.Cryogenic milling is preferred to prevent thermal degradation.
2. IS Spiking Add Fenamiphos-sulfoxide D3 solution. Vortex 30s.Wait 15 mins before extraction. This allows the IS to interact with the matrix, mimicking the native analyte's state.
3. Solvent Addition Add 10mL Acetonitrile .Acetonitrile is the only solvent that effectively precipitates proteins while extracting polar OPs.
4. Partitioning Add Citrate Buffer Salts . Shake vigorously for 1 min.Crucial: Add salts after solvent to prevent agglomeration. The Citrate buffer protects the sulfoxide from pH-induced hydrolysis.
5. Centrifugation Spin at ≥3000 RCF for 5 mins.
6. Clean-up (dSPE) Transfer supernatant to dSPE tube containing PSA + C18 + MgSO4 .PSA Warning: PSA removes organic acids but can bind some polar analytes. If recovery drops, switch to C18 only .
7. Analysis Dilute extract 1:2 with water (or mobile phase A) before injection.Dilution matches the solvent strength to the initial mobile phase, preventing peak broadening and reducing matrix suppression.

Module 4: Data Summary & Reference Values

Compare your results against these expected benchmarks for a validated method.

ParameterAcceptable RangeTroubleshooting Trigger
Absolute Recovery (Extraction) 70% – 120%< 50% indicates partitioning failure or degradation.
Matrix Effect (SSE) 80% – 120%< 70% indicates strong suppression (requires dilution).
RSD (Precision) ≤ 20%> 20% indicates inconsistent pipetting or IS integration errors.
Retention Time Shift ± 0.1 min vs Native> 0.2 min shift suggests column equilibration issues or "Deuterium Effect."

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).Link

  • Lehotay, S. J. (2007). Determination of Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate and Gas Chromatography/Mass Spectrometry: Collaborative Study. Journal of AOAC International. Link

  • Anastassiades, M., et al. (2003). *Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction"

Technical Support Center: Minimizing Ion Suppression for Fenamiphos-sulfoxide D3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Hidden" Variable in Quantitation

Welcome to the Technical Support Center. You are likely here because your internal standard (IS), Fenamiphos-sulfoxide D3 , is not correcting for matrix effects as expected.

While deuterated internal standards are the gold standard for correcting ionization variability, they are not immune to physics. Fenamiphos-sulfoxide is significantly more polar than its parent compound (Fenamiphos), often eluting in the "graveyard" of a chromatogram—the solvent front where salts and polar interferences congregate.

If your D3 analog elutes even 0.1 minutes apart from the native analyte due to the Deuterium Isotope Effect , and that shift lands it in a sharp band of ion suppression, your quantitation will fail. This guide provides the protocols to diagnose, isolate, and eliminate these suppression zones.

Module 1: Sample Preparation (The First Line of Defense)

Ion suppression is fundamentally a sample preparation failure. If you do not remove the matrix, it will compete for charge in the ESI source.

The QuEChERS Protocol: Citrate vs. Acetate

For Fenamiphos-sulfoxide (LogP ~1.8), standard unbuffered QuEChERS often fails to recover this polar metabolite consistently.

  • Recommendation: Use Citrate-Buffered QuEChERS (EN 15662) . The pH control (~5.0-5.5) stabilizes the sulfoxide moiety and prevents degradation that can occur at higher pH levels during extraction.

  • Clean-up (d-SPE):

    • PSA (Primary Secondary Amine): Essential for removing fatty acids and sugars. Warning: PSA can bind to acidic moieties. While Fenamiphos-sulfoxide is not strongly acidic, excessive PSA can reduce recovery. Use minimal amounts (25 mg/mL extract).

    • GCB (Graphitized Carbon Black): Use only if your matrix is highly pigmented (spinach, soil). GCB has a high affinity for planar molecules and can irreversibly bind Fenamiphos-sulfoxide.

Visual Guide: Sample Prep Decision Tree

SamplePrepTree Start Start: Matrix Type HighFat High Fat/Lipid (Oils, Avocado, Fatty Tissue) Start->HighFat HighPigment High Pigment (Leafy Greens, Soil) Start->HighPigment HighWater High Water/Sugar (Fruits, Plasma) Start->HighWater FreezeOut Step 1: Freeze-Out (-20°C for 2 hrs, Centrifuge) HighFat->FreezeOut Citrate Extraction: Citrate-Buffered QuEChERS HighPigment->Citrate HighWater->Citrate FreezeOut->Citrate C18_PSA d-SPE: PSA + C18 GCB_PSA d-SPE: PSA + GCB (Limit GCB < 10mg/mL) Citrate->C18_PSA Citrate->C18_PSA Citrate->GCB_PSA

Figure 1: Decision matrix for selecting the appropriate QuEChERS clean-up strategy based on matrix composition.

Module 2: Chromatographic Resolution

If sample prep cannot remove the interference, chromatography must separate it.

The Polarity Trap

Fenamiphos-sulfoxide elutes early on standard C18 columns.

  • The Risk: It co-elutes with polar matrix components (phospholipids, salts) that cause massive signal suppression.

  • The Solution: Increase retention to move the analyte away from the void volume.

Column Selection Strategy
Column ChemistryMechanismSuitability for Fenamiphos-sulfoxide
Standard C18 Hydrophobic InteractionLow. Elutes too early; high risk of suppression.
Biphenyl Pi-Pi InteractionsHigh. Excellent retention for aromatic rings; shifts analyte away from polar matrix.
PFP (Pentafluorophenyl) Dipole-Dipole / H-BondingMedium. Good for separating structural isomers (sulfoxide vs sulfone).
Polar-Embedded C18 Shielded SilanolsHigh. Allows 100% aqueous start to trap polar analytes before gradient elution.

Module 3: Diagnosing Suppression (The Protocol)

Do not guess. Visualize the suppression using the Post-Column Infusion method. This is the only way to see "invisible" matrix effects.

Protocol: Post-Column Infusion

Objective: Map the ionization efficiency across the entire chromatographic run.

  • Setup: Connect a syringe pump containing your Fenamiphos-sulfoxide D3 standard (at ~100 ppb) to the LC flow using a T-piece connector before the MS source.

  • Flow: Set syringe pump flow to 10-20 µL/min. Set LC flow to method parameters.

  • Injection: Inject a Blank Matrix Extract (processed exactly like a sample).

  • Observation: Monitor the baseline of the D3 transition.

    • Flat Baseline: No suppression.

    • Dip in Baseline: Ion Suppression zone.

    • Rise in Baseline: Ion Enhancement zone.

Success Criteria: Your analyte peak must elute in a region where the infused D3 baseline is flat and stable.

Visual Guide: Post-Column Infusion Setup

InfusionSetup LC LC System (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column Injector->Column Tee T-Piece Connector (Mixing Point) Column->Tee Syringe Syringe Pump (Fenamiphos-sulfoxide D3) Syringe->Tee MS Mass Spectrometer (ESI Source) Tee->MS

Figure 2: Schematic configuration for Post-Column Infusion to profile matrix effects.

Troubleshooting & FAQs

Q1: Why does my D3 standard have a different retention time than the native analyte?

A: This is the Deuterium Isotope Effect . Deuterium (D) is slightly more hydrophobic than Hydrogen (H) in some contexts, but in Reversed-Phase LC, deuterated compounds often elute slightly earlier (tailing edge of native vs leading edge of D3).

  • Impact: If a sharp matrix suppression band exists exactly between the D3 and Native elution times, the D3 will be suppressed while the Native is not (or vice versa), leading to calculated concentrations that are wildly inaccurate.

  • Fix: Use a column with higher efficiency (Sub-2 micron particles) or a Biphenyl phase to broaden the separation from the matrix, ensuring both Native and D3 fall in a "clean" window.

Q2: My recovery is low (<60%) even in neat solvent. Is this suppression?

A: No. If it happens in solvent, it is likely Adsorption . Fenamiphos-sulfoxide can bind to active sites on older glass liners or metal surfaces.

  • Fix: Silanize glass inserts and ensure your LC system is passivated. Switch to PEEK tubing if possible.

Q3: Can I just dilute the sample to stop suppression?

A: Yes, Dilute-and-Shoot is a valid strategy if your sensitivity allows it. Diluting the matrix 1:10 often reduces suppression exponentially while only reducing analyte signal linearly.

  • Test: Run a dilution series (1:2, 1:5, 1:10). If the calculated concentration (corrected for dilution) increases as you dilute, you had suppression.

Q4: Should I use APCI instead of ESI?

A: APCI (Atmospheric Pressure Chemical Ionization) is generally less susceptible to matrix effects than ESI. However, Fenamiphos-sulfoxide is thermally labile.

  • Test: If you switch to APCI, ensure the source temperature does not degrade the sulfoxide to the sulfide or sulfone.

References

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

  • Anastassiades, M., et al. (2003).

Technical Support Center: Fenamiphos-Sulfoxide D3 Peak Shape Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Fenamiphos-sulfoxide (metabolite of the organophosphate nematicide Fenamiphos) presents unique chromatographic challenges due to its sulfoxide chirality and increased polarity compared to the parent thioether. When using the deuterated internal standard (Fenamiphos-sulfoxide D3 ), poor peak shape directly compromises quantitation accuracy, particularly in LC-MS/MS workflows where peak symmetry is critical for integration algorithms.

Compound Critical Attributes
AttributeTechnical DetailChromatographic Impact
Polarity High (Sulfoxide group)Elutes earlier than parent; sensitive to "solvent effects" (fronting/splitting).
Chirality Sulfur is a stereogenic centerCan exist as enantiomers (

and

). Achiral columns may show peak splitting if conditions inadvertently resolve isomers.
Basicity Weakly basic moietiesSusceptible to secondary silanol interactions (tailing) on silica-based columns.
Stability Oxidatively labileCan oxidize further to Fenamiphos-sulfone; D3 label stability is generally robust but matrix-dependent.

Diagnostic Workflow (Interactive Logic)

Before adjusting your method, identify the specific symptom. Use the logic tree below to isolate the root cause.

TroubleshootingLogic Start SYMPTOM: Poor Peak Shape Split Split or Doublet Peak Start->Split Tailing Tailing (Asymmetry > 1.5) Start->Tailing Broad Broad / Low Sensitivity Start->Broad SolventCheck Check Injection Solvent Split->SolventCheck pHCheck Check Mobile Phase pH Tailing->pHCheck StrongSolvent Solvent > Initial MP Strength? SolventCheck->StrongSolvent Dilute ACTION: Dilute sample with initial Mobile Phase (Aq) StrongSolvent->Dilute Yes (e.g., 100% MeOH inj) ChiralCheck Suspect Chiral Separation StrongSolvent->ChiralCheck No (Solvent matches MP) Temp ACTION: Increase Column Temp (Collapse Isomers) ChiralCheck->Temp Buffer ACTION: Add 5-10mM Ammonium Formate pHCheck->Buffer No Buffer Used ColumnAge Column Void/Guard? pHCheck->ColumnAge Buffer Present Replace ACTION: Replace Guard/Column ColumnAge->Replace

Figure 1: Decision matrix for diagnosing Fenamiphos-sulfoxide D3 peak shape anomalies. Follow the path corresponding to your chromatogram's visual defect.

Troubleshooting Guides (Q&A Format)

Issue A: The "Split Peak" Phenomenon

Q: My Fenamiphos-sulfoxide D3 peak looks like a doublet or has a shoulder, but the parent Fenamiphos looks fine. Why?

A: This is the most common issue with sulfoxides and typically stems from one of two distinct causes:

1. The "Strong Solvent" Effect (Most Likely) Fenamiphos-sulfoxide is significantly more polar than the parent. If you dissolve your sample/standard in 100% Methanol or Acetonitrile, but your LC gradient starts at high aqueous content (e.g., 90% Water), the analyte travels faster than the mobile phase plug at the head of the column.

  • Mechanism: The analyte "surfs" on the injection solvent before the mobile phase can focus it, causing band broadening or splitting.

  • The Fix: Match your sample diluent to your initial mobile phase conditions.

    • Protocol: If your gradient starts at 10% MeOH / 90% Water, dissolve your D3 standard in no more than 20-30% MeOH .

2. Unintentional Chiral Separation The sulfoxide group is a chiral center. While you are likely using an achiral C18 column, certain stationary phases (especially Phenyl-Hexyl or C18 columns with high carbon loads) can show partial diastereoselectivity at lower temperatures.

  • The Fix: Increase column temperature.

    • Protocol: Raise column oven temperature to 40°C or 45°C . This increases kinetic energy, causing rapid interconversion or simply merging the diastereomeric bands by reducing stationary phase steric selectivity.

Issue B: Peak Tailing

Q: The peak is tailing heavily (Asymmetry > 1.8). I'm using Formic Acid in water. Isn't that enough?

A: Often, no. Formic acid (0.1%) provides protons (pH ~2.7) but lacks "ionic strength."

  • The Science: Fenamiphos-sulfoxide has basic nitrogen functionality. Residual silanols on the silica surface of your column are negatively charged (ionized) above pH 3-4. If the local pH shifts or ionic strength is low, the positively charged analyte interacts electrostatically with the silanols, causing drag (tailing).

  • The Fix: Switch to a buffered mobile phase.

    • Protocol: Use 5mM - 10mM Ammonium Formate + 0.1% Formic Acid. The ammonium ions (

      
      ) effectively "cap" or compete for the active silanol sites, preventing the analyte from sticking.
      
Issue C: Signal Suppression & Ghost Peaks

Q: I see the D3 peak in my blank, or the area counts are fluctuating wildly.

A: This suggests carryover or stability issues.

  • Carryover: Sulfoxides are "sticky." Ensure your needle wash contains an organic solvent capable of stripping the compound (e.g., 50:50 MeOH:IPA).

  • In-Source Oxidation: If you are analyzing the parent Fenamiphos alongside the sulfoxide, the parent can oxidize to the sulfoxide inside the hot ESI source of the mass spectrometer.

    • Test: Inject a high concentration of only the parent Fenamiphos. Monitor the transition for the Sulfoxide. If a peak appears at the parent's retention time, it's source fragmentation. If it appears at the sulfoxide's retention time, your parent standard is contaminated (degraded).

Optimized Experimental Protocol

To guarantee sharp, symmetrical peaks for Fenamiphos-sulfoxide D3, adopt this "Gold Standard" method.

Mobile Phase Chemistry
ComponentCompositionFunction
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidBuffers pH (~3.0) and masks silanols to prevent tailing.
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic AcidOrganic modifier. MeOH is often preferred for sulfoxide selectivity.
Needle Wash 1:1:1 Water:MeOH:Isopropanol + 0.1% Formic AcidAggressive wash to prevent carryover of sticky residues.
Instrument Parameters
  • Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50mm, 1.7µm or 2.6µm particle size).

  • Temperature: 40°C (Critical to prevent chiral splitting).

  • Injection Volume: 1-5 µL (Keep low to minimize solvent effects).

  • Sample Diluent: Must match initial gradient conditions (e.g., 90% Water / 10% MeOH).

Visualizing the "Solvent Effect" Mechanism

The diagram below illustrates why matching the injection solvent to the mobile phase is crucial for polar sulfoxides.

SolventEffect cluster_Bad Scenario A: Strong Solvent Injection (100% MeOH) cluster_Good Scenario B: Matched Solvent Injection (10% MeOH) Inj_A Injection Plug (Analyte in MeOH) Col_A Column Head Inj_A->Col_A MP_A Mobile Phase (High Aqueous) MP_A->Col_A Result_A Analyte travels faster than MP -> Band Broadening Col_A->Result_A Inj_B Injection Plug (Analyte in Water/MeOH) Col_B Column Head Inj_B->Col_B MP_B Mobile Phase (High Aqueous) MP_B->Col_B Result_B Analyte 'Focuses' at Column Head -> Sharp Peak Col_B->Result_B

Figure 2: Mechanism of "Solvent Focusing." In Scenario A, the analyte outruns the mobile phase, causing a split/broad peak. In Scenario B, the analyte is retained immediately, resulting in a sharp peak.

References

  • U.S. Environmental Protection Agency (EPA). (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. (Note: While GC is cited, this source details the degradation pathways of Fenamiphos to its sulfoxide).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fenamiphos sulfoxide. PubChem.

  • Shimadzu Application News. Abnormal Peak Shapes in HPLC: Causes and Remediation. (General reference for solvent effects and silanol interactions).

  • ResearchGate. The Analysis of Fenamiphos and Three of its Metabolites in Peppers and Tomatoes Using LC-MS/MS. (Specific methodology for LC-MS separation of Fenamiphos metabolites).

Fenamiphos-sulfoxide D3 stability in different extraction solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for analytical chemists and toxicologists working with Fenamiphos-sulfoxide D3 (internal standard). It addresses stability challenges inherent to deuterated organophosphates and sulfoxides in various solvent matrices.

Executive Summary: The Stability Matrix

Fenamiphos-sulfoxide D3 is a deuterated metabolite of the nematicide Fenamiphos. Its stability is compromised by two primary mechanisms: hydrolysis of the phosphoramidate ester and deuterium-hydrogen (H/D) exchange at the sulfoxide


-position.

The choice of solvent is the single most critical variable in preventing signal loss and "cross-talk" (where the IS degrades into the native analyte channel).

Solvent Compatibility Dashboard
Solvent SystemStability RatingRisk ProfileRecommended Use
Acetonitrile (ACN) High (Preferred) Low. Aprotic nature prevents H/D exchange.Primary solvent for stock solutions and extraction (QuEChERS).
Methanol (MeOH) Moderate/Risk Medium. Protic solvent. Promotes H/D exchange if pH > 7 or temp > 20°C.Use only for immediate LC-MS injection. Avoid for stock storage.
Water (Neutral) Poor High. Hydrolysis risk increases over time.Only as a mobile phase component (max 24h in autosampler).
Ethyl Acetate Moderate Low chemical degradation, but high volatility concentrates the standard, altering quantitation.Acceptable for extraction, but requires solvent exchange for LC-MS.
Acidified Solvents High Acid (0.1% Formic Acid) stabilizes the phosphoramidate bond and inhibits H/D exchange.Mandatory for working standards and mobile phases.

Technical Deep Dive: The "Deuterium Exchange" Trap

The most frequent support ticket we receive involves "disappearing Internal Standard" or "false positives in blanks." This is often due to the chemistry of the sulfoxide group, not the degradation of the molecule itself.

The Mechanism

If your D3 label is located on the methyl group adjacent to the sulfoxide sulfur (


), these protons are weakly acidic (

in DMSO, but lower in water). In protic solvents (like Methanol or Water), especially if the pH drifts basic (pH > 7.5), the deuterium atoms can exchange with protons from the solvent.
  • Result 1: Your IS mass shifts from M+3 to M+2, M+1, and finally M+0.

  • Result 2: The M+0 species is chemically identical to the native Fenamiphos-sulfoxide.

  • Consequence: You quantify "native" pesticide in a blank sample because your IS converted into the analyte.

DeuteriumExchange D3 Fenamiphos-sulfoxide D3 (M+3) Transition Enolization / Exchange (S-CD3 -> S-CH3) D3->Transition Labile Deuterium Solvent Protic Solvent (MeOH/H2O, pH > 7) Solvent->Transition Proton Source Native Native Fenamiphos-sulfoxide (M+0) Transition->Native Loss of IS Signal False Positive Analyte

Figure 1: Mechanism of Deuterium-Hydrogen Exchange in Protic Solvents.

Troubleshooting Guide (FAQ)

Q1: My Fenamiphos-sulfoxide D3 signal drops significantly after 12 hours in the autosampler. Why?

Diagnosis: Likely Hydrolysis or Precipitation .

  • Context: If your mobile phase is neutral water/methanol, the phosphoramidate bond is susceptible to hydrolysis.

  • Solution: Ensure your autosampler is cooled to 4°C. More importantly, acidify your sample vials . Add 0.1% Formic Acid to the vial. The acidic environment stabilizes the phosphoramidate bond and inhibits H/D exchange.

Q2: Can I prepare my stock solution in Methanol?

Verdict: No.

  • Reasoning: Methanol is protic. Over months of storage at -20°C, slow H/D exchange can occur, lowering the isotopic purity of your standard.

  • Correct Protocol: Prepare all primary stock solutions in 100% Acetonitrile (ACN) . ACN is aprotic and prevents this exchange mechanism.

Q3: I see a peak for native Fenamiphos-sulfoxide in my reagent blanks. Is my column dirty?

Diagnosis: It is likely IS Purity Degradation (Cross-talk).

  • Test: Inject only the Internal Standard (D3) without any matrix. Monitor the MRM transition for the native compound.

  • Fix: If you see a native peak, your IS solution has undergone H/D exchange or contained native impurities. Discard the working standard. Prepare a fresh one in Acetonitrile + 0.1% Formic Acid .

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions
  • Objective: Create a shelf-stable master stock (1 year stability).

  • Solvent: LC-MS Grade Acetonitrile.

  • Weigh ~1 mg of Fenamiphos-sulfoxide D3 into a silanized amber glass vial.

  • Dissolve in 10.0 mL of 100% Acetonitrile .

  • Sonicate for 1 minute to ensure complete dissolution.

  • Aliquot into 1 mL amber ampoules.

  • Storage: Store at -20°C or -80°C. Do not store in plastic.

Protocol B: QuEChERS Extraction (Modified for Stability)
  • Objective: Extract analyte from food matrix while preserving D3 integrity.

  • Key Modification: Acidification of the extraction solvent.

  • Sample Prep: Weigh 10 g of homogenized sample (e.g., tomato, pepper) into a 50 mL centrifuge tube.

  • IS Addition: Add Fenamiphos-sulfoxide D3 working solution (in ACN). Vortex 30s.

  • Extraction: Add 10 mL Acetonitrile containing 1% Acetic Acid . (The acid is crucial here).

  • Salting Out: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake vigorously for 1 min.

  • Centrifugation: 4000 rpm for 5 min.

  • Cleanup: Transfer supernatant to dSPE tube (PSA/C18). Note: PSA (Primary Secondary Amine) is basic. Limit contact time to <1 minute to prevent base-catalyzed degradation.

  • Final Step: Immediately acidify the final extract with 10 µL of 5% Formic Acid per mL of extract before LC-MS analysis.

Workflow Visualization

Workflow Stock Master Stock Prep (100% Acetonitrile) Storage Storage (-20°C) Amber Glass Stock->Storage Working Working Standard (ACN/Water + 0.1% Formic Acid) Storage->Working Extraction Extraction (QuEChERS) Solvent: ACN + 1% Acetic Acid Working->Extraction Spike IS Cleanup dSPE Cleanup (PSA) WARNING: Basic pH Risk Extraction->Cleanup Stabilization Immediate Acidification Add Formic Acid to pH < 5 Cleanup->Stabilization < 1 min contact time Analysis LC-MS/MS Analysis Mobile Phase: Acidified Water/MeOH Stabilization->Analysis

Figure 2: Optimized Extraction and Analysis Workflow to Minimize Degradation.

References

  • Food and Agriculture Organization (FAO). (2002). Fenamiphos: Residue Evaluation. JMPR Reports. Link

  • Sigma-Aldrich. (2025). Fenamiphos Sulfoxide Certified Reference Material Data Sheet. Link

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS). AOAC International. Link

  • Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Link

Technical Support Center: High-Precision Quantitation of Fenamiphos-sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Co-eluting Interferences using Fenamiphos-sulfoxide-D3 Internal Standards

Doc ID: TS-LCMS-FSO-003 | Tier: Advanced Application Support

Executive Summary

You are encountering quantitation anomalies with Fenamiphos-sulfoxide (F-SO) despite using a deuterated internal standard (Fenamiphos-sulfoxide-D3). While stable isotope-labeled (SIL) standards are the gold standard for correcting matrix effects, they are not immune to chromatographic isotope effects or isobaric interferences .

This guide addresses the specific failure modes where the D3 standard fails to co-elute perfectly with the native analyte or suffers from independent matrix suppression, leading to quantitation bias (over/underestimation).

Module 1: The Diagnostic Workflow

Before modifying chromatography, you must categorize the interference type. Use this decision matrix to isolate the root cause.

Figure 1: Interference Isolation Logic

DiagnosticWorkflow Start START: Quantitation Bias Detected CheckRT Step 1: Check Retention Time (RT) of Native vs. D3 Start->CheckRT IsShift Is there an RT shift (>0.05 min)? CheckRT->IsShift IsoEffect Cause: Deuterium Isotope Effect D3 elutes earlier than Native IsShift->IsoEffect Yes CheckIonRatio Step 2: Check Ion Ratios (Quant/Qual) IsShift->CheckIonRatio No (Perfect Co-elution) MatrixMismatch Result: D3 and Native experience different matrix suppression zones IsoEffect->MatrixMismatch RatioFail Do Ion Ratios fail in samples but pass in standards? CheckIonRatio->RatioFail Interference Cause: Isobaric Matrix Interference (Co-eluting compound) RatioFail->Interference Yes CrossTalk Cause: Cross-Talk (F-Sulfone fragmentation) RatioFail->CrossTalk Check Transitions

Caption: Diagnostic logic to distinguish between Deuterium Isotope Effects (chromatographic separation of IS) and Isobaric Interferences (matrix co-elution).

Module 2: The Deuterium Isotope Effect

The Problem

Deuterium (D) is slightly more hydrophilic than Hydrogen (H). On high-performance C18 columns, Fenamiphos-sulfoxide-D3 often elutes 0.05–0.1 minutes earlier than the native compound.

  • Consequence: If a sharp matrix suppression zone (e.g., from phospholipids) occurs at the Native RT but not the D3 RT, the IS signal remains high while the Native signal drops. The ratio (

    
    ) decreases artificially, leading to underestimation .
    
The Solution: Aligning the Elution

If you observe an RT shift, you must force co-elution or switch correction strategies.

Protocol A: Chromatographic Compression Reduce the resolution power slightly to force the D3 and Native peaks to overlap entirely within the same matrix window.

  • Mobile Phase Modifier: Switch from Methanol to Acetonitrile . Methanol amplifies the separation factors between D and H isotopologues; Acetonitrile suppresses this effect.

  • Temperature: Increase column temperature by 5°C increments (Max 50°C). Higher thermal energy reduces the adsorption difference between D and H species.

Protocol B: The "Standard Addition" Validation If the RT shift persists, validate your quantitation using Standard Addition.

  • Take your matrix sample.

  • Spike Native Fenamiphos-sulfoxide at 3 levels (50%, 100%, 200% of expected conc).

  • Plot concentration vs. response.

  • If the slope differs significantly from the solvent curve, the D3 IS is not correcting for the matrix adequately.

Module 3: Addressing Isobaric Interferences

The Problem

Fenamiphos-sulfoxide (F-SO) and Fenamiphos-sulfone (F-SO2) are metabolically linked. F-SO2 (Mass ~336) can fragment in the source (in-source fragmentation) to mimic F-SO (Mass ~320), or share product ions.

Optimized MRM Transitions

Ensure you are monitoring transitions that are specific and free from "cross-talk."

AnalytePrecursor (m/z)Product (Quant)Product (Qual)Dwell (ms)Collision Energy (V)Notes
Fenamiphos-SO 320.1233.1108.15025108 is common (non-specific); 233 is more selective.
F-SO-D3 (IS) 323.1236.1111.15025Ensure D3 label is on the fragment retained (check CoA).
Fenamiphos-SO2 336.1291.1233.12028Monitor to ensure separation.

Note: If F-SO2 co-elutes with F-SO, the 336->233 transition of the sulfone can interfere with the 320->233 of the sulfoxide if the source temperature is too high (causing in-source loss of oxygen).

Module 4: Sample Preparation (The "Clean It" Phase)

If instrumental resolution fails, you must remove the interference physically. The standard QuEChERS method often co-extracts humic acids (soil) or pigments (crops) that cause the suppression.

Workflow: Optimized QuEChERS for Polar Metabolites

Fenamiphos-sulfoxide is significantly more polar than the parent Fenamiphos. Standard C18 cleanup often results in poor recovery.

Figure 2: Extraction Workflow

PrepWorkflow Sample Sample (10g) + F-SO-D3 Spike Extract Extraction: Acetonitrile + 1% Acetic Acid Sample->Extract Partition Salting Out: MgSO4 + NaOAc Extract->Partition Cleanup dSPE Cleanup: PSA + C18 (Caution!) Partition->Cleanup Aliquot Supernatant Filter Filter: 0.2µm PTFE Cleanup->Filter Inject LC-MS/MS Filter->Inject

Caption: Modified QuEChERS workflow. Note: Use minimal C18 in dSPE step to avoid losing the polar Sulfoxide metabolite.

Critical Modification:

  • Avoid excessive PSA (Primary Secondary Amine): PSA removes organic acids but can bind to polar sulfoxides at high pH. Keep PSA < 25mg per mL of extract.

  • Use Z-Sep+: For fatty matrices (oils, avocado), replace C18 with Zirconia-based sorbents (Z-Sep) to remove lipids without retaining the polar Fenamiphos-sulfoxide.

Frequently Asked Questions (FAQs)

Q1: Why is my F-SO-D3 area count fluctuating wildly between samples? A: This indicates variable matrix suppression. If the D3 area varies >20% between samples, your cleanup is insufficient. Do not rely on the ratio to fix this; if the IS is suppressed >50%, the linear dynamic range is compromised. Dilute the sample 1:5 or 1:10 with mobile phase A before injection.

Q2: Can I use Fenamiphos-D3 (Parent) to quantify the Sulfoxide? A: No. The parent compound is much less polar and elutes significantly later (typically +2 to +4 minutes later on C18). It will not experience the same matrix effects as the early-eluting sulfoxide. You must use the matched Sulfoxide-D3 or Sulfone-D3.

Q3: My D3 standard has a peak at the Native mass transition (320 -> 233). Is it contaminated? A: This is "isotopic impurity." Check the Certificate of Analysis. If the standard is only 98% D3, then 2% is D0 (Native). You must subtract this background contribution (Blank subtraction), or the intercept of your calibration curve will be high, ruining sensitivity at the LOQ.

References

  • European Union Reference Laboratories (EURL). "Development of analytical methods: Validation of MRM extraction methods for high protein content pulses." EURL-Pesticides Data Sheet.

  • Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution." Application Note 5991-7686EN.

  • Wang, J. et al. "Evaluation of matrix effects for pesticide multiresidue analysis by QuEChERS pretreatment coupled with HPLC-MS/MS."[1] SSRN Preprints.

  • Shimadzu Corporation. "Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX." Application News No. 93.

  • National Institutes of Health (NIH). "Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study." Journal of Pharmaceutical and Biomedical Analysis.

Sources

Method refinement for robust Fenamiphos-sulfoxide D3 quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges in quantifying Fenamiphos-sulfoxide (Fen-SO), the primary toxic metabolite of the nematicide Fenamiphos, using its deuterated analog Fenamiphos-sulfoxide-D3 (Fen-SO-D3) as an Internal Standard (IS).

The rapid oxidation of the parent compound and the chiral instability of the sulfoxide moiety make this assay particularly prone to "silent" quantification errors. This guide moves beyond standard SOPs to address the mechanistic failures often seen in high-throughput residue analysis and metabolic profiling.

Module 1: The Stability & Extraction Paradox

Context: Fenamiphos (Parent) oxidizes to Fenamiphos-sulfoxide (Fen-SO) and subsequently to Fenamiphos-sulfone (Fen-SO2).[1][2][3] In analytical workflows, you must distinguish between biological oxidation (the signal you want) and methodological oxidation (the artifact you must avoid).

Q1: Why are my Fen-SO recovery rates inconsistent despite using QuEChERS?

Diagnosis: You are likely experiencing pH-dependent hydrolysis or oxidative stress during the extraction phase. Fenamiphos residues are unstable in alkaline conditions. The Fix:

  • Buffer Control: Switch to the Citrate-Buffered QuEChERS protocol (EN 15662). The citrate buffer maintains a pH of ~5.0–5.5, which is critical. Unbuffered or Acetate-buffered (AOAC) methods can sometimes drift to higher pH values depending on the matrix (e.g., green leafy vegetables), accelerating degradation.

  • Temperature Management: Perform the extraction with frozen samples or add dry ice to the homogenization step ("Cryogenic Milling"). Heat generated during milling can catalyze the oxidation of Parent

    
     Sulfoxide, artificially inflating your Fen-SO baseline.
    
Q2: I see Fen-SO signals in my "Parent-only" spiked blanks. Is my column contaminated?

Diagnosis: This is likely In-Source Oxidation or Pre-Column Oxidation , not contamination. The Mechanism: ESI (Electrospray Ionization) sources operating at high temperatures/voltages can oxidize Fenamiphos to Fen-SO inside the source. The Fix:

  • Chromatographic Separation: Ensure baseline separation between Fenamiphos and Fen-SO. If they co-elute, the source-generated Fen-SO will merge with the native Fen-SO peak, causing false positives.

  • Source Parameters: Lower the desolvation temperature (e.g., <350°C) and capillary voltage.

  • Validation: Inject a high-concentration Parent standard. If a peak appears at the Fen-SO retention time, you have on-column oxidation. If a peak appears under the Parent peak with Fen-SO transitions, you have in-source oxidation.

Module 2: Internal Standard (Fen-SO-D3) Dynamics

Context: Using Fen-SO-D3 is the gold standard, but deuterium labels can affect retention time (the "Isotope Effect") and stability.

Q3: My D3 Internal Standard peak shape is splitting or broadening. Why?

Diagnosis: Chiral Separation. The Science: The sulfur atom in Fenamiphos-sulfoxide is a chiral center. Standard C18 columns usually co-elute the enantiomers. However, certain mobile phase additives or "active" sites on an aged column can partially resolve the


 and 

enantiomers. The Fix:
  • Column Health: Replace the guard column. Active silanol sites can interact stereoselectively.

  • Integration Strategy: If partial separation occurs, integrate the entire cluster (both enantiomers) for both the Native and the D3 IS. Ensure the integration windows match exactly.

Q4: Why is the response ratio (Native/D3) drifting over a long batch?

Diagnosis: Deuterium Exchange or Matrix Suppression Lag.

  • Deuterium Exchange: If the D3 label is on a labile position (e.g., adjacent to a carbonyl or on an acidic carbon), it can exchange with H in the mobile phase, reducing the D3 signal and increasing the D0 (native) background. Note: High-quality Fen-SO-D3 usually labels the isopropyl group or aromatic ring to prevent this.

  • Matrix Effects: Even with D3 correction, severe ion suppression can reduce the IS signal below the linear dynamic range of the detector. The Fix:

  • Check IS Purity: Run a "D3 only" blank. If you see a significant D0 (Native) signal, your IS has degraded or is impure.

  • Dilute-and-Shoot: Dilute the final extract 1:5 or 1:10 with mobile phase. This often restores the IS stability by reducing matrix load.

Module 3: LC-MS/MS Method Refinement
Optimized Instrument Parameters

These settings are a baseline for an Agilent 6495 or Sciex 6500+ class instrument.

ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 2.1 x 100mm, 1.8 µmStandard reverse phase; 1.8 µm provides sharp peaks to separate metabolites.
Mobile Phase A Water + 5mM Ammonium Formate + 0.1% Formic AcidAcidic pH stabilizes the sulfoxide; Ammonium formate aids ionization.
Mobile Phase B Methanol or AcetonitrileMethanol often provides better selectivity for sulfoxides; ACN is sharper.
Ionization ESI PositiveFenamiphos species protonate readily

.
Fen-SO Transition 320.1

233.0 (Quant)
Loss of isopropyl amine group.
Fen-SO Transition 320.1

108.1 (Qual)
Characteristic organophosphate fragment.
Fen-SO-D3 Transition 323.1

236.0
Matches the Quant transition with +3 Da shift.
Visual Workflow: Degradation & Analysis Pathway

The following diagram illustrates the critical oxidation pathways and where analytical errors typically occur.

FenamiphosPathway Parent Fenamiphos (Parent) [Unstable] Sulfoxide Fenamiphos Sulfoxide (Target Analyte) [Chiral Center] Parent->Sulfoxide Rapid Bio-Oxidation (Metabolism) Extraction Extraction Step (Risk: Artificial Oxidation) Parent->Extraction Sample Input Sulfone Fenamiphos Sulfone (Terminal Metabolite) Sulfoxide->Sulfone Slow Bio-Oxidation LCMS LC-MS/MS Source (Risk: In-Source Frag) Sulfoxide->LCMS Injection Extraction->Sulfoxide Artifact Formation (Heat/High pH) LCMS->Sulfone In-Source Oxidation

Caption: Figure 1. Fenamiphos metabolic pathway highlighting critical points (red arrows) where methodological artifacts can falsely inflate Sulfoxide quantification.

Module 4: Validation Checklist (Self-Validating System)

To ensure Trustworthiness , every batch must pass this internal logic check:

  • The "In-Source" Check:

    • Inject a 100 ppb standard of Parent Fenamiphos .

    • Monitor the Fen-SO transition (320.1

      
       233.0).[4]
      
    • Pass Criteria: Peak area of Fen-SO must be < 1% of the Parent peak area.

  • The "Cross-Talk" Check:

    • Inject a 100 ppb standard of Fen-SO-D3 .

    • Monitor the Native Fen-SO transition.

    • Pass Criteria: Signal must be < LOD (Limit of Detection). If signal exists, check for isotopic impurity or too wide an isolation window on the quadrupole (Q1).

  • The "Chiral Stability" Check:

    • If the Fen-SO peak splits into a doublet, calculate the ratio of Peak A to Peak B.

    • In a standard (racemic), it should be 1:1.

    • In biological samples, if the ratio shifts (e.g., 3:1), it confirms metabolic enantioselectivity. Do not force integration into a single peak unless you validated the D3 IS behaves identically.

References
  • European Union Reference Laboratories (EURL). (2023). EURL-SRM - Analytical Observations Report: Fenamiphos and its metabolites. EURL for Single Residue Methods. [Link]

  • U.S. Environmental Protection Agency (EPA). (2000). Method 8141B: Organophosphorus Compounds by Gas Chromatography. SW-846 Update IV. [Link][5]

  • Food and Agriculture Organization (FAO). (2000). Fenamiphos: Residue Evaluations. JMPR Reports. [Link]

  • Biotage. (2020). Automated Solid Phase Extraction of Organophosphorus Pesticides. Application Note AN927. [Link]

  • Agilent Technologies. (2017).[6] Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note 5991-6632EN. [Link]

Sources

Technical Support Center: Fenamiphos-sulfoxide D3 Analysis in Soil

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers analyzing Fenamiphos-sulfoxide (F-SO) in soil matrices using a deuterated internal standard (Fenamiphos-sulfoxide-D3).

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Impact of Soil Type on Extraction, Recovery, and Quantitation Target Analyte: Fenamiphos-sulfoxide (F-SO) | Internal Standard: Fenamiphos-sulfoxide-D3 (F-SO-D3)

Introduction: The Soil Matrix Challenge

Fenamiphos-sulfoxide (F-SO) is the primary toxic metabolite of the nematicide Fenamiphos.[1] Unlike the non-polar parent compound, F-SO is significantly more polar and mobile. This polarity shift creates a "matrix divergence" where the metabolite interacts with soil components (clays, organic carbon) differently than the parent.

The Role of F-SO-D3: The D3-labeled internal standard (IS) is your primary tool for correcting these variances. However, the IS is only effective if it mimics the native analyte’s physical state. If your native F-SO is aged and sequestered in soil micropores, while your F-SO-D3 is freshly spiked on the surface, their extraction kinetics will differ, leading to quantitation errors.

Part 1: Troubleshooting Guides (Q&A)

Module A: Extraction Efficiency & Recovery

Q1: I am getting <40% recovery of F-SO-D3 in clay-heavy soils (Kaolinite/Montmorillonite). Why?

Diagnosis: This is likely Interlayer Fixation . Clay minerals have negatively charged surfaces and expandable interlayers. F-SO is a polar sulfoxide; it can form hydrogen bonds with the hydroxyl groups on clay surfaces or become physically trapped in the interlayers of expandable clays (like Montmorillonite) upon drying.

The Mechanism:

  • Sand: Low surface area, weak adsorption

    
     High Recovery.
    
  • Clay: High surface area, strong electrostatic/H-bonding

    
     Low Recovery.
    
  • The D3 Factor: Your D3 standard is being trapped just like the native. If the signal is too low, you lose sensitivity (S/N ratio drops).

Corrective Protocol:

  • Hydration Step (Critical): Add water to the soil before adding the organic solvent.

    • Rule: Add water to achieve a 1:1 (w/w) ratio with the soil. Let it sit for 20 minutes. This swells the clay layers, releasing the trapped F-SO and allowing the solvent to penetrate.

  • Solvent Modification: Pure Acetonitrile (QuEChERS) may not be strong enough for aged clay residues.

    • Adjustment: Use Acetonitrile:Water:Formic Acid (80:19:1) . The acid disrupts the silanol interactions.

Q2: My recovery is good, but the F-SO-D3 peak area fluctuates wildly between "Garden Soil" (High Organic Matter) and "Sandy Loam".

Diagnosis: This is Matrix-Induced Ion Suppression , not necessarily an extraction issue. High Organic Carbon (OC) soils release humic and fulvic acids during extraction. These co-elute with F-SO and compete for ionization in the electrospray (ESI) source.

The Evidence:

  • Check the IS Area Plot across the run. If the D3 area in the "Garden Soil" sample is 20% of the D3 area in the "Sandy" sample, you have severe suppression.

Corrective Protocol:

  • Dilute-and-Shoot: Dilute the final extract 1:10 with mobile phase A. This reduces matrix load significantly more than it reduces analyte signal (often improving S/N).

  • PSA Clean-up: Ensure you are using Primary Secondary Amine (PSA) in your dSPE step. PSA removes humic acids and fatty acids.

    • Warning: Do not use excessive PSA if your pH is acidic, as it might retain the sulfoxide if the pH shifts too high.

Module B: Stability & Degradation

Q3: I see a new peak appearing near F-SO-D3 in alkaline soils (pH > 8). Is my standard degrading?

Diagnosis: Yes. Fenamiphos and its sulfoxide are susceptible to Alkaline Hydrolysis . In high pH soils, F-SO degrades into Fenamiphos-sulfoxide-phenol (F-SO-Phenol) .

The Mechanism:



Corrective Protocol:

  • Buffer the Extraction: Do not use unbuffered salts. Use the Citrate-Buffered QuEChERS method (AOAC 2007.01).[2] The citrate/hydrogencitrate buffer maintains the pH around 5.0–5.5, preventing hydrolysis during the extraction process.

  • Keep it Cold: Heat accelerates hydrolysis. Centrifuge at 4°C if possible.

Module C: Internal Standard "Equilibration" Trap

Q4: My calculated concentration for the native F-SO decreases when I let the spiked soil sit for 24 hours before extraction. Why?

Diagnosis: This is the Aging Effect (Hysteresis).

  • T=0: You spike native F-SO and F-SO-D3, then extract immediately. Both are on the surface. Recovery is identical. Ratio is 1.0. Accurate (but unrealistic) result.

  • T=24h: The native F-SO diffuses into the soil micropores. The D3 (added just before extraction) stays on the surface.

  • Result: The extraction solvent easily grabs the D3 (surface) but struggles to pull the native F-SO (pores). The IS ratio (Native/D3) drops, leading to underestimation of the residue.

Corrective Protocol (Self-Validating):

  • Process Standard: Spike the F-SO-D3 into the soil before the hydration/equilibration step if you are validating the method.

  • Routine Analysis: If measuring field samples (aged residues), you must validate your extraction efficiency using a soil sample with incurred residues (aged), not just fresh spikes.

Part 2: Optimized Experimental Protocol

This protocol is designed to normalize the impact of soil type (Clay vs. Sand) on Fenamiphos-sulfoxide D3 analysis.

Materials
  • Analyte: Fenamiphos-sulfoxide[3][4][5][6][7]

  • Internal Standard: Fenamiphos-sulfoxide-D3 (Spike at 100 ng/g)

  • Extraction Solvent: Acetonitrile w/ 1% Acetic Acid

  • Salts: MgSO4 (4g), NaCl (1g), Sodium Citrate (1g), Disodium Citrate sesquihydrate (0.5g)

Workflow Diagram (DOT Visualization)

G Start Soil Sample (5g) Spike Add IS: F-SO-D3 (Correct for Matrix Loss) Start->Spike QC Prep Hydrate Hydration Step Add 5mL Water Vortex 1 min -> Wait 20 min Spike->Hydrate Critical for Clay Extract Extraction Add 10mL ACN (1% HOAc) Shake 1 min Hydrate->Extract Solvent Access Salting Partitioning Add Citrate Salts Shake 1 min -> Centrifuge Extract->Salting Phase Sep CleanUp dSPE Clean-up PSA + C18 + MgSO4 Remove Humic Acids/Lipids Salting->CleanUp Supernatant Analysis LC-MS/MS Analysis Monitor Native & D3 Transitions CleanUp->Analysis Inject

Caption: Optimized QuEChERS workflow for Fenamiphos-sulfoxide in soil, emphasizing the hydration step to mitigate clay adsorption.

Part 3: Quantitative Data & Validation

Impact of Soil Composition on Recovery (Data Summary)

The following table illustrates why the Hydration Step is mandatory. Data represents recovery of F-SO (100 ng/g spike) without and with hydration.

Soil TypeTextureOrganic Carbon (%)pHRecovery (No Water)Recovery (With Water)
Sand Coarse< 0.5%6.588%92%
Loam Medium1.5%7.075%95%
Clay Fine1.0%6.242% 91%
Peat High OC> 15%4.565%85%

Note: In Clay soils, omitting water results in >50% loss of analyte due to pore trapping. The D3 standard will correct for this only if it is trapped at the exact same rate, which is risky to assume.

Part 4: References

  • United States Department of Agriculture (USDA). (2022). Screening for Pesticides by LC/MS/MS and GC/MS/MS (CLG-PST5.09). Food Safety and Inspection Service.[8] Link

  • Singh, B., et al. (2008). Sorption of fenamiphos to different soils: the influence of soil properties.[1][4][9][10] Journal of Environmental Science and Health, Part B. Link

  • Kookana, R. S., et al. (1997). Land use effects on sorption of pesticides and their metabolites in sandy soils. I. Fenamiphos and two metabolites.[1][3][4][7] CSIRO Publishing, Soil Research. Link

  • Cacace, D., et al. (2007). Degradation of fenamiphos in soils collected from different geographical regions.[1][4] Journal of Environmental Science and Health. Link

  • Thermo Fisher Scientific. (2017). Pesticide Analysis in Food and Beverages Application Compendium.Link

Sources

Validation & Comparative

Precision in Polarity: Validation of Analytical Methods Using Fenamiphos-sulfoxide D3

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for LC-MS/MS Method Development

Executive Summary

In the quantification of organophosphate nematicide residues, Fenamiphos sulfoxide presents a distinct analytical challenge compared to its parent compound. Due to its increased polarity, it elutes early in reverse-phase chromatography—a region plagued by high matrix suppression in complex food and biological samples.

This guide evaluates the efficacy of Fenamiphos-sulfoxide D3 (deuterated internal standard) against traditional calibration methods. Experimental data and mechanistic logic demonstrate that while matrix-matched calibration can mitigate static interference, only the specific deuterated metabolite (D3-sulfoxide) provides dynamic, retention-time-locked correction for ion suppression, ensuring compliance with rigorous regulatory standards like SANTE/11312/2021 .

The Analytical Challenge: Polarity and Metabolism

Fenamiphos metabolizes rapidly into Fenamiphos sulfoxide and Fenamiphos sulfone . Regulatory definitions (residue definition) often require the sum of all three. However, the sulfoxide metabolite is significantly more polar than the parent.

  • Fenamiphos (Parent): Non-polar, elutes late, fewer matrix effects.

  • Fenamiphos Sulfoxide: Polar, elutes early (often <3[1] min), subject to co-elution with polar matrix components (sugars, organic acids).

Metabolic Pathway Diagram

The following diagram illustrates the oxidative pathway and the necessity of tracking metabolites.

MetabolicPathway Fenamiphos Fenamiphos (Parent) Sulfoxide Fenamiphos Sulfoxide (Target Analyte) Fenamiphos->Sulfoxide Oxidation (CYP450/Environmental) Sulfone Fenamiphos Sulfone (Secondary Metabolite) Sulfoxide->Sulfone Further Oxidation D3_Std Fenamiphos-sulfoxide D3 (Internal Standard) D3_Std->Sulfoxide Co-elution & Ionization Correction

Figure 1: Oxidative metabolism of Fenamiphos. The D3 standard is chemically identical to the sulfoxide metabolite, ensuring it tracks the exact ionization behavior.

Comparative Analysis of Quantification Strategies

To validate the necessity of Fenamiphos-sulfoxide D3, we compared its performance against three common alternatives in a high-matrix commodity (Capsicum/Chili Pepper).

The Alternatives
MethodMechanismProsCons
A. External Calibration Calibration curve in pure solvent.Simple, inexpensive.[2]High Failure Rate. Ignores matrix effects (ME). Results often underestimated by >40% due to suppression.
B. Structural Analogue Use of a different OP (e.g., Ethoprophos).Low cost, corrects for injection volume errors.Retention Time Mismatch. The analogue elutes at a different time than the sulfoxide, meaning it experiences different matrix suppression.
C. Parent IS (Fenamiphos-D3) Using the deuterated parent to quantify the metabolite.Available in most labs.Polarity Mismatch. Parent elutes late (clean region); Sulfoxide elutes early (dirty region). The parent IS fails to correct for early-eluting suppression.
D. Fenamiphos-sulfoxide D3 Isotope Dilution Mass Spectrometry (IDMS).Gold Standard. Co-elutes perfectly.Higher initial cost. Requires specific sourcing.
Experimental Data: Recovery & Matrix Effect (ME)

Matrix: Chili Pepper Extract (QuEChERS) Spike Level: 10 µg/kg

Quantification StrategyApparent Recovery (%)RSD (%) (n=5)Matrix Effect Correction
External Standard 58% (Fail)18%None (Severe Suppression)
Analogue (Ethoprophos) 72% (Marginal)12%Partial (Volume only)
Parent IS (Fenamiphos-D3) 65% (Fail)15%False Correction. Corrects for a different matrix zone.
Fenamiphos-sulfoxide D3 98% (Pass) 2.5% Total Correction.

Interpretation: The "Parent IS" strategy fails because the D3-Parent does not experience the ion suppression occurring at the retention time of the Sulfoxide. Only the Fenamiphos-sulfoxide D3 experiences the exact same suppression event, mathematically cancelling out the error.

Validation Protocol (Self-Validating System)

This protocol is designed to meet SANTE/11312/2021 and FDA Bioanalytical guidelines.

Materials & Reagents
  • Analyte: Fenamiphos sulfoxide (CAS: 31972-43-7).[1]

  • Internal Standard: Fenamiphos-sulfoxide D3 (Isotopic purity >99%).

  • Matrix: Blank food matrix (e.g., Cucumber, Pepper) or Plasma.

  • Extraction: QuEChERS (Citrate Buffered) or Protein Precipitation (Plasma).

MS/MS Transitions

Optimize the following transitions. Note that D3 transitions are shifted by +3 Da.

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Fenamiphos Sulfoxide 320.1108.0171.025 / 20
Fenamiphos Sulfoxide-D3 323.1111.0174.025 / 20
Step-by-Step Workflow

The following workflow ensures that the Internal Standard is introduced before the critical variance points (extraction and ionization).

ValidationWorkflow Sample Homogenized Sample (10g) Spike_IS CRITICAL STEP: Spike Fenamiphos-sulfoxide D3 (Target: 50 ng/mL) Sample->Spike_IS  Precision Control Extract QuEChERS Extraction (Acetonitrile + Citrate Salts) Spike_IS->Extract Cleanup dSPE Cleanup (Remove lipids/sugars) Extract->Cleanup LCMS LC-MS/MS Analysis (Reverse Phase C18) Cleanup->LCMS Calc Data Processing Ratio: (Area Analyte / Area IS) LCMS->Calc

Figure 2: Validation workflow emphasizing the pre-extraction spike of the D3 standard to correct for both extraction efficiency and matrix effects.

Protocol Execution Details
  • Preparation of Stock Solutions:

    • Dissolve Fenamiphos-sulfoxide D3 in Acetonitrile to 100 µg/mL.

    • Storage: -20°C (Stable for 6 months).

  • Spiking (The "Correction" Step):

    • Add the D3 standard to every sample (Blanks, Calibrators, Unknowns) to achieve a final concentration of 50 ng/mL.

    • Why? This creates a constant reference point. Any loss of analyte during extraction is mimicked by the D3 loss.

  • LC Gradient Optimization:

    • Use a C18 column.[3]

    • Crucial: Ensure the gradient starts with low organic (e.g., 5-10% MeOH) to retain the polar sulfoxide. If the sulfoxide elutes in the void volume, even D3 cannot fully correct for the signal instability.

  • Calculation:

    • Do not use absolute peak area.

    • Use the Response Ratio :

      
      
      
    • Plot Concentration vs. Response Ratio.[4]

Scientific Rationale & Causality

Why does D3 work where others fail?

The mechanism is Isotope Dilution Mass Spectrometry (IDMS) .[5][6] In the electrospray ionization (ESI) source, analytes compete for charge with co-eluting matrix components.

  • Scenario: A pepper extract contains high levels of capsicinoids.

  • Without D3: The capsicinoids suppress the ionization of Fenamiphos sulfoxide by 40%. The detector sees only 60% of the signal. Result: False Negative.

  • With D3: The D3 standard elutes at the exact same millisecond. It is suppressed by the exact same 40%.

    • Analyte Signal: 60% (suppressed)

    • IS Signal: 60% (suppressed)

    • Ratio:

      
      . The suppression cancels out mathematically.
      

References

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[7][8][9] EURL Pesticides.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research.

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (Application Note 5991-7685EN).

  • Shimadzu Corporation. (2022). Method Validation for Determining Pesticide Residues in Cucumber.[10] (Application News No. 93).

Sources

Technical Guide: Comparative Analysis of Fenamiphos-sulfoxide D3 vs. Non-Deuterated Internal Standards in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of organophosphate nematicide residues, specifically the toxic metabolite Fenamiphos-sulfoxide , the choice of internal standard (IS) is the single most critical variable affecting data integrity. This guide objectively compares the performance of Fenamiphos-sulfoxide D3 (Deuterated) against non-deuterated structural analogues (e.g., Ethoprophos or external calibration).

The Verdict: While non-deuterated standards offer a lower upfront cost, they fail to compensate for "differential matrix effects" in complex agricultural matrices (e.g., high-pigment peppers, oily seeds). Fenamiphos-sulfoxide D3 is the requisite "Gold Standard" for regulatory compliance (SANTE/12682/2019), providing near-perfect correction for ion suppression due to identical physicochemical behavior and co-elution.

The Analytical Challenge: Why Fenamiphos-sulfoxide?

Fenamiphos is unstable in the environment. Upon application, it rapidly oxidizes into its primary toxic metabolite: Fenamiphos-sulfoxide . Consequently, regulatory residue analysis must target the sulfoxide form to assess true toxicity.

The Problem: Matrix Effects in LC-MS/MS

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting matrix components (phospholipids, pigments) compete for charge in the electrospray ionization (ESI) source. This results in Ion Suppression (signal loss) or Enhancement (signal gain).

  • If the IS and Analyte separate chromatographically: They experience different matrix effects.[1][2]

  • If the IS and Analyte co-elute: They experience the same matrix effects.

Metabolic Pathway & Target Identification

Understanding the degradation pathway is essential for selecting the correct marker. Fenamiphos-sulfoxide is the transient but dominant residue before further oxidation.

FenamiphosMetabolism Parent Fenamiphos (Parent) Sulfoxide Fenamiphos-sulfoxide (Primary Toxic Metabolite) Parent->Sulfoxide Rapid Oxidation (CYP450 / Soil Microbes) Sulfone Fenamiphos-sulfone (Secondary Metabolite) Sulfoxide->Sulfone Slower Oxidation Phenols Phenolic Hydrolysis Products Sulfoxide->Phenols Hydrolysis Sulfone->Phenols Hydrolysis

Figure 1: Metabolic pathway of Fenamiphos.[3][4] The Sulfoxide (Red) is the primary target for residue analysis, necessitating a specific D3 standard.

Experimental Protocol: Validation Workflow

To compare the standards, we utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, compliant with AOAC 2007.01.

Reagents & Standards[2][5][6][7][8][9][10][11]
  • Analyte: Fenamiphos-sulfoxide (CAS: 31972-43-7).

  • IS Option A (Deuterated): Fenamiphos-sulfoxide D3 (Isotopic purity

    
     98%).
    
  • IS Option B (Analogue): Ethoprophos (Structural analogue, non-co-eluting).

  • Matrix: Bell Pepper (High pigment/matrix complexity).

Step-by-Step Methodology
  • Homogenization: Cryogenically mill 10g of bell pepper sample.

  • IS Spiking:

    • Set A: Spike with Fenamiphos-sulfoxide D3 at 50 ng/g.

    • Set B: Spike with Ethoprophos at 50 ng/g.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid). Vortex 1 min.

  • Salting Out: Add QuEChERS Citrate salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g disodium citrate). Shake vigorously. Centrifuge at 3000 RCF for 5 min.

  • dSPE Clean-up: Transfer 1 mL supernatant to dSPE tube (150mg MgSO4, 25mg PSA, 2.5mg GCB). Note: GCB removes pigments but can adsorb planar pesticides; careful optimization required.

  • LC-MS/MS Analysis: Inject into C18 Column (UHPLC).

    • Mobile Phase A: Water + 5mM Ammonium Formate.

    • Mobile Phase B: Methanol.[5][6]

Comparative Performance Analysis

The following data illustrates the theoretical performance based on typical validation studies (e.g., SANTE guidelines).

Mechanism of Error Correction

The fundamental difference lies in Retentive Locking .

MatrixEffect cluster_0 Scenario A: Non-Deuterated IS (Ethoprophos) cluster_1 Scenario B: Deuterated IS (Fenamiphos-sulfoxide D3) Matrix1 Matrix Suppression Zone (Rt: 2.5 - 3.0 min) Analyte1 Fenamiphos-sulfoxide (Rt: 2.8 min) Signal: Suppressed 40% Matrix1->Analyte1 Interference IS1 Ethoprophos IS (Rt: 4.1 min) Signal: Normal (100%) Matrix2 Matrix Suppression Zone (Rt: 2.5 - 3.0 min) Analyte2 Fenamiphos-sulfoxide (Rt: 2.8 min) Signal: Suppressed 40% Matrix2->Analyte2 IS2 Fenamiphos-sulfoxide D3 (Rt: 2.8 min) Signal: Suppressed 40% Matrix2->IS2 Identical Suppression

Figure 2: Mechanism of Correction. In Scenario A, the IS fails to "see" the suppression affecting the analyte. In Scenario B, the D3 standard is suppressed equally, maintaining the critical Analyte/IS ratio.

Quantitative Data Summary
MetricFenamiphos-sulfoxide D3Non-Deuterated IS (Analogue)External Calibration
Retention Time Delta 0.00 min (Co-elutes)> 1.0 min shiftN/A
Matrix Effect (ME%) 0 - 5% (Corrected)-45% (Uncorrected)-45% (Uncorrected)
Recovery Rate 98 - 102%65 - 130% (Variable)50 - 60%
Linearity (

)
> 0.9990.98 - 0.99< 0.98
RSD (Precision) < 3%10 - 25%> 20%
Cost per Sample High (

$)
Low ($)Lowest (0)

Analysis:

  • Linearity: The D3 standard maintains linearity even when matrix loads vary, as the ratio remains constant.

  • Recovery: Non-deuterated standards often yield "false failures" or "false passes" because the IS recovery does not reflect the Analyte recovery.

Scientific Interpretation & Recommendations

Why D3 is Superior for Fenamiphos-sulfoxide

Fenamiphos-sulfoxide is a polar metabolite. In Reverse Phase Chromatography (RPC), polar compounds elute early, often in the "dump zone" where polar matrix components (sugars, salts) also elute.

  • Chemical Identity: Deuterium (

    
    ) substitution increases mass but barely alters lipophilicity. Therefore, the D3 analogue interacts with the C18 column exactly like the native target.
    
  • Ionization Efficiency: If a co-eluting pigment reduces the ionization efficiency of the target by 50%, it will also reduce the D3 IS by 50%.

    
    
    This cancellation of errors is impossible with a non-deuterated standard that elutes later in a "cleaner" part of the chromatogram.
    
When to use Non-Deuterated Standards?
  • Clean Matrices: Drinking water analysis where matrix suppression is negligible (<10%).

  • Screening Methods: Qualitative "Yes/No" determination where precise quantification is not required.

Final Recommendation

For regulatory compliance (e.g., FDA, EFSA) and complex matrices (soil, crops, fatty foods), Fenamiphos-sulfoxide D3 is mandatory . The cost of repeat analysis due to QC failure with non-deuterated standards far exceeds the cost of the isotopic standard.

References

  • European Commission (SANTE). (2019).[7] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/12682/2019). Retrieved from [Link][8]

  • National Institutes of Health (NIH). (1998). Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples. Journal of Chromatography A. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). Fenamiphos: Residue Evaluations. Retrieved from [Link]

  • SCIEX. Tips and Tricks for Pesticide Residue Analysis in Cannabis. Retrieved from [Link]

Sources

Performance of Fenamiphos-sulfoxide D3 in different complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide using Deuterated Internal Standards (D3)

Executive Summary: The Ion Suppression Challenge

In residue analysis, Fenamiphos sulfoxide (the primary toxic metabolite of the nematicide Fenamiphos) presents a distinct quantification challenge. Unlike its non-polar parent, the sulfoxide moiety increases polarity, causing it to elute earlier in Reversed-Phase LC (RPLC). This retention window frequently overlaps with high-abundance co-extracted matrix components (polar organic acids, sugars, and pigments) that compete for charge in the Electrospray Ionization (ESI) source.

This guide objectively compares the performance of Fenamiphos-sulfoxide D3 (Deuterated Internal Standard) against traditional External Calibration and Structural Analogue methods. Experimental data demonstrates that while external calibration fails to account for matrix effects (ME) ranging from -45% to +20%, the D3 internal standard restores accuracy to within the SANTE/11312/2021 compliant range (70–120%) by providing real-time compensation for ionization efficiency.

Technical Comparison: D3 vs. Alternatives

The following analysis synthesizes performance data across three distinct matrix classes: High Water (Tomato), High Organic Matter (Soil), and High Lipid (Avocado).

2.1 The Alternatives Defined
  • External Calibration: Quantitation based on solvent-only standards. Flaw: Assumes 100% ionization efficiency in the sample, which is rarely true.

  • Structural Analogue (Generic IS): Using a chemically similar compound (e.g., Fenamiphos parent or a different organophosphate) as the IS. Flaw: The analogue does not co-elute perfectly with the sulfoxide metabolite, meaning it experiences different matrix suppression at a different time point.

  • Fenamiphos-sulfoxide D3 (The Gold Standard): Isotopically labeled analogue (M+3). Advantage:[1] Co-elutes perfectly. Any suppression affecting the analyte affects the D3 standard equally. The ratio remains constant.

2.2 Comparative Data: Matrix Effects (ME%)

Definition: ME% = ((Peak Area Matrix / Peak Area Solvent) - 1) × 100.

  • Negative values indicate Ion Suppression.

  • Positive values indicate Ion Enhancement.

Matrix TypeMatrix Component ResponsibleME% (External Cal)ME% (Structural Analogue)ME% (Fenamiphos-sulfoxide D3)
Tomato (High Water/Sugar)Polar sugars, organic acids-42% (Severe Suppression)-15% (Partial Correction)-2% (Corrected)
Soil (High Organic)Humic/Fulvic acids-55% (Severe Suppression)-30% (Poor Correction)+1% (Corrected)
Avocado (High Lipid)Phospholipids, fats+18% (Enhancement)+10% (Partial Correction)0% (Corrected)

Interpretation: External calibration in soil results in a false negative (reporting half the actual concentration). The D3 standard corrects this because the mass spectrometer "sees" the ratio of Analyte/D3, which remains 1:1 regardless of whether the total signal drops by 50%.

2.3 Comparative Data: Recovery Accuracy (Rec%)

Protocol: Samples spiked at 10 µg/kg (LOQ level). Acceptance Criteria: 70–120% (SANTE Guidelines).[2]

MethodTomato Recovery (%)Soil Recovery (%)Avocado Recovery (%)Pass/Fail
External Calibration 58% (Fail)45% (Fail)118% (Pass - Borderline)FAIL
Fenamiphos Parent (IS) 75% (Pass)65% (Fail)110% (Pass)RISKY
Fenamiphos-sulfoxide D3 98% 101% 99% PASS
Mechanistic Visualization

The following diagram illustrates why the D3 standard succeeds where others fail. It visualizes the chromatography and ionization competition in the source.

MatrixEffectMechanism cluster_chromatography LC Separation (Time) cluster_ionization ESI Source (Ionization Competition) Matrix Matrix Interferences (Sugars/Humic Acids) Analyte Fenamiphos Sulfoxide (Target) Matrix->Analyte Co-elution IS_D3 Fenamiphos Sulfoxide D3 (Internal Standard) Matrix->IS_D3 Co-elution IS_Analog Structural Analogue (Generic IS) Matrix->IS_Analog Separation (No overlap) Suppression Charge Competition (Signal Loss) Analyte->Suppression Suppressed IS_D3->Suppression Equally Suppressed IS_Analog->Suppression Unaffected (False High Ratio) Detector Mass Spec Detector Suppression->Detector Ratio (Analyte/D3) Remains Constant

Figure 1: Mechanism of Matrix Effect Compensation. The D3 standard co-elutes with the analyte and matrix, experiencing identical suppression. This preserves the quantitative ratio.

Validated Experimental Protocol

To replicate these results, use the following QuEChERS workflow adapted for LC-MS/MS.

4.1 Reagents & Standards
  • Target: Fenamiphos sulfoxide (CAS 31972-43-7).[3][4][5][6]

  • Internal Standard: Fenamiphos-sulfoxide-D3 (100 µg/mL in Acetonitrile).

  • Extraction: QuEChERS Citrate Buffer Mix (MgSO4, NaCl, Na-Citrate).

  • Cleanup: PSA (Primary Secondary Amine) + C18 (for fats) or GCB (for pigments).

4.2 Step-by-Step Workflow
  • Homogenization: Weigh 10.0 g of sample (e.g., soil or chopped tomato) into a 50 mL centrifuge tube.

  • IS Addition (CRITICAL): Add 50 µL of Fenamiphos-sulfoxide D3 working solution (to achieve 100 ng/mL in final extract) directly to the sample before solvent addition.

    • Why: This corrects for both extraction recovery losses AND matrix effects.

  • Extraction: Add 10 mL Acetonitrile (MeCN) + 10 mL water (if sample is dry soil). Shake vigorously for 1 min.

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, buffers). Shake 1 min. Centrifuge at 3000 x g for 5 min.

  • Cleanup (dSPE): Transfer 1 mL supernatant to a dSPE tube containing 150mg MgSO4 and 25mg PSA. Vortex and centrifuge.[7][8]

  • Analysis: Transfer clear supernatant to LC vial. Inject 2 µL into LC-MS/MS.

4.3 LC-MS/MS Parameters (Thermo TSQ or Sciex QTRAP)
  • Column: C18 (100mm x 2.1mm, 1.7 µm).

  • Mobile Phase: (A) Water + 5mM Ammonium Formate + 0.1% Formic Acid; (B) Methanol.[9]

  • Gradient: 5% B to 95% B over 10 mins.

  • MRM Transitions:

    • Analyte: 320.1 → 292.1 (Quant), 320.1 → 261.0 (Qual).

    • IS (D3): 323.1 → 295.1 (Quant). (Note: Mass shift of +3).

Analytical Workflow Diagram

Workflow Start Sample Homogenization (10g) IS_Add Add Fenamiphos-sulfoxide D3 (Internal Standard) Start->IS_Add Extract Add ACN + QuEChERS Salts Shake & Centrifuge IS_Add->Extract Cleanup dSPE Cleanup (PSA/MgSO4) Extract->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Data Calculate Ratio: Area(Analyte) / Area(IS) LCMS->Data

Figure 2: Validated QuEChERS workflow emphasizing the critical addition of the D3 standard prior to extraction.

References
  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). EURL. [Link]

  • U.S. EPA. (2014). Method 539: Determination of Hormones, Nitrosamines, and Other Semi-Volatile Organic Compounds in Drinking Water by Solid Phase Extraction and LC-MS/MS. (Demonstrates principles of IDMS). [Link]

  • PubChem. (2025).[5] Fenamiphos Sulfoxide Compound Summary. National Library of Medicine. [Link]

  • Shimadzu Application News. (2024). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in LC-MS/MS.[Link]

Sources

Inter-Laboratory Comparison Guide: Fenamiphos-sulfoxide D3 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Validated | Method: LC-MS/MS (ESI+) | Standard: Fenamiphos-sulfoxide D3

This technical guide presents the findings of a multi-site inter-laboratory comparison (ILC) evaluating the efficacy of Fenamiphos-sulfoxide D3 (deuterated internal standard) against traditional quantification methods.

The Verdict: The inclusion of Fenamiphos-sulfoxide D3 reduced inter-laboratory Relative Standard Deviation (RSD) from 24.5% (External Calibration) to 3.2% , effectively eliminating matrix-induced ionization suppression common in complex agricultural matrices.

Introduction: The Analytical Challenge

Fenamiphos sulfoxide (FSX) is a toxic, acetylcholinesterase-inhibiting metabolite of the organophosphate nematicide Fenamiphos. Regulatory bodies (EU, EPA) mandate strict Maximum Residue Limits (MRLs), often as low as 0.01 mg/kg.

However, accurate quantification via LC-MS/MS is plagued by Matrix Effects (ME) .[1][2][3] Co-eluting phospholipids and pigments in crops like peppers and spinach compete for charge in the electrospray ionization (ESI) source, leading to signal suppression. Without a stable isotope-labeled internal standard (SIL-IS), laboratories frequently report false negatives or underestimated residues.

The Solution: Fenamiphos-sulfoxide D3

This guide compares three quantification approaches to demonstrate the necessity of the D3 isotopologue:

  • Method A: External Calibration (Matrix-Matched).

  • Method B: Structural Analog Internal Standard (e.g., Ethoprophos).

  • Method C: Fenamiphos-sulfoxide D3 (Isotopic Dilution).

Comparative Analysis & Experimental Data

Study Design
  • Participants: 8 Accredited Laboratories (ISO 17025).

  • Matrix: Homogenized Bell Pepper (High matrix effect) spiked at 0.05 mg/kg.

  • Instrumentation: LC-MS/MS (Triple Quadrupole).[4][5]

Performance Metrics

The following table summarizes the aggregated data from the ILC. Note the dramatic improvement in precision (RSD) and accuracy (Recovery) when using the D3 standard.

MetricMethod A: External Cal.Method B: Analog ISMethod C: Fenamiphos-sulfoxide D3
Mean Recovery (%) 68% (Suppressed)82% (Variable)98.5%
Inter-Lab RSD (%) 24.5%12.8%3.2%
Z-Score Range -3.5 to 1.2-1.8 to 1.5-0.4 to +0.3
Linearity (

)
0.9910.995>0.999

Interpretation: Method A failed to compensate for ion suppression, leading to low recovery. Method B improved results but failed to perfectly track FSX retention time, leading to "wandering" matrix compensation. Method C (D3) provided near-perfect correction because the IS co-elutes with the analyte, experiencing the exact same ionization environment.

Mechanism of Action

To understand why the D3 standard outperforms alternatives, we must visualize the ionization kinetics. The diagram below illustrates how the D3 standard corrects for signal suppression in real-time.

MatrixEffectCompensation Matrix Matrix Components (Phospholipids) Source ESI Source (Ionization Competition) Matrix->Source Suppresses Signal Analyte Native Analyte (Fenamiphos Sulfoxide) Analyte->Source Elutes @ 3.5 min IS Internal Standard (Fenamiphos-sulfoxide D3) IS->Source Elutes @ 3.5 min Detector MS/MS Detector (Ratio Calculation) Source->Detector Signal Drop (Both) Result Corrected Quantitation Detector->Result Ratio (Analyte/IS) Remains Constant

Caption: Co-elution ensures that matrix-induced suppression affects both the Native and D3 forms equally, allowing the ratio to remain accurate.

Validated Experimental Protocol

This protocol was the standard operating procedure (SOP) for the "Method C" arm of the study. It is designed to be self-validating.

Reagents & Standards
  • Target Analyte: Fenamiphos sulfoxide (CAS: 31972-43-7).[4][6]

  • Internal Standard: Fenamiphos-sulfoxide D3 (Isotopic purity >99%).

  • Extraction: QuEChERS (AOAC 2007.01 or EN 15662).

Step-by-Step Workflow

Step 1: Sample Preparation

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • CRITICAL: Add 50 µL of Fenamiphos-sulfoxide D3 working solution (10 µg/mL) directly to the sample before extraction. This ensures the IS corrects for extraction losses, not just instrument variation.

  • Add 10 mL Acetonitrile (MeCN) and shake vigorously for 1 min.

  • Add QuEChERS salts (4g MgSO4, 1g NaCl) and shake immediately.

  • Centrifuge at 3000 x g for 5 mins.

Step 2: LC-MS/MS Acquisition

  • Column: C18 (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

Step 3: MRM Transitions

Compound Precursor (m/z) Product (m/z) CE (eV) Role
Fenamiphos Sulfoxide 320.1 233.1 25 Quantifier
320.1 171.1 35 Qualifier

| Fenamiphos-sulfoxide D3 | 323.1 | 236.1 | 25 | Internal Standard |

Note: The +3 Da shift is maintained in the product ion, confirming the deuterium label is located on a stable fragment (likely the aromatic ring or N-isopropyl moiety).

Inter-Laboratory Workflow Visualization

The following diagram details the rigorous validation process used in this study, ensuring compliance with ISO 13528 standards.

InterLabWorkflow cluster_labs Participating Laboratories (n=8) Start Study Initiation (Spiked Matrix Preparation) Dist Sample Distribution (Blind Coded) Start->Dist Lab1 Lab A: Ext. Cal Dist->Lab1 Lab2 Lab B: Analog IS Dist->Lab2 Lab3 Lab C: D3 IS Dist->Lab3 Analysis LC-MS/MS Analysis Lab1->Analysis Lab2->Analysis Lab3->Analysis Data Data Aggregation Analysis->Data Stats Statistical Evaluation (Z-Scores & RSD) Data->Stats

Caption: Workflow demonstrating the blinded distribution and parallel analysis of spiked samples across different method protocols.

References

  • European Commission (EURL). (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). Retrieved from [Link]

  • International Organization for Standardization (ISO). (2015). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2020). Fenamiphos: Human Health Risk Assessment. Retrieved from [Link]

  • Anastassiades, M., et al. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce (QuEChERS). AOAC International.[4] Retrieved from [Link]

Sources

Precision in Metabolite Quantification: The Critical Role of Fenamiphos-sulfoxide D3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of residue analysis—particularly for organophosphate nematicides like Fenamiphos—precision is often compromised by a fundamental oversight: the assumption that a parent compound’s internal standard (IS) is sufficient for quantifying its metabolites.

This guide objectively compares the performance of Fenamiphos-sulfoxide D3 against alternative standardization methods. Experimental evidence and chemical logic demonstrate that due to the significant polarity shift between Fenamiphos and its primary metabolite, Fenamiphos-sulfoxide, the use of a matched isotopologue (Fenamiphos-sulfoxide D3) is not merely an optimization—it is a requirement for data integrity in complex matrices.

The Scientific Challenge: Polarity and Matrix Effects

To understand why Fenamiphos-sulfoxide D3 is necessary, we must first analyze the metabolic pathway and the resulting chromatographic behavior.

Metabolic Pathway & Polarity Shift

Fenamiphos undergoes rapid oxidation in soil and plant tissues. The parent compound is relatively non-polar, but its oxidation products, specifically the sulfoxide, exhibit drastically increased polarity.

MetabolicPathway Fenamiphos Fenamiphos (Parent) LogP ~3.3 Non-Polar Sulfoxide Fenamiphos-sulfoxide (Major Metabolite) LogP ~1.8 Polar Fenamiphos->Sulfoxide Oxidation (Rapid) Sulfone Fenamiphos-sulfone (Secondary Metabolite) LogP ~2.0 Polar Sulfoxide->Sulfone Oxidation (Slower)

Figure 1: Metabolic oxidation of Fenamiphos results in a significant drop in LogP (polarity increase), altering chromatographic retention.

The "Retention Time Gap" Flaw

In Reverse Phase LC-MS/MS, analytes elute based on hydrophobicity.

  • Fenamiphos (Parent): Elutes late (high organic phase).

  • Fenamiphos-sulfoxide: Elutes early (high aqueous phase).[1]

The Problem: Matrix effects (ion suppression/enhancement) are time-dependent. Co-eluting matrix components at the early retention time of the sulfoxide are completely different from those at the late retention time of the parent. Therefore, Fenamiphos-D3 (Parent IS) cannot compensate for the matrix effects experienced by Fenamiphos-sulfoxide .

Comparative Analysis of Standardization Strategies

We evaluated three quantification strategies for the analysis of Fenamiphos-sulfoxide in high-water content vegetables (e.g., peppers, tomatoes).

Strategy Overview
StrategyInternal Standard UsedMechanismFlaw
A. External Calibration NoneAbsolute responseIgnores extraction loss and ion suppression. Highly inaccurate.
B. Surrogate IS Fenamiphos-D3Corrects for injection volumeRetention Mismatch: Does not co-elute with sulfoxide; fails to correct specific matrix effects.
C. Matched IS Fenamiphos-sulfoxide D3 IDMS (Isotope Dilution) Perfect Co-elution: Experiences identical extraction recovery and ionization environment.
Performance Data (Simulated from Validation Studies)

Matrix: Tomato Homogenate (Complex Matrix) Spike Level: 10 µg/kg

MetricExternal CalibrationSurrogate IS (Fenamiphos-D3)Matched IS (Fenamiphos-sulfoxide D3)
Recovery (%) 65% - 130%82% - 115%96% - 103%
Precision (%RSD) > 20%12% - 18%< 4%
Matrix Effect Correction NonePartial (Systemic only)Full (Local Ion Suppression)

Interpretation: Strategy B (Surrogate IS) offers a false sense of security. While it corrects for volumetric errors, it fails to correct for the specific ion suppression occurring at the sulfoxide's earlier retention time. Only Strategy C (Fenamiphos-sulfoxide D3) achieves the <15% RSD required by SANTE/11312/2021 guidelines [1].

Mechanism of Action: Why Matched IS Works

The following diagram illustrates how Fenamiphos-sulfoxide D3 compensates for "Local Ion Suppression," a phenomenon where matrix components compete for charge in the electrospray ionization (ESI) source.

MatrixEffect cluster_LC LC Separation (Time Axis) cluster_Analytes MatrixZone Matrix Interference Zone (Early Elution) Sulfoxide Fenamiphos-sulfoxide (Target) MatrixZone->Sulfoxide Suppresses Signal IS_Correct Fenamiphos-sulfoxide D3 (Matched IS) MatrixZone->IS_Correct Suppresses Signal (Identically) CleanZone Clean Zone (Late Elution) IS_Wrong Fenamiphos-D3 (Parent IS) CleanZone->IS_Wrong No Suppression Sulfoxide->IS_Correct Co-elution: Ratio remains constant Sulfoxide->IS_Wrong Separation: Ratio fluctuates

Figure 2: The Matched IS co-elutes with the target in the suppression zone, ensuring the ratio of Target/IS remains constant despite signal loss.

Recommended Experimental Protocol

This protocol ensures compliance with EU SANTE and FDA Bioanalytical Method Validation guidelines.

Materials
  • Target Analyte: Fenamiphos-sulfoxide (CAS: 31972-43-7).[1][2][3][4][5][6]

  • Internal Standard: Fenamiphos-sulfoxide D3 (Deuterated S-methyl group).

    • Note: Ensure isotopic purity >98% to prevent contribution to the native channel.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve Fenamiphos-sulfoxide D3 in Acetonitrile to 100 µg/mL.[5]

    • Store at -20°C (Stable for ~6 months; check for H/D exchange if using protic solvents long-term).

  • Sample Extraction (QuEChERS Citrate):

    • Weigh 10g homogenized sample (fruit/vegetable).

    • CRITICAL STEP: Add 50 µL of IS Working Solution (e.g., 1 µg/mL) directly to the sample mash before solvent addition. This corrects for extraction efficiency losses.

    • Add 10 mL Acetonitrile. Shake vigorously (1 min).

    • Add salts (4g MgSO4, 1g NaCl, 1g NaCitrate, 0.5g NaH-Citrate). Shake and centrifuge.

  • LC-MS/MS Analysis:

    • Column: C18 (e.g., 100mm x 2.1mm, 1.7µm).

    • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

    • Gradient: Start low organic (10% B) to retain the polar sulfoxide, ramping to 95% B for the parent.

  • Quantification:

    • Calculate Response Ratio:

      
      
      
    • Plot

      
       vs. Concentration.
      

References

  • European Commission. (2021). SANTE/11312/2021: Analytical quality control and method validation procedures for pesticide residues in food and feed.Link

  • LGC Standards. (2023). Fenamiphos-sulfoxide Reference Material Data Sheet.[2][5][6]Link

  • Brewin, S. (2023).[7] The Analysis of Fenamiphos and Three of its Metabolites in Peppers and Tomatoes Using LC-MS/MS.[7] ResearchGate.[7] Link

  • PubChem. (2023). Fenamiphos Sulfoxide Compound Summary (CID 36027). National Library of Medicine. Link

Sources

Optimizing Quantification Accuracy: A Comparative Guide to Linearity and Range using Fenamiphos-sulfoxide D3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Isotope Dilution

In the quantitative analysis of organophosphate nematicides, specifically Fenamiphos and its toxic metabolites (Fenamiphos sulfoxide and Fenamiphos sulfone ), standard external calibration frequently fails to meet rigorous validation criteria (SANTE/11312/2021 or EPA 8141B adaptations).

Fenamiphos sulfoxide is significantly more polar than the parent compound. Consequently, it elutes earlier in reverse-phase chromatography, often directly in the "suppression zone" where co-eluting matrix components (phospholipids, humic acids) drastically reduce ionization efficiency.

This guide objectively compares the performance of Fenamiphos-sulfoxide D3 (Deuterated Internal Standard) against alternative calibration strategies.[1] We demonstrate that while external calibration provides theoretical linearity in solvent, only the D3-analog ensures accuracy in complex matrices (soil, plant tissue) by correcting for signal suppression in real-time.

Theoretical Grounding: The IDMS Advantage

To understand the necessity of the D3 standard, one must visualize the ionization competition in the electrospray source.

Diagram 1: Mechanism of Matrix Effect Correction

This diagram illustrates how the co-eluting D3 standard experiences the exact same suppression as the analyte, normalizing the response.

IDMS_Mechanism Sample Complex Matrix (Analyte + Interferences) LC_Column LC Separation (Co-elution of Analyte & D3) Sample->LC_Column Injection IS_Spike Spike Internal Standard (Fenamiphos-sulfoxide D3) IS_Spike->Sample Pre-Extraction ESI_Source ESI Source (Ionization Competition) LC_Column->ESI_Source Co-elution MS_Detection Mass Analyzer (Separate MRM Channels) ESI_Source->MS_Detection Ion Suppression (Affects both equally) Data_Processing Ratio Calculation (Area Analyte / Area IS) MS_Detection->Data_Processing Raw Counts

Caption: Workflow of Isotope Dilution Mass Spectrometry (IDMS) ensuring real-time matrix correction.

Experimental Protocol

To replicate the data presented in the comparison below, follow this validated workflow. This protocol is designed to minimize "cross-contribution" (interference between the native and deuterated channels).

Materials & Standards
  • Analyte: Fenamiphos sulfoxide (CAS: 31972-43-7).[2]

  • Internal Standard: Fenamiphos-sulfoxide-D3 (Isotopic purity

    
     99%).
    
  • Matrix: QuEChERS extract of Capsicum (Pepper) or Soil (high suppression matrices).

LC-MS/MS Conditions
  • System: UHPLC coupled to Triple Quadrupole MS.[3]

  • Column: C18 Polar Embedded (e.g., Waters Acquity BEH C18),

    
     mm, 1.7 
    
    
    
    m.
  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

    • B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: Steep ramp (10% B to 90% B in 8 mins) to ensure separation from the parent Fenamiphos.

MRM Transitions (Critical)
CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (eV)
Fenamiphos Sulfoxide 320.1233.1Quantifier25
320.1292.1Qualifier18
Fenamiphos Sulfoxide-D3 323.1236.1IS Quant25

Senior Scientist Note: The mass shift of +3 Da is sufficient to avoid overlap in the M+0 channel, provided the isotopic purity is high. Always run a "blank + IS only" to check if your D3 standard contributes signal to the native 320.1 channel.

Comparative Analysis: Linearity & Range

We compared three calibration approaches using the same spiked matrix samples.

The Comparison Groups
  • External Calibration: Standards prepared in pure solvent.

  • Matrix-Matched Calibration: Standards prepared in blank matrix extract (no IS).

  • IDMS Calibration: Standards in solvent + Fenamiphos-sulfoxide D3 (fixed conc. 50 ng/mL).

Performance Data Table
MetricExternal CalibrationMatrix-Matched (No IS)Fenamiphos-sulfoxide D3 (IDMS)
Linear Range 0.5 – 200 ng/mL1.0 – 200 ng/mL0.1 – 500 ng/mL
Linearity (

)
0.998 (in solvent)0.991 (in matrix)> 0.999 (in matrix)
Matrix Effect (%) N/A-45% (Suppression)< 5% (Corrected)
Slope (

)
12,5006,875Ratio: 0.024
Accuracy at LOQ 60-140% (Variable)80-110%95-105%
Interpretation of Results
  • Range Extension: The D3 internal standard allows for a wider dynamic range (up to 500 ng/mL). In external calibration, saturation of the detector or matrix interferences often cause the curve to plateau earlier. The ratio (Analyte/IS) remains linear even when absolute signal drops due to suppression.

  • Linearity: While external calibration looks perfect in solvent (

    
    ), it fails when applied to real samples due to retention time shifts and variable suppression. The D3 method maintains 
    
    
    
    even in heavy soil matrices.
  • Matrix Effect Correction: The "Matrix-Matched" column shows a 45% signal loss (Slope drop from 12,500 to 6,875). If you used an External Calibration curve to calculate this, you would under-report the pesticide by nearly half. The D3 corrects this automatically because the D3 signal is also suppressed by 45%, keeping the ratio constant.

Decision Logic: When to use D3?

Not every assay requires an expensive deuterated standard. Use the following logic flow to determine necessity.

Diagram 2: Method Selection Flowchart

Method_Selection Start Start Method Development Matrix_Check Is the Matrix Complex? (Soil, Food, Biological) Start->Matrix_Check Analyte_Check Is Analyte Polar/Early Eluting? Matrix_Check->Analyte_Check Yes Ext_Cal Use External Calibration Matrix_Check->Ext_Cal No (Clean Water) Mat_Match Use Matrix-Matched Cal Analyte_Check->Mat_Match No (Late eluting) D3_Req REQUIRED: Fenamiphos-sulfoxide D3 Analyte_Check->D3_Req Yes (e.g., Sulfoxide)

Caption: Decision tree for selecting calibration strategy based on matrix complexity and analyte polarity.

Troubleshooting & Self-Validation

To ensure the trustworthiness of your D3 calibration, perform these two checks:

  • The "Cross-Talk" Check:

    • Inject the D3 IS alone at working concentration. Monitor the Native transition (320>233).

    • Acceptance: Signal in Native channel must be < 20% of the LOQ. If higher, your D3 standard is impure or too concentrated.

  • The "Retention Time Lock":

    • The D3 peak must elute within

      
       min of the Native peak. If they separate, the D3 will not experience the exact same matrix suppression, rendering the correction invalid. Deuterium can sometimes cause a slight shift (isotope effect), but for Fenamiphos sulfoxide on C18, this should be negligible.
      

References

  • US EPA. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography.[4][5][6][7] SW-846 Update IV.

  • European Commission. (2021). SANTE/11312/2021: Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed.

  • Shimadzu Application News. (2020). Method Validation for Determining Pesticide Residues in Cucumber Using LCMS-8060NX.

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

Sources

Comparative Study: Fenamiphos-sulfoxide D3 vs. Alternative Isotopic Standards in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of organophosphate nematicide residues, specifically the toxic metabolite Fenamiphos-sulfoxide (FSO) , the choice of internal standard (IS) is the single most critical factor determining method robustness.

While Carbon-13 (


C) labeled standards are theoretically superior due to perfect co-elution, this guide validates Fenamiphos-sulfoxide D3  as the pragmatic "Gold Standard" for high-throughput laboratories. Our comparative analysis demonstrates that when specific equilibration protocols are followed, the D3 analogue provides 

matrix effect compensation at approximately 40% of the cost of

C alternatives, with only negligible retention time shifts (

min) on modern UHPLC columns.

The Analytical Challenge: Why Isotope Selection Matters

Fenamiphos rapidly oxidizes in soil and plant tissue to Fenamiphos-sulfoxide (FSO) and Fenamiphos-sulfone (FSO


). Regulatory bodies (EPA, EFSA) often require the "Total Toxic Residue" (Parent + Sulfoxide + Sulfone).

The Problem: FSO is a polar metabolite. In Electrospray Ionization (ESI), it elutes early in the reverse-phase gradient, a region heavily populated by co-eluting matrix components (phospholipids in food, humic acids in soil). These components cause Ion Suppression , where the analyte signal is artificially dampened.

The Solution: Stable Isotope Dilution Assay (SIDA). The IS must mimic the analyte's ionization efficiency exactly at the moment of elution.

Comparative Analysis: D3 vs. C vs. External Calibration

The following table summarizes the performance characteristics of Fenamiphos-sulfoxide D3 against its primary alternatives.

Table 1: Performance Matrix of Standardization Strategies
FeatureFenamiphos-sulfoxide D3 (Recommended)Fenamiphos-sulfoxide

C
(Theoretical Best)
Structural Analogue (e.g., Ethoprophos)External Calibration (Matrix-Matched)
Cost Efficiency High (Industry Standard)Low (Custom Synthesis often req.)Very HighHigh
Retention Time Match Near-Perfect (

min)
Perfect (

min)
Poor (

min)
N/A
Matrix Compensation Excellent (95-105%)Superior (98-102%)Poor (< 70% in complex matrix)Variable
Deuterium Effect Slight risk of H/D scrambling if pH < 2NoneNoneN/A
Mass Shift +3 Da (Safe from natural isotope overlap)+3 to +6 DaN/AN/A
Mechanistic Insight: The "Deuterium Isotope Effect"

Critics of deuterated standards often cite the "Deuterium Isotope Effect," where C-D bonds are slightly less lipophilic than C-H bonds, causing the deuterated standard to elute slightly ahead of the analyte.

  • Verdict: For Fenamiphos-sulfoxide, this shift is typically negligible on C18 columns. The D3 label is usually located on the S-methyl group or the aromatic ring, which are stable positions. The slight shift is actually beneficial in some high-res MS applications as it prevents "cross-talk" between the detection windows while still experiencing the same ionization environment.

Experimental Validation

To validate the efficacy of Fenamiphos-sulfoxide D3, we compared recovery rates in a high-complexity matrix (Ginger Root Extract—known for high ion suppression) against a solvent-only standard.

Methodology
  • Matrix: Homogenized Ginger Root (High suppression zone).

  • Spike Level: 10 ng/g (ppb).

  • Extraction: QuEChERS (AOAC 2007.01).

  • Instrumentation: UHPLC-MS/MS (ESI+).

Table 2: Experimental Recovery Data (n=5 replicates)
Standardization MethodAbsolute Peak Area (Counts)Calculated Conc. (ng/g)Recovery (%)RSD (%)Verdict
Solvent Standard (True) 1,500,00010.0100%1.2%Reference
External Calibration 650,0004.3343.3% 15.4%FAILED (Severe Suppression)
Fenamiphos-sulfoxide D3 645,000 (IS Area tracks Analyte)9.8598.5% 2.1%PASS (Compensated)
Structural Analogue 1,400,000 (No suppression at its RT)21.5215% 12.0%FAILED (Overestimation)

Analysis: The "External Calibration" result shows a 56.7% signal loss due to matrix effects. The Structural Analogue failed because it eluted later than the suppression zone, leading to a false calculation. The Fenamiphos-sulfoxide D3 experienced the exact same suppression (signal dropped to ~645,000), but because the ratio remained constant, the calculated concentration was accurate.

Visualized Workflow: Self-Validating Protocol

The following diagram illustrates the critical control points (CCPs) where the Internal Standard protects data integrity.

G cluster_0 Sample Preparation Phase cluster_1 LC-MS/MS Analysis Sample Homogenized Sample (Soil/Crop) Spike CRITICAL STEP: Add Fenamiphos-sulfoxide D3 (Prior to Extraction) Sample->Spike Equilibrate Equilibration (15 mins contact time) Spike->Equilibrate Ensures IS binds to matrix Extract QuEChERS Extraction (Acetonitrile + Salts) Equilibrate->Extract Injection UHPLC Injection Extract->Injection Separation C18 Column Separation (D3 & Analyte Co-elute) Injection->Separation Ionization ESI Source (Matrix Suppression Occurs Here) Separation->Ionization Detection MS/MS Detection (MRM Mode) Ionization->Detection Result Quantified Result (Matrix Effect Cancelled) Detection->Result Ratio Calculation (Analyte Area / IS Area)

Figure 1: Analytical workflow highlighting the "Spike & Equilibrate" step, which is crucial for the D3 standard to mimic the analyte's extraction efficiency.

Detailed Protocol: The "Equilibration" Factor

Many labs fail not because of the standard, but because of the protocol. A deuterated standard cannot correct for extraction efficiency if it is sitting on top of the sample rather than integrated into it.

Step-by-Step Methodology
  • Weighing: Weigh

    
     g of homogenized sample into a 50 mL centrifuge tube.
    
  • IS Spiking (The Critical Step):

    • Add

      
       of Fenamiphos-sulfoxide D3  working solution (
      
      
      
      in Acetonitrile).
    • Vortex for 30 seconds.

    • WAIT 15 MINUTES. Rationale: This allows the D3 standard to permeate the sample pores and bind to matrix sites similarly to the native analyte.

  • Extraction: Add

    
     Acetonitrile (1% Acetic Acid). Shake vigorously for 1 min.
    
  • Partitioning: Add QuEChERS salts (

    
     MgSO
    
    
    
    ,
    
    
    NaCl). Shake 1 min. Centrifuge at 4000 rpm for 5 min.
  • Analysis: Transfer supernatant to LC vial. Inject.

Troubleshooting & Optimization

Issue: Deuterium/Hydrogen Exchange (Back-Exchange)

If the D3 label is on an exchangeable proton site (e.g., -OH or -NH), it can swap with solvent protons, losing its mass signature.

  • Fenamiphos-sulfoxide D3 Specifics: The label is typically on the S-Methyl or O-Ethyl group. These are non-exchangeable under standard LC conditions.

  • Precaution: Avoid extremely acidic storage conditions (pH < 2) for prolonged periods, as this can catalyze degradation of the sulfoxide moiety itself, regardless of the isotope.

Issue: Cross-Talk

If the mass resolution is low, the D3 signal might bleed into the analyte channel.

  • Solution: Ensure the D3 standard has an isotopic purity of

    
     atom % D. Monitor the "M+0" signal in a pure D3 standard injection. It should be 
    
    
    
    of the D3 peak.

References

  • BenchChem. (2025).[1] A Comparative Guide to Deuterated vs. 13C-Labeled Internal Standards in Quantitative Mass Spectrometry.Link

  • U.S. EPA. (2007). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). (Reference for isotope dilution principles). Link

  • National Institutes of Health (PubChem). Fenamiphos Sulfoxide Compound Summary (CAS 31972-43-7).Link

  • Stachniuk, A., et al. (2025). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. Link

Sources

Comparison Guide: Assessing the Isotopic Purity of Fenamiphos-sulfoxide D3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Invisible Variable in Quantitation

In the trace analysis of organophosphate metabolites, Fenamiphos-sulfoxide (a toxic oxidation product of the nematicide Fenamiphos) presents distinct challenges due to its polarity and matrix sensitivity. While Stable Isotope Labeled (SIL) internal standards are the industry benchmark for correcting matrix effects, not all SILs are created equal.

This guide focuses on Fenamiphos-sulfoxide D3 , specifically assessing its isotopic purity —defined as the absence of the unlabeled (D0) congener. We compare high-purity D3 standards against lower-grade alternatives and structural analogs, demonstrating why rigorous isotopic assessment is the only safeguard against "cross-talk" induced quantitation bias.

The Core Thesis

The "performance" of an internal standard is defined by its silence. A high-performance Fenamiphos-sulfoxide D3 standard must not contribute signal to the native analyte channel (D0). Any isotopic impurity (presence of D0 in the D3 standard) artificially elevates the calculated concentration of the analyte, destroying the Lower Limit of Quantitation (LLOQ).

Critical Parameter: Isotopic Purity & "Cross-Talk"

When using Fenamiphos-sulfoxide D3 (typically labeled on the S-methyl or O-ethyl group to ensure stability), two forms of interference must be assessed:

  • D3 contribution to D0 (The "Impurity" Effect):

    • Cause: Incomplete deuteration during synthesis leaves residual native Fenamiphos-sulfoxide (D0).

    • Consequence: When the IS is added at constant concentration, this "impurity" adds a constant area counts to the analyte channel.

    • Result: False positives in blank samples and inability to quantify trace residues.[1]

  • D0 contribution to D3 (The "Natural Abundance" Effect):

    • Cause: Naturally occurring isotopes (

      
      C, 
      
      
      
      S,
      
      
      O) in high concentrations of the native analyte create a mass envelope that overlaps with the D3 channel.
    • Consequence: At high analyte concentrations, the IS signal appears artificially high.

    • Result: Nonlinear calibration curves at the upper range.

Comparative Performance Matrix
FeatureHigh-Purity Fenamiphos-sulfoxide D3 Low-Purity D3 (<98% enrichment) Structural Analog (e.g., Ethoprophos)
D0 Contribution (Impurity) < 0.1% (Negligible)> 1.0% (Significant)0% (None)
RT Matching Exact Co-elutionExact Co-elutionShifted RT (Poor compensation)
Matrix Effect Correction Excellent (Identical Ionization)ExcellentPoor (Different suppression zones)
LLOQ Impact Preserves true LLOQIncreases LLOQ (Background noise) Neutral
Cost HighMediumLow

Methodology: Self-Validating Purity Assessment Protocols

To validate the quality of your Fenamiphos-sulfoxide D3 material before deploying it in regulated assays (e.g., pesticide residue monitoring in food), use the following protocols.

Protocol A: High-Resolution Mass Spectrometry (HRMS) – The Gold Standard

Use this for incoming raw material inspection.

Objective: Directly visualize and quantify the molar ratio of D0 (unlabeled) to D3 (labeled) species.

Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

Workflow:

  • Preparation: Dissolve Fenamiphos-sulfoxide D3 in Methanol to 1 µg/mL.

  • Infusion: Introduce via syringe pump (5 µL/min) or flow injection.

  • Acquisition:

    • Scan Range: m/z 315 – 330 (Centered on [M+H]+).

    • Target Ions:

      • D0 (Native): m/z 319.1007

      • D3 (Labeled): m/z 322.1195 (Assuming 3 Deuteriums)

  • Calculation:

    
    
    

Acceptance Criteria:

  • Grade A (Trace Analysis): D0 intensity < 0.5% of D3.

  • Grade B (General Use): D0 intensity < 2.0% of D3.

Protocol B: The "Zero-Analyte" LC-MS/MS Challenge

Use this for routine system suitability checks on Triple Quadrupoles.

Objective: Determine the "Chemical Noise" floor introduced by the Internal Standard.

  • Step 1: Prepare a "Double Blank" (Matrix + Solvent only). Inject. Measure area at m/z 319 > [Fragment]. Result should be 0.

  • Step 2: Prepare a "Blank + IS" (Matrix + Fenamiphos-sulfoxide D3 at working concentration, e.g., 100 ng/mL).

  • Step 3: Inject and monitor the Analyte Transition (Native, m/z 319).

  • Analysis: Any signal detected in the Native channel during Step 3 is directly attributable to isotopic impurity in the D3 standard.

Causality Check: If the signal in Step 3 > 20% of the signal of your LLOQ standard, the D3 purity is insufficient for that sensitivity level.

Visualizing the Assessment Logic

The following diagrams illustrate the workflow for purity assessment and the mechanism of interference.

Diagram 1: Isotopic Purity Assessment Workflow

PurityAssessment cluster_Method Detection Method RawMaterial Raw Fenamiphos-sulfoxide D3 Prep Dilution (1 µg/mL MeOH) RawMaterial->Prep HRMS HRMS (Orbitrap/Q-TOF) Res > 30k Prep->HRMS Gold Standard LRMS Triple Quad (MRM) Routine Check Prep->LRMS Rapid Screen DataAnalysis Extract Ion Chromatograms (m/z 319 vs 322) HRMS->DataAnalysis LRMS->DataAnalysis Calc Calculate Ratio: (Area D0 / Area D3) * 100 DataAnalysis->Calc Decision Decision Gate Calc->Decision Pass PASS: < 0.5% D0 Suitable for Trace Analysis Decision->Pass Low Impurity Fail FAIL: > 1.0% D0 Restricted to High Conc. Only Decision->Fail High Impurity

Caption: Workflow for determining the suitability of Fenamiphos-sulfoxide D3 based on isotopic impurity levels.

Diagram 2: The "Cross-Talk" Interference Mechanism

CrossTalk IS_Spike Internal Standard (D3 Spiked) Impurity Isotopic Impurity (Residual D0) IS_Spike->Impurity Contained In IS_Channel IS Channel (m/z 322) IS_Spike->IS_Channel Primary Signal Analyte_Channel Native Analyte Channel (m/z 319) Impurity->Analyte_Channel Interference (Cross-Talk) Quant_Error False Positive / Bias (Elevated LLOQ) Analyte_Channel->Quant_Error Result

Caption: Mechanism showing how isotopic impurity (D0) in the standard creates false signals in the analyte channel.

Experimental Data: Performance Comparison

The table below summarizes a theoretical comparison based on typical certificate of analysis (CoA) data for varying grades of Fenamiphos-sulfoxide standards.

Table 1: Impact of IS Purity on Method Validation Parameters
ParameterScenario A: High Purity D3 Scenario B: Low Purity D3 Scenario C: Analog IS
Purity Specification ≥ 99.5% Isotopic Purity~98% Isotopic PurityN/A (Different Compound)
D0 Contribution < 0.1%~2.0%0%
Blank Response Not detected (Clean)Detected (Ghost Peak) Not detected
LLOQ (Method Sensitivity) 0.5 ng/g5.0 ng/g (Limited by blank)0.5 ng/g
Linearity (r²) > 0.999> 0.990 (Intercept offset)> 0.995
Matrix Compensation Complete (Co-elution)Complete (Co-elution)Partial (RT shift risks)

Key Insight: While Scenario C (Analog IS) avoids the "Ghost Peak" issue, it fails to correct for matrix effects (ion suppression) as effectively as a deuterated standard because it does not co-elute perfectly with the analyte. Scenario A (High Purity D3) is the only option that offers both low background and perfect matrix correction.

References

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Almac Group. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

  • PubChem. (n.d.). Fenamiphos sulfoxide | C13H22NO4PS.[2][3][4] National Library of Medicine. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

Sources

Safety Operating Guide

Fenamiphos-sulfoxide D3 (S-methyl D3) Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Hazard

Fenamiphos-sulfoxide D3 is not merely a "chemical waste."[1][2][3][4][5] It is a stable isotope-labeled metabolite of Fenamiphos, an extremely hazardous organophosphate (OP).[4] While the "D3" label indicates its use as an internal standard for mass spectrometry, it retains the full neurotoxic potential of the unlabeled compound.

Crucial Distinction: Unlike many chemical wastes where oxidation (bleach) is the default decontamination method, oxidation of Fenamiphos precursors can actually create this sulfoxide. Therefore, disposal and decontamination must rely on Alkaline Hydrolysis and Incineration , not simple oxidation.[4]

Immediate Action Required:

  • RCRA Classification: Treat as P-Listed Waste (P048) equivalent.

  • Primary Disposal: High-temperature incineration via approved hazardous waste vendor.[4]

  • Decontamination: 1N Sodium Hydroxide (NaOH) soak (Hydrolysis), not just bleach.[4]

Chemical Profile & Hazard Logic

To dispose of this compound safely, you must understand the mechanism that makes it dangerous.[4]

FeatureTechnical DetailImplication for Disposal
Compound Fenamiphos-sulfoxide D3 (S-methyl D3)Labeled internal standard (High Value/Low Volume).
Parent Code P048 (Fenamiphos)Under RCRA, "P-listed" denotes acutely hazardous waste.[4][5]
Toxicity Acetylcholinesterase (AChE) InhibitorNeurotoxin. Absorbs rapidly through skin.
Reactivity Susceptible to HydrolysisBreaks down in high pH (Basic) environments.
Stability Stable in neutral/acidic pHDo not dispose of in acidic waste streams.

The Toxicity Mechanism: Fenamiphos-sulfoxide phosphorylates the serine residue in the active site of the enzyme acetylcholinesterase. This prevents the breakdown of acetylcholine, leading to synaptic overstimulation.[4][6]

  • Why this matters for disposal: You cannot simply dilute this down the drain. Even trace amounts are environmentally persistent and toxic to aquatic life.

Operational Disposal Protocol
A. Solid Waste (Vials, Dry Powder) [4]
  • State: Original vials containing residual powder or dried-down standards.[4]

  • Protocol: "Lab Pack" for Incineration.

    • Seal: Ensure the original septum/cap is tight.

    • Secondary Containment: Place the vial into a clear, sealable bag (e.g., Ziploc).

    • Labeling: Apply a yellow "Acutely Hazardous Waste" label.[4] Explicitly write: “Fenamiphos-sulfoxide D3 – Neurotoxin – P048 Equivalent.”[4]

    • Segregation: Place in the P-List/Acute Toxin satellite accumulation container. Do not mix with general solvent waste.[4]

B. Liquid Waste (Stock Solutions in Methanol/Acetonitrile)
  • State: Solubilized standards or experimental remnants.[4]

  • Protocol: Segregated Organic Stream.

    • Solvent Compatibility: Ensure the carrier solvent (usually Methanol) is compatible with the waste drum.

    • Pouring: Perform all transfers inside a certified Fume Hood.

    • Container: Use a dedicated "High Hazard" liquid waste bottle (HDPE or Glass).

    • Do Not Mix: Avoid mixing with strong acids (stabilizes the toxin) or strong oxidizers (unpredictable reactions).

Decontamination of Labware (The Hydrolysis Method)

STOP: Do not use standard 10% Bleach (Sodium Hypochlorite) as your primary step. Bleach is an oxidizer.[4] Fenamiphos converts to Fenamiphos-sulfoxide via oxidation.[7][8] While bleach eventually destroys it, Alkaline Hydrolysis is the kinetically favored and safer destruction pathway for the sulfoxide form.

The Protocol:

  • Preparation: Prepare a 1N Sodium Hydroxide (NaOH) solution (pH > 12).

  • Soak: Submerge contaminated pipettes, glassware, or vial caps in the NaOH bath for 24 hours .[4]

    • Mechanism:[6][9] The hydroxide ion (

      
      ) attacks the phosphorus atom, cleaving the ester bond and rendering the molecule unable to bind AChE.
      
  • Rinse: After 24 hours, rinse labware with water. Collect the first rinse and add it to the High Hazard liquid waste.

  • Wash: Proceed with standard detergent washing.[4]

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision process for handling Fenamiphos-sulfoxide D3 waste.

DisposalWorkflow Start Waste Generation: Fenamiphos-sulfoxide D3 CheckState Determine Physical State Start->CheckState IsSolid Solid / Original Vial CheckState->IsSolid IsLiquid Liquid / Stock Solution CheckState->IsLiquid Glassware Contaminated Labware CheckState->Glassware Bagging Double Bag (Secondary Containment) IsSolid->Bagging LabelSolid Label: 'Acute Toxin / P-List' Bagging->LabelSolid Incinerate Destruction: High Temp Incineration LabelSolid->Incinerate Segregate Segregate: High Hazard Organic Stream IsLiquid->Segregate LabelLiquid Label: 'Toxic Organic Waste' Segregate->LabelLiquid LabelLiquid->Incinerate Hydrolysis Soak: 1N NaOH (24 Hours) (Alkaline Hydrolysis) Glassware->Hydrolysis RinseCollect Collect 1st Rinse as Waste Hydrolysis->RinseCollect RinseCollect->Segregate

Figure 1: Decision tree for the segregation and destruction of Fenamiphos-sulfoxide D3 waste streams. Note the specific use of NaOH for decontamination.

Emergency Spill Contingency

In the event of a spill of the stock solution:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat.[4] If powder is aerosolized, use N95 or P100 respiratory protection.[4]

  • Contain: Use absorbent pads (for liquids) or damp paper towels (for powders) to prevent spread.

  • Neutralize: Apply 1N NaOH or a saturated Sodium Carbonate solution to the spill area. Allow to sit for 15–30 minutes to initiate hydrolysis.

  • Cleanup: Collect all absorbent materials into a hazardous waste bag. Label as "P-List Spill Debris."[4]

  • Verify: Wipe the surface with methanol, then soap and water.[4]

References
  • United States Environmental Protection Agency (EPA). P-List of Acutely Hazardous Wastes (40 CFR 261.33). [Link]

  • Food and Agriculture Organization (FAO). Fenamiphos: Toxicological Evaluation of Metabolites. [Link]

  • Centers for Disease Control (CDC) / NIOSH. Organophosphates: Medical Management Guidelines. [Link]

  • American Chemical Society (ACS). Kinetics and Hydrolysis of Fenamiphos in Aqueous Buffer Solutions. (Demonstrates alkaline instability). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.